ryanodine
Description
Ryanodine is a poisonous alkaloid found in the South American plant Ryania speciosa (Flacourtiaceae). It was originally used as an insecticide. The compound has extremely high affinity to the open-form this compound receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells. It binds with such high affinity to the receptor that it was used as a label for the first purification of that class of ion channels and gave its name to it.
A methylpyrrole-carboxylate from RYANIA that disrupts the this compound RECEPTOR CALCIUM RELEASE CHANNEL to modify CALCIUM release from SARCOPLASMIC RETICULUM resulting in alteration of MUSCLE CONTRACTION. It was previously used in INSECTICIDES. It is used experimentally in conjunction with THAPSIGARGIN and other inhibitors of CALCIUM ATPASE uptake of calcium into SARCOPLASMIC RETICULUM.
Properties
IUPAC Name |
[(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19-,20-,21-,22+,23+,24+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYXNQGLHBRRK-YSOSZROBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15662-33-6 | |
| Record name | Ryanodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15662-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ryania [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015662336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RYANIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37H6ATE4SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Ryanodine Receptors in Neuronal Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of ryanodine (B192298) receptors (RyRs) in orchestrating neuronal calcium (Ca²⁺) signaling pathways. RyRs, large-conductance intracellular Ca²⁺ channels located on the endoplasmic reticulum (ER), are critical regulators of a vast array of neuronal functions, from synaptic transmission and plasticity to gene expression and cell survival. Dysregulation of RyR activity is increasingly implicated in the pathophysiology of numerous neurological and neurodegenerative disorders, making them a key target for therapeutic intervention.
Core Concepts: this compound Receptor Structure and Function
This compound receptors are immense protein complexes, representing the largest known ion channels, with a homotetrameric structure exceeding 2 megadaltons in molecular weight.[1][2] Each subunit is comprised of a large N-terminal cytoplasmic domain and a smaller C-terminal transmembrane domain that forms the ion-conducting pore.[3] This complex architecture allows for intricate regulation by a multitude of endogenous and exogenous factors.
Isoform Distribution in the Nervous System
Three distinct RyR isoforms, encoded by separate genes, have been identified in mammals, each with a characteristic distribution and functional profile within the nervous system.[2][4][5]
-
RyR1: While predominantly expressed in skeletal muscle, RyR1 is also found at lower levels in specific brain regions, including the cerebellum (particularly Purkinje cells) and hippocampus.[3][4]
-
RyR2: This is the most abundant isoform in the brain, with prominent expression in the hippocampus, cortex, and cerebellum.[3][6] It is a key mediator of calcium-induced calcium release (CICR) in neurons.
-
RyR3: Expressed more broadly but at lower levels than RyR2, RyR3 is particularly enriched in the hippocampus, basal ganglia, and olfactory bulb.[2][6] It is implicated in processes such as neuroprotection and memory.[1]
The Central Mechanism: Calcium-Induced Calcium Release (CICR)
A fundamental process governed by RyRs in neurons is calcium-induced calcium release (CICR). This positive feedback mechanism amplifies Ca²⁺ signals, allowing for rapid and localized increases in intracellular Ca²⁺ concentration.[1][7] The process is initiated by an initial influx of Ca²⁺ into the cytoplasm, typically through voltage-gated calcium channels (VGCCs) or N-methyl-D-aspartate receptors (NMDARs) located on the plasma membrane. This initial Ca²⁺ "trigger" binds to activation sites on the cytoplasmic domain of RyRs, causing a conformational change that opens the channel pore and releases a larger wave of Ca²⁺ from the ER stores.[7] This amplification is crucial for triggering downstream cellular events that require substantial Ca²⁺ transients.
Role in Synaptic Plasticity
RyR-mediated Ca²⁺ signaling is a critical component of the molecular machinery underlying synaptic plasticity, the cellular basis of learning and memory. Both long-term potentiation (LTP) and long-term depression (LTD) are influenced by Ca²⁺ release from RyRs.
Long-Term Potentiation (LTP)
The induction of LTP, a persistent strengthening of synapses, often requires a substantial rise in postsynaptic Ca²⁺. RyRs contribute to this by amplifying the Ca²⁺ influx through NMDARs. This amplified Ca²⁺ signal is crucial for the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in the LTP signaling cascade.
Long-Term Depression (LTD)
Conversely, LTD, a lasting reduction in synaptic efficacy, is also modulated by RyRs. In some forms of LTD, Ca²⁺ release through RyRs contributes to the prolonged, moderate elevation of postsynaptic Ca²⁺ that favors the activation of protein phosphatases, such as calcineurin, which oppose the action of kinases and lead to the depression of synaptic strength.
Involvement in Neurotransmitter Release
Beyond the postsynaptic terminal, RyRs are also present presynaptically, where they modulate neurotransmitter release. Action potential-evoked Ca²⁺ entry through presynaptic VGCCs can trigger CICR from presynaptic ER stores. This additional Ca²⁺ can enhance the probability of vesicle fusion and neurotransmitter release, thereby influencing short-term synaptic plasticity.
This compound Receptors in Neurological Disorders
Given their central role in neuronal Ca²⁺ homeostasis, it is not surprising that RyR dysfunction is linked to a growing number of neurological and neurodegenerative diseases.[6] "Leaky" RyR channels, which exhibit an increased open probability and lead to chronic Ca²⁺ dysregulation, are a common pathological feature.
-
Alzheimer's Disease: Dysfunctional RyRs are thought to contribute to the Ca²⁺ overload observed in neurons affected by Alzheimer's disease, potentially exacerbating synaptic dysfunction and neuronal cell death.[6]
-
Huntington's Disease: Altered RyR function and expression have been reported in models of Huntington's disease, suggesting a role in the pathogenesis of this neurodegenerative disorder.
-
Epilepsy: Aberrant RyR-mediated Ca²⁺ release may contribute to neuronal hyperexcitability and the generation of seizures in some forms of epilepsy.
Quantitative Data on this compound Receptor Properties
The following tables summarize key quantitative data regarding the biophysical and pharmacological properties of neuronal this compound receptors.
Table 1: Single-Channel Conductance of this compound Receptors
| Isoform | Ion | Conductance (pS) | Conditions | Reference(s) |
| RyR1 | K⁺ | ~750 | Symmetrical 250 mM KCl | [8] |
| RyR1 | Cs⁺ | ~450 | Symmetrical 250 mM CsCl | [8] |
| RyR1 | Ca²⁺ | 103 | 53 mM luminal / 10 µM cytoplasmic Ca²⁺ | [9] |
| RyR1 | Ca²⁺ | 68 | 10.6 mM luminal / 10 µM cytoplasmic Ca²⁺ | [9] |
| RyR2 | K⁺ | 900 | Symmetrical 210 mM K⁺ | [8] |
| RyR2 | Na⁺ | 516 | Symmetrical 210 mM Na⁺ | [8] |
| RyR2 | Li⁺ | 248 | Symmetrical 210 mM Li⁺ | [8] |
| RyR2 | K⁺ | 120 ± 6.6 | Linear regression between -40 and +20 mV | [10] |
Table 2: Pharmacological Modulators of this compound Receptors
| Modulator | Action | Isoform(s) | Concentration Range | Effect | Reference(s) |
| This compound | Agonist/Antagonist | All | Nanomolar (agonist) | Locks channel in a sub-conductance state | [3][4] |
| Micromolar (antagonist) | Inhibits channel activity | [3][4] | |||
| Caffeine (B1668208) | Agonist | All | Millimolar | Increases sensitivity to Ca²⁺, potentiates channel opening | [3][10] |
| Ruthenium Red | Antagonist | All | Submicromolar to Micromolar | Blocks the channel pore | [2] |
| Tetracaine | Antagonist | All | Micromolar | Inhibits channel activity | [10] |
| Dantrolene | Antagonist | Primarily RyR1 | Micromolar | Stabilizes the closed state of the channel |
Experimental Protocols for Studying this compound Receptors
Investigating the function of RyRs in neurons requires a combination of sophisticated techniques. Below are overviews of key experimental protocols.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct measurement of the activity of individual RyR channels.
Detailed Methodology:
-
RyR Preparation: RyRs can be studied from purified native protein from brain tissue or from heterologous expression systems (e.g., HEK293 cells) transfected with the desired RyR isoform.[11][12] Purification often involves sucrose (B13894) gradient centrifugation and/or affinity chromatography.[11][13]
-
Planar Lipid Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Microsomal vesicles containing RyRs are added to the cis chamber and induced to fuse with the bilayer.
-
Recording: A voltage is applied across the bilayer, and the current flowing through a single RyR channel is recorded. The composition of the solutions in the cis and trans chambers can be precisely controlled to study the effects of ions (e.g., Ca²⁺, Mg²⁺, ATP) and pharmacological agents.[14]
-
Data Analysis: The recorded currents are analyzed to determine the channel's open probability (Po), mean open and closed times, and single-channel conductance.[7][15][16][17][18]
Calcium Imaging in Neuronal Cultures
This technique allows for the visualization of RyR-mediated Ca²⁺ release in living neurons.
Detailed Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons, or neuronal cell lines (e.g., SH-SY5Y), are cultured on glass coverslips.
-
Dye Loading: The cells are incubated with a membrane-permeant Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[19][20] Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Imaging: The coverslip is mounted in a perfusion chamber on the stage of a fluorescence microscope. The cells are continuously perfused with a physiological saline solution.
-
Stimulation: Agonists (e.g., caffeine to directly activate RyRs) or other stimuli (e.g., high potassium to depolarize the neuron and open VGCCs) are applied via the perfusion system.[21][22]
-
Data Acquisition: The fluorescence intensity of the Ca²⁺ indicator is recorded over time using a sensitive camera. For ratiometric dyes like Fura-2, excitation at two different wavelengths allows for a more quantitative measurement of Ca²⁺ concentration.[23]
-
Analysis: The change in fluorescence is used to calculate the relative or absolute changes in intracellular Ca²⁺ concentration.
[³H]-Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of the number of open RyR channels.
Detailed Methodology:
-
Membrane Preparation: Microsomal fractions enriched in ER membranes are prepared from neuronal tissue or cultured cells.
-
Binding Reaction: The membranes are incubated with a low concentration of radiolabeled [³H]-ryanodine in the presence of various concentrations of modulators (e.g., Ca²⁺, ATP, caffeine, or inhibitory compounds).
-
Separation: The membrane-bound [³H]-ryanodine is separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The amount of bound [³H]-ryanodine is proportional to the number of RyR channels in the open state.
Co-immunoprecipitation (Co-IP)
This technique is used to identify proteins that interact with RyRs in their native cellular environment.
Detailed Methodology:
-
Cell Lysis: Neuronal cells or tissues are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the RyR is added to the cell lysate and incubated to allow the antibody to bind to the RyR.
-
Complex Pull-down: Protein A/G-coupled beads are added to the lysate. These beads bind to the antibody, and the entire antibody-RyR-interacting protein complex is pulled down from the solution by centrifugation.[24][25][26]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.[27]
Conclusion
This compound receptors are multifaceted and critical players in neuronal Ca²⁺ signaling. Their intricate regulation and diverse roles in fundamental neuronal processes underscore their importance in both normal brain function and the pathogenesis of a range of neurological disorders. A thorough understanding of their molecular physiology, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting these complex channels. The continued investigation into the structure, function, and regulation of neuronal this compound receptors holds great promise for advancing our understanding of the brain in health and disease.
References
- 1. dovepress.com [dovepress.com]
- 2. Block by ruthenium red of the this compound-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound receptor - Wikipedia [en.wikipedia.org]
- 6. Ruthenium red modifies the cardiac and skeletal muscle Ca(2+) release channels (this compound receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Recombinant Wild Type and Mutant this compound Receptors Expressed in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of a mammalian this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-channel recordings of RyR1 at microsecond resolution in CMOS-suspended membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of cardiac RyR channel gating studied at high temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Receptor Open Times Are Determined in the Closed State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Receptor Open Times Are Determined in the Closed State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. RyR-mediated Ca2+ release elicited by neuronal activity induces nuclear Ca2+ signals, CREB phosphorylation, and Npas4/RyR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 26. assaygenie.com [assaygenie.com]
- 27. journals.biologists.com [journals.biologists.com]
The Discovery and Isolation of Ryanodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanodine (B192298), a complex diterpenoid alkaloid, was first identified in the mid-20th century from the ground stems of the South American plant Ryania speciosa Vahl.[1][2] Initially investigated for its insecticidal properties, this compound has become an indispensable pharmacological tool for studying intracellular calcium signaling due to its high affinity and specific modulation of a class of intracellular calcium channels, now known as this compound receptors (RyRs).[3][4] These receptors are critical for excitation-contraction coupling in muscle tissue and are implicated in a variety of cellular processes and disease states.[3][5][6] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both historical and modern experimental protocols, quantitative data on extraction yields, and the signaling pathways it modulates.
Discovery and Early Isolation
The initial isolation of this compound was reported by Rogers, Koniuszy, Shavel, and Folkers in 1948.[1][2] Their work stemmed from an effort to identify the active insecticidal principles within extracts of Ryania speciosa. The powdered wood of this plant was found to contain less than 1% this compound. These early researchers developed several extraction and purification protocols, laying the groundwork for future investigations into this novel compound.
Experimental Protocols for Isolation and Purification
The following sections detail the methodologies for extracting and purifying this compound from Ryania speciosa, drawing from both the original methods and more contemporary analytical techniques.
Historical Extraction and Purification Protocol (Rogers et al., 1951)
This protocol is based on the methods described in U.S. Patent 2,564,610.[7]
2.1.1. Materials and Reagents:
-
Ground stems and roots of Ryania speciosa (approximately 20-mesh)
-
Water (boiling)
-
Amyl acetate (B1210297)
-
Ether
-
Basket centrifuge
-
Vacuum evaporator
2.1.2. Water Extraction Procedure:
-
One kilogram of ground Ryania speciosa root is extracted twice by stirring with 8-liter volumes of boiling water for three-hour periods.[7]
-
The plant material is removed after each extraction using a basket centrifuge.[7]
-
The combined aqueous extracts are concentrated in vacuo to a volume of 500 ml.[7]
-
The concentrated aqueous solution is then extracted with either ether or amyl acetate to partition the insecticidal components.
2.1.3. Chloroform Extraction Procedure:
-
Moist, ground stems and roots of Ryania speciosa are exhaustively extracted with chloroform for approximately 24 hours in a Soxhlet-type apparatus.[7]
-
The chloroform extract is concentrated to about one-third of its original volume.
-
The concentrated chloroform is then extracted with several quantities of water, totaling about twice the volume of the chloroform concentrate.
-
The combined aqueous extracts are subsequently extracted with amyl acetate.
-
The amyl acetate extract is evaporated to dryness in vacuo, yielding an amorphous residue.[7]
2.1.4. Crystallization and Purification:
-
The amorphous residue from the extraction process is dissolved in a minimal amount of acetone or ether.
-
Crude this compound is allowed to crystallize from the solution.
-
The crude this compound, which has a melting point of approximately 142-150 °C, is purified by five to six recrystallizations from ether to yield pure this compound with a melting point of 219-220 °C.[7]
Modern Analytical Quantification using HPLC
A contemporary approach for the analysis and quantification of this compound and its analogue, dehydrothis compound, in Ryania powder and on fruit residues has been developed using High-Performance Liquid Chromatography (HPLC).
2.2.1. Materials and Reagents:
-
Ryania powdery wood or fruit sample
-
Hexane
-
Acetone
-
Chloroform
-
Methanol (HPLC grade)
-
Water (Milli-Q)
-
Aminopropyl-bonded silica (B1680970) cartridges for cleanup
-
HPLC system with a UV detector
2.2.2. Sample Preparation from Powdery Wood:
-
A 0.1 g sample of R. speciosa ground powdery wood is weighed in a 40-mL screw-capped tube.
-
10 mL of chloroform is added, and the tube is placed in an ultrasonic bath for 15 minutes at 60 °C.
-
The mixture is centrifuged for 5 minutes at 4500 rpm.
-
A 1 mL aliquot of the supernatant is removed, and the solvent is evaporated under a nitrogen stream.
-
The residue is redissolved in 1 mL of the mobile phase (water/methanol, 75:25, v/v) and filtered through a 0.45 µm PTFE membrane filter before HPLC analysis.
2.2.3. HPLC Conditions:
-
Wavelength for detection: 270 nm
-
Mobile Phase: Methanol/water (25:75, v/v)
This method demonstrates good recovery (>75%), precision (<11% RSD), and a sensitivity of 0.020 mg/kg.
Quantitative Data
The following tables summarize the quantitative data related to the isolation and analysis of this compound.
Table 1: Yields from Historical Extraction and Purification of this compound
| Starting Material | Extraction Method | Crude this compound Yield | Pure this compound Yield (after recrystallization) |
| 1 kg Ryania speciosa root | Chloroform extraction | 0.893 g | 16% of crude |
| 1 kg Ryania speciosa stem wood | Boiling water extraction | - | - |
Data sourced from U.S. Patent 2,564,610.[7]
Table 2: Concentration of Ryanoids in Commercial Ryania Samples by HPLC
| Compound | Sample 1 (mg/kg) | Sample 2 (mg/kg) |
| This compound | 690 | 487 |
| Dehydrothis compound | 1315 | 725 |
Dehydrothis compound was found to be present in higher concentrations, accounting for 60-65% of the combined active ingredients.
Spectroscopic Characterization
The definitive structure of this compound was elucidated through extensive chemical degradation and spectroscopic analysis. While the original 1948 paper provided a molecular formula, it took two decades for the correct structure to be assigned.[2] Later studies by Jefferies et al. utilized NMR and mass spectrometry to characterize this compound and other minor ryanoids from Ryania speciosa.[8]
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₅NO₉ |
| Molecular Weight | 493.55 g/mol |
| Melting Point | 219-220 °C[7] |
| Purity (by HPLC) | ≥98% |
| ¹H and ¹³C NMR | Data available in specialized literature |
| Mass Spectrometry | Data available in specialized literature |
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by targeting the this compound receptors (RyRs), a family of intracellular calcium channels.[3] There are three main isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[3] These receptors are integral to the process of excitation-contraction coupling, which translates an electrical stimulus into a mechanical muscle contraction.
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Ryania speciosa.
This compound's Effect on Calcium Signaling in Skeletal Muscle
In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel in the T-tubule membrane.[3] Depolarization of the membrane leads to a conformational change in the DHPR, which directly activates RyR1, causing the release of calcium from the sarcoplasmic reticulum (SR) and initiating muscle contraction.[3][6] this compound modulates this process by locking the RyR1 channel in a sub-conductance state at nanomolar concentrations, leading to a sustained calcium leak, while at micromolar concentrations, it inhibits channel opening.[3]
Regulation of the this compound Receptor
The activity of the this compound receptor is finely tuned by a host of endogenous molecules and associated proteins. This complex regulation ensures precise control over intracellular calcium levels.
Conclusion
The discovery and isolation of this compound from Ryania speciosa marked a significant milestone in both insecticide development and the study of muscle physiology. The early, meticulous work of researchers in the 1940s and 50s provided the pure compound that would later be instrumental in the identification and characterization of the this compound receptors. Today, this compound remains a critical tool for researchers investigating calcium signaling, and the methodologies for its isolation and analysis continue to be refined. This guide has provided a detailed overview of these processes, offering valuable insights for professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Plant insecticides; this compound, a new alkaloid from Ryania speciosa Vahl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. This compound | C25H35NO9 | CID 11317883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2564610A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. Ryanodyl 3-(pyridine-3-carboxylate): a novel ryanoid from Ryania insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analysis of the Ryanodine Binding Site on Ryanodine Receptor 1 (RyR1)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ryanodine (B192298) Receptor 1 (RyR1) is a colossal intracellular calcium release channel essential for excitation-contraction coupling in skeletal muscle.[1][2][3] Its function is intricately modulated by a host of endogenous ligands and exogenous compounds, most notably the plant alkaloid this compound. The binding of this compound exerts a profound, concentration-dependent effect on channel gating, making its binding site a critical focus for structural biology and pharmacology. High-resolution structural determination, primarily through cryo-electron microscopy (cryo-EM), has been instrumental in elucidating the precise location and allosteric nature of this site.[1][4][5] This guide provides a comprehensive overview of the RyR1 this compound binding site, consolidating structural data, quantitative binding affinities, and the detailed experimental protocols used for its characterization.
Introduction to the this compound Receptor 1 (RyR1)
RyR1 is a homotetrameric ion channel, with each protomer exceeding 5,000 amino acids, forming a complex of over 2.2 megadaltons.[6] Located on the sarcoplasmic reticulum (SR) membrane, it is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR) in the transverse tubules.[1][2] This physical link allows for the direct transduction of a myocyte action potential into the release of Ca²⁺ from the SR, initiating muscle contraction.[3] The massive cytoplasmic "foot" assembly of RyR1 constitutes over 80% of its mass and houses numerous regulatory domains, while the C-terminal portion forms the transmembrane pore.[6][7] The channel's activity is allosterically regulated by ligands such as Ca²⁺, ATP, and calmodulin, and is a hotspot for mutations leading to myopathies like Malignant Hyperthermia and Central Core Disease.[7][8][9]
Structural Architecture of the this compound Binding Site
Decades of research, culminating in near-atomic resolution cryo-EM structures, have precisely located the this compound binding site within the core of the ion-conducting pathway. It is not a simple surface pocket but an intricate site deep within the channel pore, accessible from the cytoplasm.
-
Location: The binding site is situated within the transmembrane domain, specifically in the inner vestibule of the ion pore.[10]
-
Key Residues: Cryo-EM density maps have identified that this compound binds below the level of glutamine Gln4933.[10] The narrowest constriction of the cytoplasmic ion gate, which controls Ca²⁺ passage, is formed by isoleucine Ile4937, placing the this compound binding site in a strategic position to influence channel conductance.[11]
-
Allosteric Mechanism: this compound does not function as a simple pore blocker. Instead, its binding induces and stabilizes specific conformational states of the channel.[12] This allosteric modulation explains its dose-dependent effects: low concentrations lock the channel in a long-lived sub-conductance state, while higher concentrations are inhibitory.[12][13]
-
State-Dependent Binding: The affinity of this compound for RyR1 is highly dependent on the channel's conformational state. This compound binds with significantly higher affinity when the channel is in an open or activated state.[13][14] Channel activators like Ca²⁺ and ATP, therefore, increase the binding of this compound by promoting the open conformation.[12]
Quantitative Data on this compound Binding
The interaction between this compound and RyR1 is characterized by distinct affinity states, which have been quantified primarily through radioligand binding assays using [³H]this compound.
| RyR1 State | Ligand | Dissociation Constant (Kd) | Primary Experimental Method | Reference(s) |
| Open (High-Affinity) | [³H]this compound | 1 - 10 nM | Radioligand Binding Assay | [14][15] |
| Closed (Low-Affinity) | [³H]this compound | > 1 µM | Radioligand Binding Assay / Electrophysiology | [13] |
| Sub-conductance | This compound | < 10 µM (Effective Concentration) | Single-Channel Recordings | [13] |
| Inhibitory | This compound | ~100 µM (Effective Concentration) | Single-Channel Recordings | [13] |
Allosteric Regulation and Signaling Pathways
The accessibility and conformation of the this compound binding site are governed by long-range allosteric communication pathways within the RyR1 complex. The binding of physiological regulators to distant sites on the cytoplasmic assembly transmits conformational changes that culminate in the opening or closing of the channel gate, thereby modulating this compound affinity. The primary activator, Ca²⁺, initiates a well-characterized signaling cascade.[16]
Key Experimental Protocols
The structural and functional characterization of the this compound binding site relies on a combination of sophisticated biophysical and biochemical techniques.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has superseded other methods for determining the structure of the massive, flexible RyR1 complex in different functional states.
Methodology:
-
Protein Purification: RyR1 is isolated from skeletal muscle SR microsomes or via recombinant expression, maintaining its structural integrity.
-
Sample Vitrification: The purified RyR1 sample, often in the presence of ligands (e.g., this compound, ATP, Ca²⁺), is applied to an EM grid and rapidly plunge-frozen in liquid ethane. This traps the particles in a thin layer of amorphous ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented RyR1 particles.
-
Image Processing:
-
Particle Picking: Individual RyR1 particle images are computationally selected from the micrographs.
-
2D Classification: Particles are grouped into classes based on their views to remove noise and non-ideal particles.
-
3D Reconstruction: An initial low-resolution 3D model is generated, which is then refined iteratively using the 2D class averages to achieve a high-resolution 3D density map.
-
-
Atomic Model Building: The amino acid sequence of RyR1 is fitted into the high-resolution cryo-EM map to generate a complete atomic model of the protein, revealing the precise location of binding sites and ligand interactions.[17]
[³H]-Ryanodine Binding Assay
This quantitative functional assay is the gold standard for measuring RyR1 channel activity, as [³H]this compound preferentially binds to the open state.[14][18]
Methodology:
-
Microsome Preparation: Sarcoplasmic reticulum microsomes rich in RyR1 are isolated from skeletal muscle tissue or from cell lines expressing recombinant RyR1.[14]
-
Incubation: Microsomes are incubated in a buffered solution containing a low concentration of [³H]this compound (e.g., 2-10 nM). The buffer conditions are varied to test the effects of modulators (e.g., different concentrations of Ca²⁺, ATP, Mg²⁺, or potential drug compounds).[18]
-
Separation: After incubation (typically 1-2 hours at 37°C), the reaction mixture is rapidly filtered through glass fiber filters. The microsomes with bound [³H]this compound are retained on the filter, while unbound [³H]this compound passes through.[15]
-
Washing: The filters are washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound). Scatchard analysis can then be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).
Site-Directed Mutagenesis
This technique is essential for validating the functional importance of specific amino acid residues within the binding site that are identified through structural studies.[8]
Methodology:
-
Identify Target Residues: Based on high-resolution cryo-EM models showing close contact with bound this compound, specific residues are selected for mutation (e.g., to Alanine to remove the side chain's contribution).
-
Mutate DNA: The cDNA encoding RyR1 is altered using PCR-based methods to change the codon for the target residue.
-
Express Mutant Protein: The mutated RyR1 cDNA is expressed in a suitable system, such as HEK293 cells.[19]
-
Functional Analysis: The function of the mutant RyR1 channel is assessed using methods like the [³H]-ryanodine binding assay or single-channel recordings to determine if the mutation altered ligand binding or channel gating.[8][19]
Implications for Drug Development
A detailed structural and functional understanding of the this compound binding site is paramount for therapeutic development. While this compound itself is a toxin, its binding site represents a key regulatory hub. The allosteric nature of its modulation suggests that developing drugs that target this site could stabilize either a closed or a specific open state of the channel. This offers a potential strategy for correcting the aberrant Ca²⁺ leak associated with RyR1-related myopathies, providing a structural template for the rational design of novel channel modulators.[8][20]
References
- 1. ryr1.org [ryr1.org]
- 2. This compound receptor 1 - Wikipedia [en.wikipedia.org]
- 3. RYR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. ryr1.org [ryr1.org]
- 5. Structural Insight Into this compound Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of this compound receptor 1 (RyR1)----The Laboratory of biological electron microscopy and structural biology(DR. Fei Sun's Lab) [ibp.cas.cn]
- 7. The structural basis of this compound receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RyR1-related myopathy mutations in ATP and calcium binding sites impair channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-dimensional perspective on this compound receptor mutations causing skeletal and cardiac muscle-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to the 3D structure of the this compound receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound receptor - Wikipedia [en.wikipedia.org]
- 14. researchmap.jp [researchmap.jp]
- 15. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure of the rabbit this compound receptor RyR1 at near-atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Frontiers | Correlation of Phenotype–Genotype and Protein Structure in RYR1-Related Myopathy [frontiersin.org]
Unraveling the Enigma: An In-depth Technical Guide to the Initial Characterization of Ryanodine's Effects on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the effects of ryanodine (B192298), a plant alkaloid, on cardiac myocytes. This compound has been an invaluable pharmacological tool for elucidating the mechanisms of excitation-contraction (E-C) coupling in heart muscle. Its specific interaction with the this compound receptor (RyR), the primary calcium release channel on the sarcoplasmic reticulum (SR), has allowed for a detailed investigation of intracellular calcium dynamics and their impact on myocardial contractility. This document outlines the fundamental effects of this compound, details the experimental protocols used for its characterization, and presents key quantitative data in a structured format.
Mechanism of Action: A Tale of Two Concentrations
This compound's primary target in cardiac myocytes is the type 2 this compound receptor (RyR2), a large homotetrameric channel responsible for releasing stored calcium from the SR into the cytosol, a critical step in initiating muscle contraction.[1][2][3] The effect of this compound on RyR2 is complex and highly dependent on its concentration.
-
Low Concentrations (Nanomolar to Low Micromolar): At these concentrations, this compound locks the RyR2 channel into a stable, long-lasting sub-conductance or "half-open" state.[1] This leads to a persistent, slow leak of calcium from the SR, which can ultimately deplete the SR's calcium stores.[1]
-
High Concentrations (Micromolar): At higher concentrations, this compound acts as an inhibitor, causing a complete closure of the RyR2 channel.[1] This blockade of SR calcium release leads to a significant reduction in the amplitude of the intracellular calcium transient and, consequently, a decrease in myocyte contractility.
This dual effect makes this compound a powerful tool to modulate and study the role of SR calcium release in cardiac function.
Effects on Cardiac Myocyte Calcium Handling and Contractility
The modulation of RyR2 function by this compound has profound consequences on intracellular calcium homeostasis and the contractile performance of cardiac myocytes.
-
Calcium Transients: this compound significantly alters the characteristics of the systolic calcium transient. At concentrations that induce a calcium leak, the diastolic calcium concentration may initially rise, while the amplitude of the systolic calcium transient is reduced due to the partial depletion of SR calcium stores.[4][5] At inhibitory concentrations, the systolic calcium transient is severely blunted.
-
Sarcoplasmic Reticulum (SR) Calcium Content: The persistent calcium leak induced by low concentrations of this compound leads to a gradual depletion of the SR calcium content. This reduction in the amount of calcium available for release is a key factor in the negative inotropic effect of the drug.
-
Excitation-Contraction (E-C) Coupling: By directly targeting the final step of calcium-induced calcium release (CICR), this compound effectively uncouples the electrical excitation of the myocyte (the action potential) from the mechanical contraction.[3] This is evidenced by the diminished or abolished contractile response despite normal action potential generation.
-
Myocyte Contractility: The overall effect of this compound on cardiac myocytes is a dose-dependent negative inotropic effect, meaning it reduces the force of contraction.[6][7] This is a direct consequence of the reduced availability of cytosolic calcium to bind to the myofilaments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in cardiac myocytes as reported in initial characterization studies.
| Parameter | This compound Concentration | Species/Cell Type | Key Findings | Reference |
| Contraction Amplitude | 10⁻¹⁰ - 10⁻⁵ M | Chick Embryo Ventricular Cells | Irreversible, concentration-dependent decrease of 10-70% | [6] |
| 4 µg/kg i.v. | Conscious Dogs | 30.5 ± 4.1% decrease in LV fractional shortening | [7] | |
| LV dP/dt | 4 µg/kg i.v. | Conscious Dogs | 41.5 ± 4.0% decrease | [7] |
| Intracellular Ca²⁺ | 10⁻⁸ - 10⁻⁶ M | Rat Cardiac Myocytes | Slow and prolonged increase in myoplasmic free [Ca²⁺] | [4] |
| 1 µM | Rat Ventricular Myocytes | Normalized amplitude of Ca²⁺ transient decreased | [5] | |
| SR ⁴⁵Ca²⁺ Accumulation | 0.5 mmol/L | Human Left Ventricular Myocardium (non-failing) | 52.2 ± 6.5% increase in peak accumulation | [8][9] |
| 0.5 mmol/L | Human Left Ventricular Myocardium (failing) | 24.3 ± 4.1% increase in peak accumulation | [8][9] |
Experimental Protocols
The initial characterization of this compound's effects on cardiac myocytes employed a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Measurement of Intracellular Calcium Concentration
Objective: To determine the effect of this compound on systolic and diastolic intracellular calcium levels.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from the hearts of adult rats using enzymatic digestion with collagenase and protease.
-
Fluorescent Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Quin-2 AM. These dyes bind to free calcium ions, and their fluorescence properties change upon binding, allowing for the ratiometric measurement of intracellular calcium concentration.
-
Experimental Setup: Place the dye-loaded myocytes on the stage of an inverted microscope equipped for epifluorescence microscopy and a system for rapid solution exchange.
-
Data Acquisition: Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 and 380 nm for Fura-2) and record the emitted fluorescence at a specific wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
This compound Application: Perfuse the cells with a control solution and then switch to a solution containing the desired concentration of this compound.
-
Analysis: Measure the changes in baseline (diastolic) calcium and the amplitude of the calcium transients elicited by electrical field stimulation before and after the application of this compound.
Measurement of Myocyte Contractility
Objective: To quantify the effect of this compound on the force of contraction of cardiac myocytes.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes as described above.
-
Experimental Setup: Place the myocytes in a chamber on an inverted microscope stage. Use a video-based edge detection system to monitor the changes in cell length during contraction.
-
Electrical Stimulation: Stimulate the myocytes to contract at a fixed frequency using parallel platinum electrodes.
-
Data Acquisition: Record the changes in cell length over time.
-
This compound Application: Perfuse the myocytes with a control solution followed by a solution containing this compound.
-
Analysis: Measure the amplitude and velocity of shortening and relengthening before and after this compound exposure to determine its effect on contractility.
Sarcoplasmic Reticulum Calcium Uptake and Release Assays
Objective: To directly measure the effect of this compound on the calcium handling properties of the sarcoplasmic reticulum.
Methodology:
-
SR Microsome Preparation: Homogenize cardiac muscle tissue and isolate the sarcoplasmic reticulum fraction by differential centrifugation. This results in the formation of sealed vesicles called microsomes.
-
Calcium Uptake Assay:
-
Incubate the SR microsomes in a buffer containing ATP and a radioactive calcium isotope (⁴⁵Ca²⁺).
-
Initiate calcium uptake by the SR Ca²⁺-ATPase (SERCA) pump.
-
At various time points, filter the microsomes and measure the amount of ⁴⁵Ca²⁺ accumulated inside the vesicles using a scintillation counter.
-
Perform the assay in the presence and absence of different concentrations of this compound to determine its effect on net calcium accumulation.
-
-
Calcium Release Assay:
-
Pre-load the SR microsomes with ⁴⁵Ca²⁺ as described above.
-
Induce calcium release by adding a releasing agent (e.g., a high concentration of calcium to trigger CICR).
-
Measure the amount of ⁴⁵Ca²⁺ remaining in the microsomes over time.
-
Compare the rate and extent of calcium release in the presence and absence of this compound.
-
Visualizing the Molecular Cascade and Experimental Logic
To better understand the intricate processes affected by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of cardiac excitation-contraction coupling and the modulatory effect of this compound.
Caption: Experimental workflow for the initial characterization of this compound's effects on cardiac myocytes.
Conclusion
The initial characterization of this compound's effects on cardiac myocytes has been pivotal in advancing our understanding of cardiac physiology. Its unique, concentration-dependent mechanism of action on the RyR2 channel has provided an indispensable tool for dissecting the intricate process of excitation-contraction coupling. The dose-dependent reduction in myocyte contractility, stemming from the disruption of normal sarcoplasmic reticulum calcium release, firmly established the central role of RyR2 in cardiac function. The experimental protocols developed for these initial studies laid the groundwork for decades of research into the molecular basis of heart function and the pathophysiology of cardiac diseases. For researchers and drug development professionals, a thorough understanding of these foundational studies on this compound remains essential for the continued exploration of novel therapeutic strategies targeting intracellular calcium signaling in the heart.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound and caffeine on contractility, membrane voltage, and calcium exchange in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cardiac contraction, excitation-contraction coupling and "Treppe" in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of this compound on sarcoplasmic reticulum Ca2+ accumulation in nonfailing and failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology of Ryanodine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanodine (B192298) alkaloids, a class of naturally occurring compounds, exert profound effects on cellular calcium signaling by targeting a specific class of intracellular calcium channels known as this compound receptors (RyRs). This technical guide provides a comprehensive overview of the pharmacology and toxicology of these alkaloids, with a focus on their mechanism of action, structure-activity relationships, and toxicological profiles. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and drug development efforts in this area.
Introduction
This compound alkaloids, originally isolated from the plant Ryania speciosa, have become indispensable tools in the study of intracellular calcium regulation.[1] Their high affinity and specific binding to this compound receptors (RyRs) have not only facilitated the characterization and purification of these channels but have also highlighted their critical role in physiological processes such as muscle contraction, neurotransmission, and gene expression.[2][3] This guide delves into the intricate pharmacology of this compound alkaloids, exploring their interactions with RyRs and the subsequent physiological and toxicological consequences.
Pharmacology of this compound Alkaloids
The pharmacological effects of this compound alkaloids are primarily mediated through their interaction with the three mammalian isoforms of the this compound receptor: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[4]
Mechanism of Action
This compound alkaloids exhibit a complex, concentration-dependent effect on RyR channels. At nanomolar concentrations, this compound locks the channel in a stable, long-lasting sub-conductance or "half-open" state. This leads to a persistent leakage of calcium ions from the sarcoplasmic/endoplasmic reticulum (SR/ER), disrupting normal cellular calcium homeostasis. At micromolar concentrations, this compound acts as a full antagonist, completely inhibiting channel opening. This dual activity makes this compound a unique pharmacological modulator of RyR function. The binding of this compound to RyRs is use-dependent, meaning it preferentially binds to channels that are in an open state.[5]
Signaling Pathway: Excitation-Contraction Coupling
The most well-characterized signaling pathway involving this compound receptors is excitation-contraction (E-C) coupling in striated muscle. In skeletal muscle, depolarization of the cell membrane is sensed by the dihydropyridine (B1217469) receptor (DHPR), which is mechanically coupled to RyR1. This coupling directly triggers the opening of RyR1 and the release of calcium from the SR, initiating muscle contraction.[6][7] In cardiac muscle, depolarization opens L-type calcium channels (DHPRs), leading to a small influx of calcium. This initial calcium influx then binds to and activates RyR2, triggering a larger release of calcium from the SR in a process known as calcium-induced calcium release (CICR).[8][9]
Structure-Activity Relationships
The affinity of this compound alkaloids for RyRs is highly dependent on their chemical structure. The pyrrole-2-carboxylate ester at the C3 position of the this compound molecule is crucial for high-affinity binding.[1] Modifications at other positions can significantly alter the potency and selectivity of the compound. For instance, esterification at the C10 position can enhance both the affinity and efficacy of this compound derivatives.[10]
Toxicology of this compound Alkaloids
The potent pharmacological activity of this compound alkaloids translates into significant toxicity, particularly in organisms where muscle function is critical for survival.
Acute Toxicity
This compound is a potent insecticide due to its ability to disrupt calcium homeostasis in insect muscle, leading to paralysis and death.[11] It also exhibits toxicity in mammals, with the primary effects being muscle tremors, convulsions, and respiratory distress. The lethal dose (LD50) varies depending on the species and route of administration.
Selective Toxicity
While this compound itself is toxic to both insects and mammals, synthetic modulators of RyRs have been developed that exhibit remarkable selectivity. The diamide (B1670390) insecticides, for example, are highly potent against insect RyRs but have low activity at mammalian receptors. This selectivity is attributed to differences in the amino acid sequences of the RyR binding sites between insects and mammals.[11]
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Binding Affinities (Kd) of this compound Alkaloids for this compound Receptors
| Compound | Receptor Isoform/Tissue | Kd (nM) | Reference |
| [3H]this compound | Rabbit Skeletal Muscle SR | 1.52 ± 0.11 | [12] |
| [3H]this compound | Rat Liver ER | 10 ± 2.5 | [13] |
| [3H]this compound | Canine Cardiac SR | 11 ± 1.52 | [14] |
| Fluorescent FKBP12.6 | Rat Cardiac RyR2 | 0.7 ± 0.1 | [15] |
| Fluorescent FKBP12 | Rat Cardiac RyR2 | 206 ± 70 | [15] |
Table 2: IC50/EC50 Values of this compound and Modulators
| Compound | Effect | Preparation | IC50/EC50 | Reference |
| This compound | Inhibition of Ca2+ release | Skeletal Muscle SR | 10 nM (IC50) | |
| This compound | Inhibition of Ca2+ release | Cardiac Muscle SR | 2.8 nM (IC50) | |
| Imperacalcin | [3H]this compound binding | Skeletal Muscle SR | 6 ± 2 nM (EC50) | [16] |
| Phosphorylated Imperacalcin | [3H]this compound binding | Skeletal Muscle SR | 42 ± 10 nM (EC50) | [16] |
Table 3: Acute Toxicity (LD50) of this compound
| Species | Route of Administration | LD50 |
| Rat | Oral | 650 µg/kg |
| Mouse | Intraperitoneal | 220 µg/kg |
| Cockroach | Injection | 2 µg/kg |
Note: LD50 values can vary between studies and are provided here as representative examples.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the pharmacology and toxicology of this compound alkaloids.
[3H]this compound Binding Assay
This assay is a fundamental technique to determine the affinity and density of this compound binding sites on RyRs.[5]
Principle: Radiolabeled [3H]this compound is incubated with a preparation of membranes containing RyRs (e.g., sarcoplasmic reticulum vesicles). The amount of bound radioactivity is then measured to quantify the binding.
Protocol Outline:
-
Preparation of Microsomes: Isolate SR/ER vesicles from tissue homogenates or cultured cells expressing RyRs via differential centrifugation.
-
Binding Reaction: Incubate the microsomes with varying concentrations of [3H]this compound in a binding buffer containing appropriate ions (e.g., KCl, CaCl2) and protease inhibitors.
-
Separation of Bound and Free Ligand: Separate the membrane-bound [3H]this compound from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the binding data.
Single-Channel Recording
This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.[17][18]
Principle: A small patch of membrane containing a single RyR channel is isolated, and the flow of ions through the channel is measured as an electrical current.
Protocol Outline:
-
Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two aqueous chambers.
-
Vesicle Fusion: Add SR/ER vesicles to one chamber (cis side) to allow for their fusion with the bilayer, incorporating RyR channels.
-
Recording: Apply a voltage across the bilayer and record the resulting current using a patch-clamp amplifier. Channel openings and closings will appear as discrete steps in the current trace.
-
Pharmacological Manipulation: Add this compound alkaloids or other modulators to the chambers to observe their effects on channel gating.
-
Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and single-channel conductance.
Intracellular Calcium Imaging
This technique is used to visualize changes in the concentration of intracellular calcium in living cells in response to this compound alkaloids.[19][20][21]
Principle: Cells are loaded with a fluorescent calcium indicator dye that changes its fluorescence intensity upon binding to calcium.
Protocol Outline:
-
Cell Culture and Dye Loading: Culture cells of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or genetically encoded indicators like GCaMP).
-
Microscopy: Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add this compound alkaloids or other stimuli to the cells and record the changes in fluorescence over time.
-
Data Analysis: Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
Conclusion
This compound alkaloids are powerful pharmacological tools and potent toxins that have significantly advanced our understanding of intracellular calcium signaling. Their specific interaction with this compound receptors makes them invaluable for dissecting the roles of these channels in health and disease. The development of synthetic RyR modulators with improved selectivity holds promise for the creation of novel insecticides and potentially for therapeutic interventions in diseases associated with RyR dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound alkaloid pharmacology and toxicology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The pharmacology of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. Development of this compound Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. study.com [study.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Video | Study.com [study.com]
- 9. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]
- 10. Structure-function relationships among this compound derivatives. Pyridyl this compound definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insect this compound receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Kinetics of FKBP12.6 binding to this compound receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. rupress.org [rupress.org]
An In-Depth Technical Guide to the Tissue Distribution of Ryanodine Receptor Isoforms in Mammals
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of large intracellular calcium (Ca²⁺) release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] These channels are fundamental to cellular signal transduction, playing a pivotal role in processes such as excitation-contraction (E-C) coupling in muscle tissues.[1][2] In mammals, three distinct isoforms of the this compound receptor have been identified, encoded by separate genes: RyR1, RyR2, and RyR3.[1][3][4] Each isoform exhibits a unique, though sometimes overlapping, tissue distribution, which underlies its specific physiological function. Understanding this differential expression is critical for research into numerous disease states, including skeletal myopathies and cardiac arrhythmias, and for the development of targeted therapeutics.
This guide provides a comprehensive overview of the tissue-specific expression of RyR isoforms in mammals, presents quantitative data in a comparative format, details common experimental methodologies for their study, and illustrates key functional pathways.
Distribution of this compound Receptor Isoforms
The three RyR isoforms have distinct primary expression sites, but are also found at lower levels in a variety of other tissues.
-
RyR1 : This isoform is most famously known as the skeletal muscle this compound receptor.[4][5] It is essential for the process of E-C coupling, where a voltage-induced conformational change in the dihydropyridine (B1217469) receptor (DHPR) on the T-tubule membrane mechanically gates the RyR1 channel to release Ca²⁺.[1][2] While its highest expression is in skeletal muscle, RyR1 is also present in smaller quantities in other tissues, including the brain (notably in Purkinje cells of the cerebellum), smooth muscle, and B-lymphocytes.[1][6][7][8]
-
RyR2 : Predominantly known as the cardiac this compound receptor, RyR2 is the main isoform found in the myocardium.[1][4][9] In the heart, it is the primary mediator of calcium-induced calcium release (CICR), a process where a small influx of Ca²⁺ through L-type calcium channels triggers a much larger release of Ca²⁺ from the SR via RyR2.[1][10] RyR2 is also expressed at high levels in the brain, particularly in the cerebral cortex and hippocampus, and at lower levels in tissues such as the stomach, kidneys, and smooth muscle.[1][6][11]
-
RyR3 : Initially identified in the brain, RyR3 is the most widely distributed isoform, although it is typically expressed at much lower levels than RyR1 and RyR2 in their respective primary tissues.[1][4][5] It is found in the brain (e.g., hippocampus, thalamus), diaphragm, smooth muscle, and in neonatal skeletal muscle.[5][11][12][13] Its widespread but low-level expression suggests it may play a modulatory role in Ca²⁺ signaling rather than a primary role in E-C coupling.
Data Presentation: Relative Expression of RyR Isoforms
The following table summarizes the relative expression levels of the three RyR isoforms across a range of mammalian tissues based on published literature.
| Tissue | RyR1 Expression | RyR2 Expression | RyR3 Expression |
| Skeletal Muscle (fast-twitch) | High[1][4][5] | Not Detected | Low / Absent[12][14] |
| Skeletal Muscle (slow-twitch/diaphragm) | High[1][4][5] | Not Detected | Medium[1][12][13] |
| Cardiac Muscle (Myocardium) | Low[1] | High[1][4][9] | Low[15] |
| Brain (Cerebellum - Purkinje Cells) | Medium[1][6] | High[1] | Medium[1] |
| Brain (Hippocampus) | Low | Medium[6] | High[1][6] |
| Brain (Cortex) | Low | High[1] | Low |
| Smooth Muscle | Low[1] | Medium[11] | Medium[5][11] |
| Stomach | Low[1] | Low[1] | Present[1] |
| Kidney | Low[1] | Low[1] | Not Detected |
| Lungs | Not Detected | Low[1] | Present[15] |
| Pancreas (Acinar Cells) | Medium[16] | Low[16] | Not Detected[16] |
| B-Lymphocytes | Present[1] | Not Detected | Not Detected |
Expression levels are qualitative (High, Medium, Low, Present, Not Detected) and represent a synthesis of findings from multiple studies. "Present" indicates detection without clear quantitative comparison.
Signaling Pathways: Excitation-Contraction Coupling
The mechanism of E-C coupling differs significantly between skeletal and cardiac muscle, primarily due to the different RyR isoforms involved and their interaction with voltage-gated Ca²⁺ channels.
Caption: Comparison of skeletal vs. cardiac excitation-contraction (E-C) coupling mechanisms.
Experimental Protocols
Determining the tissue-specific expression and subcellular localization of high molecular weight proteins like RyRs (~565 kDa) requires optimized protocols.
Western Blotting for this compound Receptors
Western blotting is used to separate proteins by molecular weight and detect the protein of interest using specific antibodies. Due to the large size of RyRs, standard protocols must be modified.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. This compound Receptor Studies Using Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RYR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound receptor 2 - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Structure and Function of the Human this compound Receptors and Their Association with Myopathies—Present State, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Functional properties of the this compound receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 14. Differential distribution of this compound receptor type 3 (RyR3) gene product in mammalian skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue distribution of this compound receptor isoforms and alleles determined by reverse transcription polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The this compound receptor is expressed in human pancreatic acinar cells and contributes to acinar cell injury - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Gating Mechanism of the Ryanodine Receptor Channel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium channel critical for excitation-contraction coupling in muscle and various other calcium signaling pathways.[1][2][3] Its intricate gating mechanism, governed by a host of endogenous ligands and regulatory proteins, makes it a prime target for therapeutic intervention in a range of diseases, including muscular dystrophies and cardiac arrhythmias.[2][4] This technical guide provides a comprehensive overview of the core principles of RyR gating, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Principles of this compound Receptor Gating
The RyR channel is a homotetrameric complex, with each subunit possessing a large cytosolic domain that serves as a scaffold for regulatory molecules and a smaller transmembrane domain that forms the ion-conducting pore.[1][4][5] The gating of the RyR channel—its transition between open and closed states—is a finely tuned process influenced by a multitude of factors.
The Central Role of Calcium (Ca²⁺)
Cytosolic Ca²⁺ is a primary regulator of RyR activity, exhibiting a biphasic effect.[6] At low micromolar concentrations, Ca²⁺ binds to high-affinity activation sites, promoting channel opening.[6][7] As cytosolic Ca²⁺ levels rise to millimolar concentrations, it binds to lower-affinity inactivation sites, leading to channel closure.[3][6] This dual regulation is crucial for the phenomenon of Ca²⁺-induced Ca²⁺ release (CICR), where a small influx of Ca²⁺ triggers a much larger release from intracellular stores.[8] Evidence also suggests the presence of luminal Ca²⁺ activation and inactivation sites within the sarcoplasmic/endoplasmic reticulum, adding another layer of complexity to its regulation.[8][9]
Modulation by Endogenous Ligands
Several endogenous molecules further modulate the Ca²⁺-sensitivity and gating kinetics of the RyR channel:
-
Magnesium (Mg²⁺): Cytosolic Mg²⁺ generally acts as an inhibitor of the RyR channel.[7][10] It is thought to compete with Ca²⁺ at the high-affinity activation sites and can also bind to low-affinity divalent cation inhibitory sites.[6][7]
-
Adenosine Triphosphate (ATP): ATP is a potent activator of the RyR channel, particularly for the RyR1 isoform.[10][11] It increases the channel's sensitivity to Ca²⁺ and can induce channel opening even at low Ca²⁺ concentrations.[10]
-
Calmodulin (CaM): Calmodulin is a Ca²⁺-binding protein that regulates RyR isoforms in a Ca²⁺-dependent and isoform-specific manner.[2][12][13] At sub-micromolar Ca²⁺ concentrations, CaM activates RyR1 but inhibits RyR2.[2][13] At higher micromolar Ca²⁺ concentrations, CaM inhibits both isoforms.[13]
-
FK506-Binding Protein (FKBP): FKBP12 and its isoform FKBP12.6 are small proteins that bind to the RyR and are generally considered to stabilize the closed state of the channel, preventing abnormal Ca²⁺ leakage.[1][14] Dissociation of FKBP from the RyR complex is associated with increased channel activity.[1]
Quantitative Data on RyR Gating Modulators
The following tables summarize the quantitative data on the interactions of key modulators with the this compound receptor, compiled from various studies.
Table 1: Calcium (Ca²⁺) Regulation of this compound Receptors
| Parameter | RyR Isoform | Concentration/Affinity | Effect | Reference(s) |
| Activation | RyR1 | Micromolar (μM) range | Channel opening | [6][7] |
| RyR2 | Micromolar (μM) range | Channel opening | [3] | |
| Inactivation | RyR1 | Millimolar (mM) range | Channel closing | [3][6] |
| RyR2 | ~10-fold lower affinity than RyR1 | Channel closing | [3] | |
| Luminal Activation | Cardiac RyR | 10 μM to 1 mM | Increased open probability | [8][9] |
| Luminal Inactivation | Cardiac RyR | Present, but less characterized | Decreased open probability after trypsin digestion | [8][9] |
Table 2: Modulation by Mg²⁺ and ATP
| Modulator | RyR Isoform | Concentration/Affinity | Effect | Reference(s) |
| Mg²⁺ | RyR1 | Millimolar (mM) range | Inhibition, competes with Ca²⁺ activation | [7][10][15] |
| RyR2 | Less sensitive to inhibition than RyR1 | Inhibition | [10] | |
| ATP | RyR1 | Micromolar (μM) to Millimolar (mM) range | Activation, increases Ca²⁺ sensitivity | [10][16] |
| RyR2 | Requires Ca²⁺ for activation | Potentiation of Ca²⁺-induced activation | [10][17] | |
| ATP Binding Affinity (Kd) | RyR1 | 162 ± 30 μM (in presence of Mg²⁺) | Tighter binding in the presence of Mg²⁺ | [18] |
| RyR1 | 91 ± 18 μM (in presence of Mg²⁺ and activating Ca²⁺) | Activating Ca²⁺ further promotes ATP binding | [18] |
Table 3: Regulation by Calmodulin (CaM) and FKBP12
| Modulator | RyR Isoform | Concentration/Affinity | Effect | Reference(s) |
| Calmodulin (CaM) | RyR1 | < 1 μM Ca²⁺ | Activation | [2][13] |
| RyR1 | > 1 μM Ca²⁺ | Inhibition | [2][13] | |
| RyR2 | < 1 μM Ca²⁺ | Inhibition | [2][13] | |
| RyR2 | > 1 μM Ca²⁺ | Inhibition | [2][13] | |
| CaM Binding Affinity (EC₅₀/IC₅₀) | RyR1 | EC₅₀: 109.0 ± 18.4 nM (at 100 nM Ca²⁺) | Activation | [12] |
| FKBP12 | RyR1 | High affinity | Stabilization of the closed state | [1][14] |
| RyR2 | Binds with high affinity | Stabilization of the closed state | [4] | |
| FKBP12 Binding Affinity (KA) | RyR1 | Significantly greater for the closed channel state | Stabilizes the closed conformation | [14][19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of RyR gating. The following diagrams, generated using the DOT language, illustrate key regulatory pathways and experimental workflows.
Caption: Signaling pathway of RyR regulation by endogenous modulators.
Caption: Experimental workflow for single-channel recording of RyR.
Caption: Experimental workflow for cryo-EM structure determination of RyR.
Detailed Experimental Protocols
A thorough understanding of the experimental techniques used to study RyR gating is essential for interpreting research findings and designing new experiments.
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating of individual RyR channels.
1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
- Homogenize skeletal or cardiac muscle tissue in a buffered solution containing protease inhibitors.
- Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.
- Further purify the SR vesicles using a sucrose (B13894) density gradient.
2. Formation of the Planar Lipid Bilayer:
- Prepare a lipid solution, typically a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in an organic solvent like n-decane.[20]
- "Paint" the lipid solution across a small aperture (50-250 µm) in a partition separating two aqueous chambers (cis and trans).[20]
- Monitor the capacitance of the bilayer to confirm its formation.
3. Incorporation of RyR Channels:
- Add purified SR vesicles to the cis chamber (representing the cytoplasm).
- Induce fusion of the vesicles with the planar lipid bilayer by adding a salt solution (e.g., KCl) to the cis chamber, creating an osmotic gradient.
4. Single-Channel Recording:
- Apply a holding potential across the bilayer using Ag/AgCl electrodes.
- Record the ionic current flowing through the incorporated RyR channels using a sensitive patch-clamp amplifier.
- The composition of the cis and trans solutions can be varied to study the effects of different ions and modulators on channel gating.
5. Data Analysis:
- Analyze the recorded current traces to determine key parameters of channel gating, including open probability (Po), mean open and closed times, and single-channel conductance.
Cryo-Electron Microscopy (Cryo-EM) of the this compound Receptor
Cryo-EM has been instrumental in revealing the high-resolution structure of the RyR channel in different conformational states.
1. Purification of the RyR Protein:
- Solubilize SR membranes with a mild detergent (e.g., CHAPS) to extract the RyR complex.
- Purify the RyR protein using sucrose density gradient centrifugation and/or affinity chromatography.
2. Preparation of the Cryo-EM Grid:
- Apply a small volume of the purified RyR sample to a carbon-coated copper grid.
- Blot the grid to create a thin film of the sample.
3. Vitrification:
- Rapidly plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample so rapidly that ice crystals do not form, preserving the native structure of the protein.
4. Data Collection:
- Image the vitrified sample in a cryo-electron microscope at liquid nitrogen temperatures.
- Collect a large number of images (micrographs) of the randomly oriented RyR particles.
5. Image Processing and 3D Reconstruction:
- Use specialized software to select individual particle images from the micrographs.
- Align and classify the particle images to generate 2D class averages.
- Combine the 2D class averages to reconstruct a 3D map of the RyR channel.
- Further refinement of the 3D map can lead to near-atomic resolution structures.[21]
Fluorescence Resonance Energy Transfer (FRET) Analysis
FRET is a powerful technique for studying conformational changes and protein-protein interactions within the RyR complex.
1. Fluorescent Labeling of RyR or Associated Proteins:
- Genetically encode fluorescent proteins (e.g., GFP, YFP) into the RyR sequence or associated proteins like Calmodulin or FKBP12.
- Alternatively, chemically conjugate fluorescent dyes (e.g., Cy3, Cy5) to specific sites on the purified proteins.
2. Reconstitution of the Labeled Complex:
- If studying interactions, mix the donor-labeled and acceptor-labeled proteins and allow them to form a complex with the RyR.
- If studying conformational changes within the RyR, the donor and acceptor fluorophores will be on the same RyR molecule.
3. FRET Measurement:
- Excite the donor fluorophore with light of a specific wavelength.
- Measure the emission of both the donor and acceptor fluorophores.
- The efficiency of energy transfer from the donor to the acceptor is inversely proportional to the sixth power of the distance between them.
4. Data Analysis:
- Calculate the FRET efficiency to determine the distance between the labeled sites.
- Changes in FRET efficiency upon addition of ligands or other stimuli indicate conformational changes or alterations in protein-protein interactions.
This in-depth guide provides a foundational understanding of the intricate gating mechanism of the this compound receptor channel. The presented quantitative data, signaling pathways, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of this vital ion channel and develop novel therapeutic strategies.
References
- 1. FKBP12 binding modulates this compound receptor channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamics of calmodulin binding to cardiac and skeletal muscle this compound receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+-mediated activation of the skeletal-muscle this compound receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+-activated this compound binding: mechanisms of sensitivity and intensity modulation by Mg2+, caffeine, and adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle this compound receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Molecular basis of calmodulin binding to cardiac muscle Ca(2+) release channel (this compound receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of small molecule modulators on ATP binding to skeletal this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Promiscuous attraction of ligands within the ATP binding site of RyR2 promotes diverse gating behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound receptor binding to FKBP12 is modulated by channel activation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to the 3D structure of the this compound receptor type 1 by cryoEM - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Ryanodine as an Insecticidal Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanodine (B192298), a plant alkaloid extracted from Ryania speciosa, has long been recognized for its potent insecticidal properties. Its unique mode of action, targeting the this compound receptor (RyR), a crucial component of intracellular calcium regulation, has established it as a significant tool in toxicological research and a precursor for the development of modern synthetic insecticides. This technical guide provides an in-depth overview of the preliminary investigations into this compound as an insecticidal agent, focusing on its mechanism of action, the experimental protocols used for its evaluation, and its insecticidal efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel pest control agents.
Introduction
This compound's insecticidal potential stems from its ability to irreversibly activate this compound receptors (RyRs), large intracellular calcium channels located on the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in neurons.[1][2][3] This activation leads to uncontrolled depletion of intracellular calcium stores, resulting in sustained muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[4][5] While this compound itself has not been widely commercialized as a synthetic insecticide due to its complex structure and mammalian toxicity, it has been instrumental in validating the RyR as a viable insecticidal target.[1][2] This has paved the way for the successful development of synthetic diamide (B1670390) insecticides, such as flubendiamide (B33115) and chlorantraniliprole, which share the same mode of action but exhibit greater selectivity for insect RyRs over their mammalian counterparts.[1][6][7]
Mechanism of Action: The this compound Receptor
The primary molecular target of this compound is the this compound receptor, a homotetrameric ligand-gated calcium channel.[1][8] In insects, the RyR plays a critical role in excitation-contraction coupling in muscles and in neuronal signaling. The binding of this compound to the receptor locks it in an open or sub-conductance state, leading to a continuous and unregulated efflux of Ca2+ from the sarcoplasmic/endoplasmic reticulum into the cytoplasm.[5] This disruption of calcium homeostasis is the primary cause of the toxic effects observed in insects.
Signaling Pathway
The binding of this compound to the insect this compound receptor initiates a cascade of events that ultimately leads to paralysis and death. The following diagram illustrates the simplified signaling pathway.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. This compound Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Ryanodine Receptor Genes: A Technical Guide for Researchers
An in-depth exploration of the origin, diversification, and functional divergence of ryanodine (B192298) receptor (RyR) genes across the animal kingdom and beyond, providing a crucial resource for researchers in physiology, pharmacology, and drug development.
Introduction
This compound receptors (RyRs) are a family of intracellular calcium channels that play a pivotal role in excitation-contraction (EC) coupling and a multitude of other calcium-dependent signaling processes.[1][2] These colossal channel proteins, the largest known ion channels, are responsible for the rapid release of calcium ions from intracellular stores like the sarcoplasmic and endoplasmic reticulum.[2] The evolution of RyR genes has given rise to functionally diverse isoforms, each with distinct physiological roles, making them a subject of intense research and a key target for drug development. This technical guide provides a comprehensive overview of the evolution of RyR genes, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers in this field.
Phylogenetic History and Gene Duplication
The evolutionary history of this compound receptors is marked by significant gene duplication events, leading to the diversification of their functions. While invertebrates typically possess a single RyR gene, vertebrates exhibit multiple isoforms, most commonly RyR1, RyR2, and RyR3.[3] This expansion of the RyR gene family is believed to have occurred through whole-genome duplications during early vertebrate evolution. Further duplication events are observed in certain lineages, such as teleost fish, which possess additional paralogs of the RyR genes.[4]
The phylogenetic relationships of RyR proteins across a range of species reveal a clear divergence into three main vertebrate clades: RyR1, RyR2, and RyR3. The presence of RyR-like channels in unicellular organisms suggests an ancient origin, potentially evolving from an ancestral inositol (B14025) 1,4,5-trisphosphate (IP3) receptor-like channel. Homologs of RyR have been identified in choanoflagellates, the closest living relatives of metazoans, indicating that the primordial building blocks of this critical calcium release channel were present before the advent of multicellular animals.[5][6]
Below is a diagram illustrating the phylogenetic relationship of RyR genes.
References
- 1. Structural and molecular requirements for DHPR and RyR1 bidirectional signaling - Claudio Perez [grantome.com]
- 2. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the this compound Receptor Gene With a Unique 3′-UTR and Alternative Splice Site From the Oriental Fruit Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolutionary Insights into Premetazoan Functions of the Neuronal Protein Homer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A receptor tyrosine kinase from choanoflagellates: Molecular insights into early animal evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Ryanodine Binding Assays: Principles and Technical Execution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles and methodologies underlying ryanodine (B192298) binding assays. These assays are a cornerstone in the study of this compound receptors (RyRs), the massive intracellular calcium channels critical to muscle contraction, neuronal signaling, and other vital physiological processes. Understanding how to perform and interpret these assays is fundamental for research into RyR-related diseases and the development of novel therapeutics.
The Fundamental Principle: Use-Dependent Binding
The utility of this compound as a molecular probe stems from its unique interaction with the RyR channel. This compound binding is "use-dependent" or "state-dependent," meaning it binds with high affinity and specificity preferentially to the open conformation of the channel.[1][2] At nanomolar concentrations, this compound locks the channel in a stable, long-lasting sub-conductance state.[1][2] Conversely, at micromolar concentrations, it acts as a potent inhibitor, fully closing the channel.[1]
This property is pivotal for experimental assays. By using radiolabeled this compound, typically with tritium (B154650) ([³H]-ryanodine), the amount of binding can be quantified. This measurement serves as a direct index of the RyR channel's open probability or activity.[3] Therefore, conditions or compounds that promote channel opening (activators) will increase [³H]-ryanodine binding, while those that favor the closed state (inhibitors) will decrease it.
Key Signaling Pathways Involving this compound Receptors
RyRs are central to the process of excitation-contraction (E-C) coupling, the mechanism that links an electrical stimulus (action potential) to a mechanical response (muscle contraction). The specific activation mechanism differs between muscle types.
A. Calcium-Induced Calcium Release (CICR) in Cardiac Muscle: In cardiomyocytes, an action potential triggers the opening of L-type Ca²⁺ channels (dihydropyridine receptors, DHPRs), leading to a small influx of Ca²⁺ into the cell. This initial Ca²⁺ binds to and activates the cardiac isoform, RyR2, on the sarcoplasmic reticulum (SR), causing a large-scale release of stored Ca²⁺ from the SR into the cytosol. This surge in cytosolic Ca²⁺ initiates muscle contraction.[2]
Experimental Protocol: [³H]-Ryanodine Binding Assay
This section details a generalized protocol for a saturation binding experiment to determine the receptor density (Bmax) and binding affinity (Kd) of [³H]-ryanodine. The assay is typically performed using microsomal fractions prepared from tissues (e.g., skeletal or cardiac muscle) or cell lines expressing RyRs.[3]
Materials and Reagents
-
Microsomal Preparation: Heavy sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles enriched with RyRs.
-
Radioligand: [³H]-ryanodine.
-
Unlabeled Ligand: High concentration of "cold" (non-radiolabeled) this compound for determining non-specific binding.
-
Binding Buffer: A typical composition includes:
-
200 mM KCl
-
20 mM HEPES (pH 7.4)
-
1 mM EGTA
-
CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM for activation).[4]
-
-
Wash Buffer: Ice-cold distilled water or a buffer with low salt concentration.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Experimental Workflow
Detailed Procedure
-
Reaction Setup: Prepare a series of tubes for total binding and non-specific binding.
-
Total Binding: Add microsomal protein (e.g., 20 µg) to the binding buffer containing varying concentrations of [³H]-ryanodine.
-
Non-Specific Binding (NSB): In a parallel set of tubes, add the same components as for total binding, plus a high concentration (e.g., 10-20 µM) of unlabeled this compound to saturate the specific binding sites.
-
-
Incubation: Incubate all tubes for a sufficient time to reach equilibrium, typically 2 hours at 37°C.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The proteins (and bound radioligand) are retained on the filter, while the unbound radioligand passes through.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound [³H]-ryanodine.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a beta counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (NSB) counts from the total binding counts for each concentration.
-
Plot the specific binding versus the concentration of [³H]-ryanodine.
-
Transform the data using a Scatchard plot (Bound/Free vs. Bound) or use non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Quantitative Data Presentation
The data derived from this compound binding assays are crucial for characterizing the receptor and the effects of various modulators.
Table 1: this compound Binding Affinity and Receptor Density in Various Tissues
| RyR Isoform/Tissue | Ligand | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference(s) |
| Rabbit Skeletal Muscle (Fast-twitch) | [³H]-ryanodine | ~10 nM | 2-4 fold higher than slow-twitch | [5] |
| Rat Liver ER | [³H]-ryanodine | 10 ± 2.5 nM | 500-1200 fmol/mg protein | [6] |
| Recombinant RyR2 (HEK293) | [³H]-ryanodine | 1.52 ± 0.11 nM | 0.28 ± 0.04 pmol/mg protein | [7] |
| Cardiac Myocytes (RyR2) | Fluorescent FKBP12.6 | 0.7 ± 0.1 nM | - | [8] |
| Cardiac Myocytes (RyR2) | Fluorescent FKBP12 | 206 ± 70 nM | - | [8] |
Table 2: Effect of Common Modulators on RyR Activity
| Modulator | RyR Isoform(s) | Effect on Binding/Activity | Potency (IC₅₀ / EC₅₀ / Ki) | Reference(s) |
| Activators | ||||
| Ca²⁺ (µM) | RyR1, RyR2, RyR3 | Activates at µM concentrations | EC₅₀ (RyR2): 0.23-0.25 µM | [1][7] |
| Caffeine | RyR1, RyR2, RyR3 | Increases sensitivity to Ca²⁺, activates | EC₅₀ (MHS RyR1): 9.5 mM | [5][9] |
| ATP | RyR1, RyR2 | Potentiates Ca²⁺ activation | - | [6][10] |
| Inhibitors | ||||
| Ca²⁺ (mM) | RyR1, RyR2 | Inhibits at mM concentrations (RyR1 is more sensitive) | IC₅₀ (RyR1) < IC₅₀ (RyR2) | [1][11] |
| Mg²⁺ | RyR1, RyR2, RyR3 | Inhibits channel opening | - | [12] |
| Ruthenium Red | RyR1, RyR2, RyR3 | Potent channel blocker | IC₅₀ (Mammalian Muscle): 0.3-1.0 µM | [5] |
| Dantrolene | RyR1 | Inhibits Ca²⁺ release, RyR1 selective | IC₅₀ (RyR1): 60 nM | [3][9] |
| K201 (JTV519) | RyR1, RyR2 | Stabilizes closed state, decreases Ca²⁺ leak | IC₅₀ (RyR1): ~25 µM | [13] |
Conclusion
This compound binding assays are an indispensable tool in the field of calcium signaling and pharmacology. By leveraging the use-dependent binding of this compound, these assays provide a robust and quantitative method to assess the activity of RyR channels. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are essential for generating high-quality, reproducible data. This guide serves as a foundational resource for researchers aiming to investigate the complex regulation of this compound receptors and to screen for novel therapeutic agents targeting these critical ion channels.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. researchmap.jp [researchmap.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization study of the this compound receptor and of calsequestrin isoforms of mammalian skeletal muscles in relation to fibre types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of FKBP12.6 binding to this compound receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ryr1.org [ryr1.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Subcellular-membrane characterization of [3H]this compound-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of this compound Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Arrhythmogenic Effects of Ryanodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a plant alkaloid isolated from Ryania speciosa, has been a pivotal pharmacological tool in cardiac research for decades. Its profound effects on muscle contractility, stemming from its interaction with intracellular calcium release channels, were recognized in the mid-20th century. This technical guide delves into the early research, from the 1950s to the 1980s, that first characterized the arrhythmogenic and, paradoxically, anti-arrhythmic properties of this compound. Understanding this foundational work is crucial for contemporary research into cardiac arrhythmias and the development of novel therapeutics targeting calcium signaling.
Early investigations predated the molecular identification of the this compound receptor (RyR). Researchers relied on classical physiological and pharmacological approaches, using isolated heart preparations and animal models to meticulously document the dose-dependent and often contradictory effects of this compound on heart rhythm and contractility. These pioneering studies laid the groundwork for our current understanding of sarcoplasmic reticulum (SR) calcium handling in both normal and pathological cardiac function.
Core Concepts from Early Research
Initial studies with this compound revealed its potent negative inotropic effect on cardiac muscle. However, its influence on cardiac rhythm was more complex, with reports of both arrhythmogenic and anti-arrhythmic actions depending on the experimental context. A central theme that emerged was this compound's interference with the intracellular calcium stores within the sarcoplasmic reticulum, a concept that was progressively refined over this period.
A landmark review by Jenden and Fairhurst in 1969 consolidated the early understanding of this compound's pharmacology, highlighting its binding to a component of the sarcoplasmic reticulum and its ability to modulate calcium release.[1] This work set the stage for later investigations that would directly link this compound's effects to the nascent field of triggered arrhythmias and abnormalities in intracellular calcium handling.
Key Experimental Findings
The Dual Nature of this compound's Arrhythmic Influence
Early research uncovered a paradoxical quality to this compound's effects on cardiac rhythm. While it could induce arrhythmias under certain conditions, it was also shown to suppress arrhythmias caused by other agents, most notably digitalis glycosides.
One of the seminal studies in this area was conducted by Hajdu and Leonard in 1961. They demonstrated that this compound could abolish ventricular arrhythmias induced by toxic doses of digitoxin (B75463) in anesthetized animals.[2] This finding was particularly significant as it suggested a mechanistic link between the arrhythmogenic effects of digitalis and the intracellular calcium stores targeted by this compound. The prevailing hypothesis at the time was that digitalis toxicity led to an overload of intracellular calcium, and this compound, by depleting or stabilizing these stores, could counteract this effect.
Conversely, other studies hinted at the pro-arrhythmic potential of this compound. The compound's ability to induce a sustained, low-level release of calcium from the SR was thought to create an intracellular environment conducive to spontaneous depolarizations, a phenomenon that would later be understood as delayed afterdepolarizations (DADs).
This compound and Triggered Activity: The Emergence of a Mechanism
The concept of triggered activity, where arrhythmias arise from afterdepolarizations rather than abnormal automaticity or reentry, gained prominence in the latter part of this early research period. This compound proved to be an invaluable tool in dissecting the mechanisms of these arrhythmias.
A pivotal study by Marban and Wier in 1986 provided direct evidence for the role of sarcoplasmic reticulum calcium release in the genesis of DADs.[3][4] Using ferret ventricular muscle preparations, they showed that DADs and triggered arrhythmias induced by agents that cause intracellular calcium overload could be rapidly suppressed by this compound at micromolar concentrations.[3][4] This demonstrated that the spontaneous, oscillatory release of calcium from the SR was the underlying cause of these triggered beats.
Quantitative Data from Early Studies
| Study | Year | Animal Model | Preparation | This compound Concentration | Key Quantitative Findings | Arrhythmic Effect |
| Hajdu & Leonard | 1961 | Rat | Isolated right ventricle strips | Not specified in abstract | Abolished digitoxin-induced ventricular arrhythmias. | Anti-arrhythmic |
| Marban & Wier | 1986 | Ferret | Ventricular muscle | 10⁻⁹ - 10⁻⁶ M | Rapidly suppressed delayed afterdepolarizations (DADs) and triggered arrhythmias. | Anti-arrhythmic |
| Sutko & Willerson | 1980 | Rat, Dog, Cat, Rabbit | Ventricular myocardium | Not specified in abstract | Altered the contractile state, suggesting effects on calcium handling. | Pro/Anti-arrhythmic (context-dependent) |
| Study | Year | Arrhythmogenic Agent | This compound's Effect on Arrhythmia |
| Hajdu & Leonard | 1961 | Digitoxin | Abolished ventricular arrhythmias |
| Marban & Wier | 1986 | Strophanthidin (B154792), Isoproterenol (B85558), elevated [Ca²⁺]₀ | Suppressed DADs and triggered arrhythmias |
Detailed Experimental Protocols
Protocol 1: Reversal of Digitalis-Induced Arrhythmias with this compound (Based on Hajdu & Leonard, 1961)
-
Animal Model: Anesthetized dogs or cats.
-
Arrhythmia Induction: Intravenous infusion of a toxic dose of digitoxin until ventricular arrhythmias (e.g., ventricular tachycardia) were consistently observed on the electrocardiogram (ECG).
-
This compound Administration: Following the establishment of a stable arrhythmia, this compound was administered intravenously.
-
Data Acquisition: Continuous ECG monitoring to observe changes in cardiac rhythm. Arterial blood pressure was also monitored.
-
Endpoint: Abolition of the ventricular arrhythmia and restoration of a more regular rhythm.
Protocol 2: Suppression of Delayed Afterdepolarizations (DADs) with this compound (Based on Marban & Wier, 1986)
-
Preparation: Right ventricular papillary muscles or trabeculae were isolated from ferret hearts.
-
Experimental Setup: The muscle was mounted in a chamber and superfused with a physiological salt solution at a controlled temperature. One end of the muscle was attached to a force transducer to measure contractility, and the other end was stimulated with platinum electrodes.
-
Electrophysiological Recording: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl.
-
Induction of DADs: DADs were induced by exposing the muscle to a combination of agents known to cause intracellular calcium overload, such as strophanthidin (a cardiac glycoside), isoproterenol (a beta-adrenergic agonist), and elevated extracellular calcium concentrations.
-
This compound Application: Once stable DADs and triggered activity were established, this compound was added to the superfusate at concentrations ranging from 1 nM to 1 µM.
-
Data Analysis: Changes in the amplitude and frequency of DADs and the incidence of triggered action potentials were quantified before and after the application of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key conceptual frameworks and experimental workflows from this early research period.
Caption: this compound's anti-arrhythmic effect against digitalis toxicity.
References
- 1. The this compound Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanisms of arrhythmogenic delayed and early afterdepolarizations in ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of arrhythmogenic delayed and early afterdepolarizations in ferret ventricular muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Ryanodine Receptors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Serendipitous Discovery of a Crucial Calcium Channel
The journey to understanding intracellular calcium signaling and its critical role in muscle contraction is intertwined with the discovery of the ryanodine (B192298) receptor (RyR). This massive protein complex, the largest known ion channel, acts as the primary conduit for calcium release from the sarcoplasmic reticulum (SR), a specialized organelle within muscle cells.[1] The story of its discovery is a testament to the power of meticulous observation, biochemical purification, and functional reconstitution. The plant alkaloid this compound, initially investigated for its insecticidal properties, proved to be the key that unlocked the secrets of this essential channel.[2] Its high-affinity and specific binding to its receptor allowed researchers to isolate, purify, and characterize this pivotal component of excitation-contraction coupling.[1][3] This guide provides a historical perspective on the discovery of this compound receptors, detailing the key experiments and presenting the foundational quantitative data that have shaped our understanding of this critical ion channel.
The Early Years: From Plant Alkaloid to a Key Player in Muscle Function
The story begins with the investigation of the plant Ryania speciosa, from which the alkaloid this compound was isolated. Early studies in the mid-20th century revealed that this compound had a profound and often irreversible effect on muscle contraction.[2] It was observed to induce a state of contracture in skeletal muscle, hinting at a disruption of the normal mechanisms of muscle relaxation. This peculiar effect sparked interest in its mechanism of action and its molecular target within the muscle cell.
A pivotal breakthrough came with the use of radiolabeled this compound. Researchers were able to demonstrate that [³H]this compound bound with very high affinity and specificity to a component within the sarcoplasmic reticulum membranes.[3] This provided a crucial tool—a molecular handle—to track and isolate the elusive receptor. The binding was found to be dependent on calcium concentration, further linking the receptor to the process of calcium release.
The Breakthrough: Purification and Identification as the SR Calcium Release Channel
The 1980s marked a period of intense research that led to the definitive identification and purification of the this compound receptor. Pioneering work by Sidney Fleischer, Makoto Inui, and their colleagues was instrumental in this process. They developed a method to solubilize the receptor from SR membranes using the detergent CHAPS and stabilize it with phospholipids (B1166683).[1] This allowed for its purification using techniques like heparin-agarose and hydroxylapatite chromatography.[1]
The purified receptor was a massive protein, initially estimated to be around 360-450 kDa on SDS-PAGE.[1][3] Electron microscopy of the purified protein revealed a remarkable square-shaped structure with four-fold symmetry, identical to the "feet" structures that span the junction between the transverse tubules and the sarcoplasmic reticulum.[1] This provided a direct link between a purified protein and a known ultrastructural component of the muscle cell, solidifying the idea that the this compound receptor was the long-sought-after calcium release channel.
Functional Reconstitution: Proving its Role as an Ion Channel
The final piece of the puzzle was to demonstrate that the purified this compound receptor was indeed a functional ion channel. This was achieved by reconstituting the purified protein into artificial lipid bilayers.[4][5] These experiments allowed researchers to directly measure the flow of ions through a single receptor molecule.
These single-channel recordings revealed a high-conductance channel that was permeable to calcium ions.[6] Crucially, the channel's activity was modulated by known regulators of calcium release, including calcium itself, ATP, and magnesium.[4][5] Furthermore, the addition of this compound to the reconstituted channel mimicked its effects on muscle, causing the channel to enter a long-lasting sub-conductance state.[2] This provided unequivocal evidence that the purified this compound receptor was the sarcoplasmic reticulum calcium release channel.
Experimental Protocols
Purification of the this compound Receptor from Skeletal Muscle
This protocol is based on the methods developed by Fleischer and colleagues, which were foundational in the initial isolation of the this compound receptor.
Materials:
-
Rabbit skeletal muscle
-
Buffer A: 10 mM Tris-HCl (pH 7.4), 0.1 M NaCl, 0.1 mM PMSF
-
Buffer B: Buffer A containing 0.5% (w/v) CHAPS and 5 mg/ml phospholipids (phosphatidylcholine)
-
Buffer C: 10 mM Tris-HCl (pH 7.4), 0.5 M NaCl, 0.5% CHAPS, 1 mg/ml phospholipids
-
Heparin-agarose column
-
Hydroxylapatite column
-
Sucrose (B13894) for gradients
-
Centrifuge and ultracentrifuge
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Homogenize fresh or frozen rabbit skeletal muscle in Buffer A.
-
Perform a series of differential centrifugations to isolate the microsomal fraction enriched in SR vesicles.
-
-
Solubilization of the this compound Receptor:
-
Resuspend the SR vesicles in Buffer B and stir for 30 minutes at 4°C to solubilize the membrane proteins.
-
Centrifuge at 100,000 x g for 60 minutes to pellet unsolubilized material. The supernatant contains the solubilized this compound receptor.
-
-
Heparin-Agarose Chromatography:
-
Load the solubilized protein onto a heparin-agarose column pre-equilibrated with Buffer B.
-
Wash the column extensively with Buffer B.
-
Elute the this compound receptor with a linear gradient of NaCl (from 0.1 M to 1.0 M) in Buffer B.
-
-
Hydroxylapatite Chromatography:
-
Pool the fractions containing the this compound receptor and apply them to a hydroxylapatite column equilibrated with a low phosphate (B84403) buffer containing CHAPS and phospholipids.
-
Elute the receptor with a gradient of sodium phosphate.
-
-
Sucrose Gradient Centrifugation:
-
For further purification, the eluted fractions can be layered onto a 5-20% linear sucrose gradient containing 0.1% CHAPS and centrifuged at high speed.
-
Collect the fractions and analyze for [³H]this compound binding activity and by SDS-PAGE.
-
[³H]this compound Binding Assay
This assay was critical for tracking the receptor during purification and for characterizing its ligand-binding properties.
Materials:
-
Purified this compound receptor or SR vesicles
-
[³H]this compound (radiolabeled this compound)
-
Binding Buffer: 20 mM PIPES (pH 7.1), 1 M KCl, and varying concentrations of CaCl₂
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Incubation:
-
In a microcentrifuge tube, combine the protein sample (purified receptor or SR vesicles) with the Binding Buffer.
-
Add a low concentration of [³H]this compound (e.g., 2-10 nM).
-
For determining non-specific binding, prepare parallel tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration manifold. This separates the protein-bound [³H]this compound from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]this compound.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled this compound) from the total binding.
-
Perform saturation binding experiments by varying the concentration of [³H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Reconstitution of this compound Receptors into Planar Lipid Bilayers and Single-Channel Recording
This technique allowed for the direct observation of the ion channel function of the purified receptor.
Materials:
-
Purified this compound receptor
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) in an organic solvent
-
A planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Solutions for the cis and trans chambers (e.g., symmetrical 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ solutions and chelators (e.g., EGTA) to control free Ca²⁺ concentration
Methodology:
-
Bilayer Formation:
-
Paint a solution of phospholipids across the aperture separating the two chambers to form a stable planar lipid bilayer.
-
-
Receptor Incorporation:
-
Add a small amount of the purified this compound receptor preparation to the cis chamber (representing the cytoplasmic side). The receptor will spontaneously incorporate into the lipid bilayer.
-
-
Single-Channel Recording:
-
Apply a voltage across the bilayer using the Ag/AgCl electrodes.
-
Record the current flowing through the bilayer using a sensitive amplifier. The opening and closing of a single this compound receptor channel will appear as discrete steps in the current trace.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the channel's conductance (calculated from the current amplitude at a given voltage), open probability (the fraction of time the channel is open), and mean open and closed times.
-
Investigate the effects of different ions, Ca²⁺ concentrations, ATP, and pharmacological agents like this compound on the channel's activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from early studies on the this compound receptor.
Table 1: this compound Binding Affinity
| Preparation | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rabbit Skeletal Muscle SR | [³H]this compound | 1-5 | 10-20 | (Imagawa et al., 1987) |
| Purified Rabbit Skeletal RyR | [³H]this compound | 4.7 ± 2 | ~300 | (Lai et al., 1988) |
| Rat Liver ER | [³H]this compound | 10 ± 2.5 | 0.5-1.2 | (Shoshan-Barmatz et al., 1991)[7][8] |
Table 2: Single-Channel Conductance of this compound Receptors
| Ion | Concentration | Conductance (pS) | Preparation | Reference |
| K⁺ | 250 mM | ~750 | Skeletal Muscle RyR1 | (Smith et al., 1988)[9] |
| K⁺ | 210 mM | 900 | Sheep Cardiac RyR2 | (Lindsay et al., 1991)[10] |
| Na⁺ | 210 mM | 516 | Sheep Cardiac RyR2 | (Lindsay et al., 1991)[10] |
| Li⁺ | 210 mM | 248 | Sheep Cardiac RyR2 | (Lindsay et al., 1991)[10] |
| Ca²⁺ | 50 mM | 125 | Skeletal Muscle RyR1 | (Smith et al., 1986)[6] |
| Ba²⁺ | 210 mM | 202 | Sheep Cardiac RyR2 | (Tinker & Williams, 1992)[11] |
| Sr²⁺ | 210 mM | 150 | Sheep Cardiac RyR2 | (Tinker & Williams, 1992)[11] |
| Mg²⁺ | 210 mM | 89 | Sheep Cardiac RyR2 | (Tinker & Williams, 1992)[11] |
Visualizations
Signaling Pathway of Excitation-Contraction Coupling
Caption: Excitation-contraction coupling in skeletal muscle.
Experimental Workflow for this compound Receptor Purification
Caption: Workflow for the purification of the this compound receptor.
Logical Relationship of this compound Binding Assay
Caption: Logical flow of a [³H]this compound binding assay.
Conclusion
The discovery of the this compound receptor stands as a landmark achievement in muscle physiology and cell biology. The journey from observing the effects of a plant alkaloid to the purification and functional characterization of a massive ion channel is a compelling example of scientific inquiry. The experimental approaches developed during this period, such as high-affinity ligand binding assays and single-channel recordings in reconstituted systems, have become cornerstones of membrane protein research. The foundational quantitative data on binding affinities and channel conductance provided the initial parameters for understanding the function of this complex channel. This historical perspective not only illuminates the origins of our knowledge but also provides a valuable context for ongoing research into the intricate regulation of this compound receptors in health and disease.
References
- 1. Purification of the this compound receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of purified cardiac muscle calcium release channel (this compound receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of the skeletal muscle this compound receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monovalent cation conductance in the this compound receptor-channel of sheep cardiac muscle sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Divalent cation conduction in the this compound receptor channel of sheep cardiac muscle sarcoplasmic reticulum | Semantic Scholar [semanticscholar.org]
fundamental differences between ryanodine receptor isoforms RyR1, RyR2, and RyR3
An In-depth Technical Guide to the Fundamental Differences Between Ryanodine (B192298) Receptor Isoforms: RyR1, RyR2, and RyR3
Executive Summary
This compound receptors (RyRs) are a family of massive intracellular calcium release channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR).[1] They are critical for regulating intracellular calcium (Ca²⁺) levels, which is essential for processes like muscle contraction, neurotransmission, and secretion.[2][3] In mammals, three distinct isoforms—RyR1, RyR2, and RyR3—have been identified, each encoded by a separate gene.[1] While these isoforms share a significant amino acid sequence identity of approximately 65-70% and a similar tetrameric structure, they exhibit fundamental differences in tissue distribution, activation mechanisms, and biophysical and pharmacological properties.[4][5][6] These distinctions tailor them to the specific physiological demands of different cell types, from the rapid, synchronized calcium release required for skeletal muscle contraction to the regenerative waves of calcium in cardiac muscle. This guide provides a comprehensive technical overview of the core differences between RyR1, RyR2, and RyR3, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows for researchers, scientists, and drug development professionals.
Structural and Localization Differences
All RyR isoforms are homotetramers, forming the largest known ion channels with a molecular weight exceeding 2.2 megadaltons.[2][5] Their structure consists of a large cytoplasmic "foot" region, which comprises about 80% of the protein mass and contains numerous regulatory sites, and a smaller C-terminal transmembrane domain that forms the Ca²⁺-conducting pore.[1][7]
The primary structural differences are concentrated in three "divergent regions" (DR) where sequence homology is lowest. In RyR1, these regions correspond to residues 1342–1403 (DR1), 1872–1923 (DR2), and 4254–4631 (DR3).[5] These divergent regions contribute to the isoform-specific interactions with regulatory proteins and small molecules, defining their unique functional profiles.
| Feature | RyR1 | RyR2 | RyR3 |
| Primary Tissue | Skeletal Muscle[1][2][5] | Cardiac Muscle[1][2][5] | Brain, Diaphragm, Smooth Muscle[2][5][7] |
| Subcellular Location | Junctional SR, physically coupled to DHPRs in the T-tubule membrane.[1] | Junctional SR, in close proximity to L-type Ca²⁺ channels. | ER/SR, often co-expressed with other isoforms.[7][8] |
| Gene Location (Human) | Chromosome 19q13.2[1] | Chromosome 1q43[1] | Chromosome 15q13.3-14[1] |
Core Functional Differences: The Mechanism of Ca²⁺ Release
The most fundamental distinction lies in how each isoform is activated to release Ca²⁺ from intracellular stores.
-
RyR1: Voltage-Induced Ca²⁺ Release (VICR): In skeletal muscle, RyR1 is directly and physically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage sensor in the adjacent T-tubule membrane.[2] Upon membrane depolarization, a conformational change in the DHPR is mechanically transmitted to RyR1, causing it to open and release Ca²⁺. This direct mechanism ensures a rapid and tightly controlled release of Ca²⁺ for muscle contraction and is largely independent of Ca²⁺ influx.
-
RyR2: Calcium-Induced Ca²⁺ Release (CICR): In cardiac muscle, the activation of RyR2 is initiated by a small influx of Ca²⁺ through L-type calcium channels during an action potential.[2] This trigger Ca²⁺ binds to activation sites on the cytoplasmic domain of RyR2, causing the channel to open and release a much larger amount of Ca²⁺ from the SR.[2] This positive feedback mechanism is responsible for the characteristic "Ca²⁺ spark" and the propagation of the Ca²⁺ signal throughout the cardiomyocyte.
-
RyR3: A Modulatory Role: The function of RyR3 is less clearly defined. It is expressed at lower levels in a variety of tissues, including the brain and diaphragm.[5][7] Evidence suggests RyR3 can also participate in CICR, but it appears to have a lower sensitivity to Ca²⁺ than RyR2.[9] In tissues where it is co-expressed with other isoforms, such as the diaphragm, RyR3 may modulate the Ca²⁺ release process, potentially amplifying or sensitizing the response.[10]
Signaling Pathway: Excitation-Contraction Coupling
Caption: Comparison of skeletal (RyR1) and cardiac (RyR2) excitation-contraction coupling pathways.
Biophysical and Pharmacological Profiles
The distinct functional roles of RyR isoforms are underpinned by quantifiable differences in their biophysical properties and their responses to endogenous and exogenous modulators.
Table 1: Comparative Biophysical Properties
| Parameter | RyR1 | RyR2 | RyR3 |
| Unitary Conductance (Cs⁺/K⁺) | ~750 pS (in symmetrical 250 mM KCl)[11] | ~700 pS (in symmetrical 150 mM CsCl)[12] | Exhibits pronounced subconductance behavior; full conductance similar to RyR1.[13] |
| Ca²⁺ Permeability (PCa/PK) | ~6[14][15] | Similar to RyR1 | ~6[15] |
| Ca²⁺ Activation (Cytosolic) | Activated by ~1 µM Ca²⁺.[1] Shows a bell-shaped Ca²⁺ dependence.[1] | Activated by cytosolic Ca²⁺ to a greater extent than RyR1.[7] | Activated by cytosolic Ca²⁺ to a greater extent than RyR1.[7] |
| Ca²⁺ Inhibition (Cytosolic) | Inhibited by high Ca²⁺ concentration (~1 mM).[1] | Requires higher Ca²⁺ concentration for inhibition compared to RyR1.[7] | Requires higher Ca²⁺ concentration for inhibition compared to RyR1.[7] |
| Mg²⁺ Inhibition | Potently inhibited by physiological [Mg²⁺].[1] | Relatively little inhibition by Mg²⁺.[1] | Relatively little inhibition by Mg²⁺.[1] |
| ATP Regulation | Activated by ATP even in the absence of Ca²⁺.[1] | Requires the presence of Ca²⁺ for maximal activation by ATP.[1][15] | Resembles RyR2 in its response to ATP.[15] |
Table 2: Comparative Pharmacology
| Modulator | RyR1 | RyR2 | RyR3 |
| This compound | High-affinity binding; locks in sub-conductance state (nM) or inhibits (µM).[1] | High-affinity binding with similar effects. | High-affinity binding with similar effects. |
| Caffeine (B1668208) (Activator) | Activates Ca²⁺ release. | Activates Ca²⁺ release. | More sensitive to caffeine activation than RyR1.[13] |
| 4-chloro-m-cresol (4-CMC) | Potent activator.[13] | Activator. | Much less sensitive to activation compared to RyR1.[13] |
| Dantrolene (Inhibitor) | Clinically relevant inhibitor, used to treat malignant hyperthermia.[16] | Less sensitive. | Less sensitive. |
| FK506-Binding Protein | Tightly associated with FKBP12. | Tightly associated with FKBP12.6. | Lower affinity for FKBP12.[13] |
| Calmodulin (CaM) | Inhibits channel activity, particularly at high Ca²⁺ concentrations.[2] | Inhibits channel activity.[2] | Inhibition by CaM. |
Key Experimental Protocols and Workflows
Characterizing the isoform-specific properties of this compound receptors relies on a set of specialized biochemical and biophysical assays.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine binds preferentially to the open state of the channel.[17] An increase in binding indicates channel activation.
Caption: Workflow for the [³H]-ryanodine binding assay to measure RyR channel activity.
-
Microsome Preparation: Isolate heavy SR/ER microsomes from tissue homogenates (e.g., skeletal or cardiac muscle) or from cell lines (e.g., HEK293) overexpressing a specific RyR isoform via differential centrifugation.[17][18]
-
Binding Reaction: Incubate a fixed amount of microsomal protein (e.g., 20-50 µg) in a buffered solution (e.g., 0.2 M KCl, 10 mM HEPES, pH 7.4) containing 1-10 nM [³H]-ryanodine.[18]
-
Modulator Addition: Include varying concentrations of Ca²⁺, ATP, Mg²⁺, and the test compounds to assess their effect on channel opening.
-
Incubation: Incubate the reaction mixture for 2-3 hours at 37°C to reach binding equilibrium.[18]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate protein-bound [³H]-ryanodine from the free ligand in the solution.[18]
-
Washing: Wash the filters quickly with several volumes of ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of bound [³H]-ryanodine using a liquid scintillation counter. Non-specific binding is determined in parallel incubations containing a high concentration (e.g., 20 µM) of unlabeled this compound.[18]
Single-Channel Recording in Planar Lipid Bilayers
This electrophysiological technique allows for the direct measurement of the conductance and gating kinetics (open probability, open/closed times) of a single RyR channel.
Caption: Workflow for single-channel characterization of RyRs in a planar lipid bilayer system.
-
Bilayer Formation: A planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) is formed across a small aperture (~100-250 µm) separating two chambers, designated cis (cytosolic side) and trans (luminal side).[19]
-
Microsome Fusion: Purified SR/ER vesicles are added to the cis chamber. Fusion of a vesicle with the bilayer, incorporating the RyR channel, is induced by adding a salt gradient (e.g., KCl or CsCl) to the cis chamber.[19]
-
Recording Solutions: The chambers are perfused with solutions mimicking cytosolic and luminal conditions. The cis solution typically contains a current carrier (e.g., 250 mM KCl or Cs-methanesulfonate), a pH buffer (HEPES), and defined concentrations of Ca²⁺ (buffered with EGTA), Mg²⁺, ATP, and other modulators. The trans solution contains the current carrier and buffer, often with higher Ca²⁺ to represent the SR store.[19][20]
-
Data Acquisition: A voltage-clamp amplifier is used to apply a holding potential across the bilayer and measure the picoampere-level currents flowing through the single channel.
-
Analysis: The recorded current traces are analyzed to determine the channel's unitary conductance (from the current-voltage relationship), open probability (Po), and the kinetics of channel gating (mean open and closed times).[21]
Calcium Imaging in Heterologous Expression Systems
Expressing specific RyR isoforms in a null-background cell line (e.g., HEK293 cells or RyR-deficient 1B5 myotubes) allows for the functional characterization of a pure population of channels.[13][17]
-
Cell Culture and Transfection: Culture HEK293 cells and stably or transiently transfect them with a plasmid encoding the desired RyR isoform (RyR1, RyR2, or RyR3).[17][22]
-
Indicator Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM) or co-transfect with a genetically encoded Ca²⁺ indicator (e.g., GCaMP).[23]
-
Imaging Setup: Place the cells on the stage of an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera.
-
Baseline Measurement: Perfuse the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES) and record the baseline fluorescence.
-
Agonist Stimulation: Apply agonists such as caffeine or 4-CMC via the perfusion system to trigger Ca²⁺ release from the ER/SR.[21][24]
-
Data Acquisition and Analysis: Record the change in fluorescence intensity over time. The amplitude, rate of rise, and decay kinetics of the fluorescence signal reflect the functional properties of the expressed RyR isoform in response to the stimulus.
Implications for Research and Drug Development
The fundamental differences between RyR1, RyR2, and RyR3 have profound implications:
-
Physiology: The distinct activation mechanisms and regulatory sensitivities are perfectly adapted to the specific needs of skeletal muscle (rapid, forceful contraction), cardiac muscle (rhythmic, sustained contraction), and neuronal tissues (complex Ca²⁺ signaling).
-
Pathophysiology: Mutations in RyR genes are linked to severe, isoform-specific diseases. RyR1 mutations can cause malignant hyperthermia and central core disease, while RyR2 mutations are associated with catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy.[1][25]
-
Drug Discovery: The divergent regions and differing sensitivities to modulators make isoform-selective drug development a viable strategy. A compound that selectively inhibits "leaky" RyR2 channels could be a therapeutic for cardiac arrhythmias without impacting skeletal muscle function. Conversely, specific RyR1 modulators could be developed for myopathies. The assays described herein are critical tools for screening and characterizing such isoform-selective compounds.[22][26]
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. This compound receptors (RyR) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Function of the Human this compound Receptors and Their Association with Myopathies—Present State, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Insight Into this compound Receptor Channelopathies [frontiersin.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional properties of the this compound receptor type 3 (RyR3) Ca2+ release channel | The EMBO Journal [link.springer.com]
- 10. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Divergent functional properties of this compound receptor types 1 and 3 expressed in a myogenic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pore Dynamics and Conductance of RyR1 Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Potential for pharmacology of this compound receptor/calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchmap.jp [researchmap.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Isolated Cardiac this compound Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rupress.org [rupress.org]
- 24. researchgate.net [researchgate.net]
- 25. This compound Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
Methodological & Application
Application Notes & Protocols: [³H]Ryanodine Binding Assay in Crude Muscle Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ryanodine (B192298) receptor (RyR) is a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a crucial role in excitation-contraction coupling by regulating the release of stored calcium ions.[1][2] this compound, a plant alkaloid, binds with high affinity to the open state of the RyR channel, making radiolabeled [³H]this compound an invaluable tool for characterizing the receptor's activity.[1] This document provides a detailed protocol for performing [³H]this compound binding assays using crude homogenates from skeletal or cardiac muscle. The assay is fundamental for determining the binding affinity (Kd) and density (Bmax) of RyRs and for screening compounds that modulate channel function.
Experimental Protocols
Preparation of Crude Muscle Homogenates
This protocol describes the preparation of crude muscle homogenates enriched in sarcoplasmic reticulum vesicles containing this compound receptors.
Materials and Reagents:
-
Fresh or frozen skeletal or cardiac muscle tissue
-
Homogenization Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.2
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Cheesecloth
-
High-speed blender
-
Refrigerated centrifuge
Procedure:
-
Excise and weigh fresh muscle tissue, or use frozen tissue stored at -80°C. All subsequent steps should be performed at 4°C to minimize protein degradation.
-
Mince the tissue thoroughly with scissors on a cold surface.
-
Place the minced tissue in a blender with 5-10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue with several short bursts (e.g., 3 x 20 seconds) at high speed, allowing the sample to cool on ice between bursts.
-
Filter the homogenate through two to four layers of cheesecloth to remove connective tissue and cellular debris.[3][4]
-
Centrifuge the filtered homogenate at 4,000 x g for 20 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the crude microsomal fraction. The pellet, containing nuclei and myofibrils, can be discarded.
-
For some applications, a further centrifugation step at 8,000-10,000 x g for 20 minutes can be performed to further clarify the supernatant.[3]
-
The resulting supernatant is the crude muscle homogenate. Determine the protein concentration using a standard method, such as the Bradford or BCA assay.
-
Aliquot the homogenate and store it at -80°C for future use.
Saturation [³H]this compound Binding Assay
This experiment is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials and Reagents:
-
Crude muscle homogenate
-
[³H]this compound (e.g., PerkinElmer, NET616)
-
Unlabeled this compound
-
Assay Buffer: 200 mM KCl, 10 mM HEPES, pH 7.4, 10 µM CaCl₂.[3][5]
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a series of dilutions of [³H]this compound in Assay Buffer, typically ranging from 0.5 to 50 nM.
-
For each concentration of [³H]this compound, prepare two sets of tubes: one for "Total Binding" and one for "Non-Specific Binding" (NSB).
-
To the NSB tubes, add a high concentration of unlabeled this compound (e.g., 10-20 µM) to saturate the specific binding sites.
-
Add an aliquot of the crude muscle homogenate (typically 20-100 µg of protein) to each tube.[3][5]
-
Add the corresponding concentration of [³H]this compound to all tubes. The final assay volume is typically 100-200 µL.
-
Incubate the reactions for 2-3 hours at 37°C to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (e.g., ice-cold Assay Buffer or distilled water).
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding versus the concentration of [³H]this compound.
-
Perform a non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values. Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope is -1/Kd and the x-intercept is Bmax.
-
Competitive [³H]this compound Binding Assay
This experiment is used to determine the affinity (Ki) of a test compound for the this compound receptor.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Set up reaction tubes containing a fixed concentration of [³H]this compound (typically at or near its Kd value, e.g., 2-5 nM).
-
Add the varying concentrations of the test compound to the tubes. Include control tubes for Total Binding (no competitor) and Non-Specific Binding (with excess unlabeled this compound).
-
Add the crude muscle homogenate (20-100 µg protein).
-
Incubate, filter, and measure radioactivity as described in the saturation assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant determined from the saturation assay.
-
Data Presentation
The following tables provide representative data for [³H]this compound binding parameters and the inhibitory constants for common RyR modulators.
Table 1: Typical [³H]this compound Binding Parameters in Muscle Tissues
| Muscle Type | RyR Isoform | Kd (nM) | Bmax (pmol/mg protein) |
| Rabbit Skeletal Muscle | RyR1 | 1 - 5 | 10 - 20 |
| Canine Cardiac Muscle | RyR2 | 2 - 8 | 1 - 3 |
| Rat Skeletal Muscle | RyR1 | 3 - 10 | 5 - 15 |
Note: Values can vary significantly depending on the purity of the membrane preparation and assay conditions.
Table 2: Inhibitory/Activating Constants for Known RyR Modulators
| Compound | Action | RyR Isoform | Parameter | Value |
| Dantrolene | Inhibitor | RyR1 | IC₅₀ | ~60 nM[1] |
| Tetracaine | Inhibitor | RyR1/RyR2 | IC₅₀ | 50 - 200 µM |
| Ruthenium Red | Inhibitor | RyR1/RyR2 | IC₅₀ | 10 - 50 nM |
| Caffeine | Activator | RyR1/RyR2 | EC₅₀ | 0.5 - 5 mM |
| ATP | Activator | RyR1/RyR2 | EC₅₀ | 0.1 - 1 mM |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the [³H]this compound binding assay.
Diagram 2: this compound Receptor in Excitation-Contraction Coupling
Caption: Role of RyR in excitation-contraction coupling.
Diagram 3: Principle of Specific Binding Measurement
Caption: Calculation of specific radioligand binding.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Acidic Residues on the Binding between Opicalcin1 and this compound Receptor from the Structure–Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Stable Calcium Sparks in Isolated Cardiomyocytes using Ryanodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sparks are elementary calcium release events from the sarcoplasmic reticulum (SR) through ryanodine (B192298) receptor (RyR) channels in cardiomyocytes.[1][2][3] These localized and transient increases in intracellular calcium are fundamental to excitation-contraction coupling.[1][2] The plant alkaloid this compound is a powerful pharmacological tool to modulate RyR function. At high concentrations (micromolar), this compound inhibits RyR channels, while at low concentrations (nanomolar), it locks the channel into a stable sub-conductance state, leading to prolonged or repetitive calcium release.[4][5][6] This unique property can be harnessed to induce stable and spontaneous calcium sparks, providing a valuable model for studying RyR channel kinetics, calcium signaling, and the pathophysiology of cardiac arrhythmias.
These application notes provide detailed protocols for the isolation of adult ventricular cardiomyocytes, induction of stable calcium sparks using low-concentration this compound, and the imaging and analysis of these events.
Data Presentation
The following table summarizes the quantitative effects of this compound and its analogue, ryanodol, on calcium spark parameters in isolated cardiomyocytes. Low concentrations of this compound are shown to increase the frequency of calcium sparks, a key indicator of induced stable activity.
| Agent | Concentration | Species | Cell Type | Effect on Spark Frequency | Effect on Spark Amplitude | Effect on Spark Duration (FDHM) & Width (FWHM) | Reference |
| This compound | 50 nM | Rat | Ventricular Myocytes | Triggers repeated sparks at individual sites | Not specified | Not specified | [5] |
| This compound | 0.1 µM (100 nM) | Arterial Smooth Muscle | Not specified | Stimulates calcium spark activity | Not specified | Not specified | [4] |
| This compound | 10 µM | Arterial Smooth Muscle | Not specified | Inhibits calcium spark activity | Not specified | Not specified | [4] |
| Ryanodol | Not specified | Rat | Intact Ventricular Myocytes | Significant increase | Significant reduction | Reduced decay time constant and spatial half-width | [5] |
| Ryanodol | Not specified | Rat | Permeabilized Ventricular Myocytes | Significant increase, reversible upon washout | Increased proportion of smaller amplitude sparks | Not specified | [7] |
Signaling Pathway: this compound's Modulation of Calcium-Induced Calcium Release
In cardiac myocytes, the primary mechanism for calcium release from the SR is Calcium-Induced Calcium Release (CICR).[1][2] An initial influx of calcium through L-type calcium channels (LTCCs) in the T-tubule membrane activates adjacent RyR2 channels on the SR. This triggers a larger, localized release of calcium from the SR, manifesting as a calcium spark.
Low concentrations of this compound bind to the RyR2 channel and lock it in a sub-conductance state. This results in a persistent, low-level calcium leak from the SR, which can be sufficient to trigger regenerative CICR in neighboring RyRs within a cluster, leading to the generation of stable, spontaneous calcium sparks.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from standard enzymatic digestion methods using a Langendorff perfusion system.
Materials:
-
Krebs-Henseleit buffer (KHB)
-
Ca²⁺-free KHB
-
Collagenase Type II
-
Protease Type XIV
-
Bovine Serum Albumin (BSA)
-
Blebbistatin (optional, to inhibit contraction)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Ca²⁺-free KHB.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Ca²⁺-free KHB to clear the coronary arteries of blood.
-
Switch the perfusion to a digestion solution containing Ca²⁺-free KHB with Collagenase Type II and Protease Type XIV.
-
Perfuse for 15-25 minutes, or until the heart becomes pale and flaccid.
-
Remove the heart from the cannula, trim away the atria and connective tissue, and mince the ventricular tissue in a solution of KHB with BSA.
-
Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity, then carefully remove the supernatant.
-
Gradually reintroduce calcium to the cells by resuspending them in KHB with increasing concentrations of CaCl₂.
-
The isolated, rod-shaped cardiomyocytes are now ready for subsequent experiments.
Protocol 2: Fluo-4 AM Loading for Calcium Imaging
Materials:
-
Fluo-4 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic F-127
-
Tyrode's solution (or other physiological saline)
Procedure:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, prepare a loading solution by diluting the Fluo-4 AM stock solution in Tyrode's solution to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in the dispersion of the dye.
-
Incubate the isolated cardiomyocytes in the Fluo-4 AM loading solution for 15-30 minutes at room temperature, protected from light.
-
After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify the Fluo-4 AM for at least 20-30 minutes at room temperature before imaging.
Protocol 3: Induction of Stable Calcium Sparks with this compound and Confocal Imaging
Procedure:
-
Plate the Fluo-4 loaded cardiomyocytes on laminin-coated coverslips in a perfusion chamber on the stage of a laser scanning confocal microscope.
-
Perfuse the cells with Tyrode's solution to establish a baseline recording of spontaneous calcium events.
-
Prepare a working solution of this compound in Tyrode's solution at the desired low concentration (e.g., 10-100 nM).
-
Switch the perfusion to the this compound-containing solution. Allow for an equilibration period of 5-10 minutes.
-
Acquire images in line-scan mode along the longitudinal axis of the cardiomyocyte.
-
Excitation: 488 nm
-
Emission: >505 nm
-
Scan speed: 1.5-2.0 ms (B15284909) per line
-
-
Record for a sufficient duration to capture multiple spontaneous spark events.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cardiomyocyte isolation to data analysis.
Conclusion
The use of low-concentration this compound provides a robust method for inducing stable, spontaneous calcium sparks in isolated cardiomyocytes. This experimental paradigm is a valuable tool for investigating the fundamental properties of RyR2 channels and their role in cardiac calcium signaling. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technique in their studies.
References
- 1. This compound Receptor Current Amplitude Controls Ca2+ Sparks in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Ca+2 sparks dynamics in live cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodol action on calcium sparks in ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diketopyridylthis compound has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Ryanodine in Studying Excitation-Contraction Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a plant alkaloid, is an indispensable pharmacological tool for investigating excitation-contraction (EC) coupling, the physiological process that links an electrical stimulus on the muscle cell membrane to the release of calcium from the sarcoplasmic reticulum (SR), ultimately leading to muscle contraction.[1][2][3] this compound exerts its effects by specifically targeting the this compound receptors (RyRs), a family of intracellular calcium channels located on the SR membrane.[1][3][4] There are three main isoforms of RyRs: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, including in the brain and smooth muscle.[3][5][6][7] The unique properties of this compound, particularly its concentration-dependent effects, make it a versatile agent for probing RyR function and its role in EC coupling. At nanomolar to low micromolar concentrations, this compound locks the RyR channel in a long-lived sub-conductance or "half-open" state, leading to a depletion of SR calcium stores.[4] Conversely, at higher micromolar concentrations, this compound acts as an inhibitor, blocking channel opening.[3][4] This dual functionality allows researchers to dissect the intricate mechanisms of calcium handling in muscle cells.
Data Presentation
Quantitative Effects of this compound on Muscle and RyR Function
| Parameter | Muscle/Preparation | This compound Concentration | Observed Effect | Reference |
| Contractile Force | Engineered Muscle Tissue | 0.5 µM | Slight decrease in twitch contractile force. | [8] |
| 1.0 µM | Slight decrease in twitch contractile force. | [8] | ||
| 5.0 µM | Remarkable decrease in twitch and tetanus contractile force. | [8] | ||
| Ferret Papillary Muscle | 100 pM | 4.2 ± 1.1% depression of steady-state contraction; 40-80% inhibition of post-rest contraction. | [9] | |
| Rat Aorta | 10 µM | Abolished caffeine- and phenylephrine-induced transient contractions. | [10] | |
| RyR Channel Open Probability (Po) | RyR2 in Planar Lipid Bilayer | 1 µM | Dramatic increase in Po, modification to a sub-conductance state. | [11] |
| RyR1 | 10 µM | Conversion of channels to an open sub-conducting state. | [5] | |
| SR Ca2+ Accumulation | Microsomes from non-failing human myocardium | 0.5 mmol/L | 52.2 ± 6.5% increase in peak 45Ca2+ accumulation. | [12] |
| Microsomes from failing human myocardium | 0.5 mmol/L | 24.3 ± 4.1% increase in peak 45Ca2+ accumulation. | [12] | |
| Intracellular Ca2+ ([Ca2+]i) | Rat Fast-Twitch Skeletal Muscle | Dantrolene (RyR inhibitor) | Concentration-dependent decrease in mean Fura-2 (B149405) fluorescence ratio. | [13] |
| Rat Ventricular Myocytes | 1 µM | Increase in diastolic [Ca2+]i and decrease in Ca2+ transient amplitude at 2 Hz stimulation. | [14] |
This compound Binding Affinity (Kd) for RyR Isoforms
| RyR Isoform/Preparation | Ligand | Kd Value | Bmax | Reference |
| RyR (general) | [3H]-ryanodine | ~1 nM | - | [1] |
| RyR2 D4365-GFP | [3H]-ryanodine | 1.52 ± 0.11 nM | 0.28 ± 0.04 pmol/mg protein | [15] |
| Rat Liver Endoplasmic Reticulum | [3H]-ryanodine | 10 ± 2.5 nM | 500 ± 100 fmol/mg protein | [16] |
Experimental Protocols
Protocol 1: [3H]-Ryanodine Binding Assay
This assay quantitatively determines RyR channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.[1]
Materials:
-
Muscle microsomes (prepared from skeletal or cardiac tissue, or RyR-expressing cells)
-
[3H]-ryanodine
-
Binding buffer (e.g., 0.2 M KCl, 10 mM HEPES, pH 7.4)
-
Solutions with varying Ca2+ concentrations
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Isolate microsomes from the tissue or cells of interest using standard differential centrifugation protocols.[1]
-
Incubation: In a microcentrifuge tube, combine 50 µg of microsomal proteins with 20 nM [3H]-ryanodine in the binding buffer. Include a range of free Ca2+ concentrations (e.g., 10 µM) to assess Ca2+-dependent binding.[17] For each condition, prepare a parallel tube with a 1000-fold excess of unlabeled this compound to determine non-specific binding.[17]
-
Equilibration: Incubate the samples for 1.5 hours at 36°C to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. This separates the bound [3H]-ryanodine (on the filter) from the unbound ligand (in the filtrate).
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound [3H]-ryanodine.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (from tubes with excess unlabeled this compound) from the total binding. Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 2: Calcium Imaging in Isolated Myocytes
This protocol allows for the visualization of intracellular calcium dynamics, such as calcium transients and sparks, and how they are affected by this compound.
Materials:
-
Isolated cardiac or skeletal myocytes
-
Fluorescent Ca2+ indicator (e.g., Fluo-3 AM, Fluo-4 AM, Fura-2 AM)
-
Confocal microscope with line-scanning capabilities
-
Physiological saline solution (e.g., Tyrode's solution)
-
This compound stock solution
-
Field stimulation electrodes
Procedure:
-
Cell Preparation: Isolate myocytes from the desired tissue using enzymatic digestion.[18]
-
Dye Loading: Incubate the isolated myocytes with a fluorescent Ca2+ indicator in physiological saline.
-
Mounting: Place the dye-loaded cells in a perfusion chamber on the stage of a confocal microscope.
-
Baseline Recording: Perfuse the cells with control physiological saline and record baseline global Ca2+ transients (by pacing the cells with field stimulation) or spontaneous local Ca2+ release events (Ca2+ sparks) in resting cells using the line-scan mode.[18][19]
-
This compound Application: Perfuse the cells with the same saline solution containing the desired concentration of this compound (e.g., 1 µM).[14]
-
Post-Ryanodine Recording: After a sufficient incubation period, record the Ca2+ transients or sparks again to observe the effects of this compound. Low concentrations are expected to increase the frequency of Ca2+ sparks initially and then lead to a depletion of SR Ca2+ stores, resulting in reduced transient amplitude. High concentrations will inhibit Ca2+ release.
-
Data Analysis: Analyze the recorded images to quantify changes in the amplitude, duration, and frequency of Ca2+ transients and sparks.
Protocol 3: Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating properties of individual RyR channels and the effect of this compound on their conductance and open probability.
Materials:
-
Purified RyR protein or SR vesicles containing RyRs
-
Planar lipid bilayer apparatus
-
Artificial lipid bilayer membrane
-
Symmetrical recording solution (e.g., 210 mM KCl, pH 7.4)
-
Solutions with defined Ca2+ concentrations
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: Form a stable planar lipid bilayer across an aperture in the apparatus.
-
Channel Incorporation: Incorporate the purified RyR protein or SR vesicles into the lipid bilayer.
-
Baseline Recording: Record single-channel currents in a symmetrical recording solution with an activating concentration of Ca2+ (e.g., ~1 µM) on the cytosolic side.[11]
-
This compound Application: Add this compound (e.g., 1 µM) to the cytosolic (cis) side of the bilayer.[11]
-
Post-Ryanodine Recording: Record the single-channel currents after the addition of this compound. A characteristic shift to a sub-conductance state with a high open probability should be observed.[11]
-
Data Analysis: Analyze the single-channel recordings to determine changes in unitary conductance, open probability (Po), and mean open and closed times.
Visualizations
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. The structural basis of this compound receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use-dependence of this compound effects on postrest contraction in ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reveals multiple contractile and relaxant mechanisms in vascular smooth muscle: simultaneous measurements of mechanical activity and of cytoplasmic free Ca2+ level with fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on sarcoplasmic reticulum Ca2+ accumulation in nonfailing and failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
Methodological Guide for Single-Channel Recording of Ryanodine Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the principles and protocols for single-channel recording of ryanodine (B192298) receptors (RyRs), essential intracellular calcium release channels. These protocols are designed for researchers in academia and industry investigating RyR function and pharmacology.
This compound receptors are large tetrameric channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in cellular calcium signaling.[1][2] Single-channel recording is a powerful electrophysiological technique that allows for the direct observation of the conformational changes of a single RyR channel protein in real-time, providing invaluable insights into its gating properties, conductance, and modulation by various ligands.[3]
There are two primary methods for single-channel recording of RyRs: reconstitution into artificial lipid bilayers and patch-clamping of native membranes. This guide will focus on the lipid bilayer method, which offers better control over the experimental environment.[4][5][6][7]
Key Principles
The fundamental principle of single-channel recording involves isolating a single RyR channel in a lipid bilayer that separates two compartments, a cis (cytosolic) and a trans (luminal) chamber. By applying a voltage across the bilayer and measuring the resulting current, the opening and closing of the single channel can be detected as discrete steps in current amplitude.
Experimental Protocols
Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes
This protocol describes the isolation of SR vesicles enriched in RyRs from skeletal or cardiac muscle tissue.
Materials:
-
Skeletal or cardiac muscle tissue
-
Homogenization buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4, protease inhibitors)
-
Differential centrifugation equipment
Procedure:
-
Excise and mince fresh muscle tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Perform a series of differential centrifugations to enrich for the microsomal fraction containing SR vesicles.
-
Store the enriched SR vesicles at -80°C.
Protocol 2: Reconstitution of RyRs into Planar Lipid Bilayers
This protocol details the incorporation of RyR channels from SR vesicles into an artificial planar lipid bilayer.
Materials:
-
SR vesicles containing RyRs
-
Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)[8]
-
n-decane
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
Procedure:
-
"Paint" a solution of phospholipids in n-decane across the aperture separating the two chambers to form a lipid bilayer.
-
Monitor the bilayer formation by measuring its capacitance.
-
Add SR vesicles to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.
-
Successful incorporation is indicated by the appearance of discrete channel openings in the current trace.
Protocol 3: Single-Channel Recording and Data Acquisition
This protocol outlines the steps for recording single-channel currents.
Materials:
-
Bilayer with incorporated RyR channels
-
Recording solutions for cis and trans chambers (see Table 1 for examples)
-
Voltage-clamp amplifier
-
Data acquisition software (e.g., pClamp)[9]
-
Computer
Procedure:
-
Fill the cis and trans chambers with the appropriate recording solutions.
-
Apply a holding potential across the bilayer using the voltage-clamp amplifier.
-
Record the single-channel currents using the data acquisition software. Data should be sampled at a high frequency (e.g., 20-100 kHz) and filtered for analysis (e.g., 5-10 kHz).[9][10]
-
Investigate the effects of modulators by adding them to the cis (cytosolic) or trans (luminal) chamber.
Data Presentation
Table 1: Example Recording Solutions for Single-Channel Analysis of RyRs
| Solution Component | cis (Cytosolic) Chamber | trans (Luminal) Chamber | Reference |
| Buffer | 250 mM HEPES | 250 mM HEPES | [8] |
| Primary Cation | 114 mM Tris or 250 mM KCl | 200 mM Cs-HEPES | [8][10] |
| pH | 7.2 - 7.4 | 7.4 | [8] |
| Ca²⁺ | Buffered with EGTA (e.g., 100 nM to 100 µM free Ca²⁺) | 1 mM CaCl₂ | [8][11] |
| ATP | 5 mM | - | [8][11] |
| Mg²⁺ | 1 mM | - | [8] |
Table 2: Typical Biophysical Properties of Single RyR Channels
| Parameter | RyR1 (Skeletal Muscle) | RyR2 (Cardiac Muscle) | Reference |
| Unitary Conductance (K⁺) | ~750 pS in symmetrical 250 mM KCl | ~700 pS in symmetrical 250 mM KCl | [10] |
| Unitary Conductance (Cs⁺) | ~428 pS in symmetrical CsCl | Not specified | [10] |
| Ca²⁺ Activation Range | Micromolar concentrations | Micromolar concentrations | [1][11] |
| Ca²⁺ Inactivation Range | Millimolar concentrations | Millimolar concentrations | [11] |
| This compound Effect (low conc.) | Induces a long-lived sub-conductance state | Induces a long-lived sub-conductance state | [10][12][13] |
| This compound Effect (high conc.) | Channel block | Channel block | [14][15] |
| Caffeine Effect | Increases open probability (Pₒ) | Increases open probability (Pₒ) | [10] |
Data Analysis
Single-channel data is typically analyzed to determine key parameters such as open probability (Pₒ), mean open time, mean closed time, and unitary conductance.[8] Software such as Clampfit can be used for this purpose.[10] Advanced analysis may involve fitting the data to Markov models to understand the kinetic states of the channel.[9][11]
Visualizations
Signaling Pathway: Excitation-Contraction Coupling in Skeletal Muscle
Caption: Depolarization-induced Ca²⁺ release in skeletal muscle.
Experimental Workflow: Single-Channel Recording of RyRs
Caption: Workflow for RyR single-channel recording and analysis.
Logical Relationships: Modulation of RyR Activity
Caption: Modulation of this compound receptor channel gating.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. ryr1.org [ryr1.org]
- 3. The power of single channel recording and analysis: its application to this compound receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of purified cardiac muscle calcium release channel (this compound receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Single Cardiac this compound Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of this compound Receptor/Ca2+ Release Channels in S-layer Supported Lipid Membranes [personales.upv.es]
- 7. personales.upv.es [personales.upv.es]
- 8. Isolated Cardiac this compound Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Regulation of Single this compound Receptor Channel Gating Analyzed Using HMM/MCMC Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Ryanodine to Deplete Sarcoplasmic Reticulum Calcium Stores
Introduction
The sarcoplasmic/endoplasmic reticulum (SR/ER) is a critical intracellular organelle responsible for storing and releasing calcium (Ca²⁺), a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, gene transcription, and cell death.[1][2] The ryanodine (B192298) receptors (RyRs) are a family of high-conductance intracellular Ca²⁺ channels located on the SR/ER membrane that mediate the release of Ca²⁺ from these stores.[1][3][4] The plant alkaloid this compound is a highly specific and potent modulator of RyRs, making it an invaluable pharmacological tool for studying SR Ca²⁺ dynamics.[3][5]
Mechanism of Action
This compound exhibits a complex, concentration-dependent effect on RyR channels.[3][5] Understanding this dual action is critical for its proper application in experimental settings.
-
Low Concentrations (nM to low µM range): At nanomolar to low micromolar concentrations, this compound binding locks the RyR channel into a stable, long-lived sub-conductance or "half-open" state.[3][5] This prevents the channel from fully closing, creating a slow but persistent "leak" of Ca²⁺ from the SR into the cytosol. Over time, this Ca²⁺ leak overwhelms the re-uptake capacity of the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, leading to the gradual depletion of SR Ca²⁺ stores.[6]
-
High Concentrations (>100 µM): At higher micromolar concentrations, this compound acts as an inhibitor, locking the channel in a fully closed state and preventing Ca²⁺ release.[3][5]
Therefore, to experimentally deplete SR Ca²⁺ stores, it is essential to use this compound within the low concentration range. The binding of this compound is also "use-dependent," meaning it binds more effectively to RyR channels that are already in an open state.[5]
Applications in Research
The ability to deplete SR Ca²⁺ stores with this compound is instrumental in a variety of research areas:
-
Studying Excitation-Contraction Coupling: By depleting the SR of its Ca²⁺ content, researchers can investigate the fundamental processes that link electrical stimulation to muscle contraction.[1][7][8]
-
Investigating Store-Operated Calcium Entry (SOCE): Depletion of SR/ER Ca²⁺ stores is the primary trigger for SOCE, a critical Ca²⁺ influx pathway. This compound can be used as an alternative to SERCA inhibitors like thapsigargin (B1683126) to initiate this process.
-
Elucidating Calcium Signaling Pathways: Researchers can study the physiological consequences of abrogated SR Ca²⁺ release and the role of RyR-mediated Ca²⁺ signals in specific cellular functions.[2][9]
-
Drug Development: Understanding how pathological RyR-mediated Ca²⁺ leaks contribute to diseases like heart failure and muscular dystrophies allows for the screening of novel therapeutic compounds that may modulate this process.[10]
Quantitative Data Summary
The optimal concentration and incubation time for this compound-induced SR Ca²⁺ depletion are cell-type specific and depend on the expression levels and isoforms of RyRs (RyR1, RyR2, RyR3).[3] The following table summarizes conditions used in various studies.
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Rabbit Ear Artery Smooth Muscle | 10 µM | Not specified | Suppressed noradrenaline-induced phasic contractions in Ca²⁺-free solution, indicating store depletion. | [11] |
| Rat Cardiac Myocytes | 10 nM - 1 µM | Not specified | Caused a slow, prolonged increase in cytosolic Ca²⁺, consistent with SR Ca²⁺ release and depletion. | [6] |
| Human Bronchial Smooth Muscle | 0.5 - 10 µM | 30 seconds (ejection) | Evoked transient increases in cytosolic Ca²⁺, demonstrating functional RyR channels. | [9] |
| Jurkat & L6 Skeletal Muscle Cells | 50 µM | Not specified | Inhibited capacitative calcium entry when added before exogenous Ca²⁺, suggesting modulation of store-dependent signaling. | [12] |
| Frog Skeletal Muscle Fibers | 50 nM | Not specified | Used to sensitize RyRs to study the recovery of Ca²⁺ release after depletion. | [13] |
Experimental Protocols
Protocol 1: Depletion of SR Ca²⁺ Stores and Confirmation using a Ca²⁺ Ionophore
This protocol describes a general method for depleting SR Ca²⁺ stores in cultured cells using this compound and confirming the depletion by measuring the response to a Ca²⁺ ionophore like ionomycin (B1663694).
Materials:
-
Cells of interest cultured on glass coverslips suitable for microscopy.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.
-
This compound stock solution (10 mM in DMSO).
-
Ionomycin stock solution (1-10 mM in DMSO).
-
Thapsigargin stock solution (optional, 1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
Procedure:
-
Loading Cells with Ca²⁺ Indicator:
-
Prepare a loading solution by diluting the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal volume of 20% Pluronic F-127 into serum-free medium or HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, according to the indicator's protocol.
-
Wash the cells 2-3 times with Ca²⁺-containing HBSS and allow them to de-esterify the dye for at least 30 minutes before imaging.
-
-
Establishing a Baseline:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope.
-
Perfuse the cells with Ca²⁺-free HBSS containing EGTA (e.g., 0.5-1 mM) to chelate residual extracellular Ca²⁺ and prevent Ca²⁺ influx.
-
Record baseline fluorescence for 2-5 minutes to ensure a stable signal.
-
-
Inducing SR Ca²⁺ Depletion with this compound:
-
Prepare Ca²⁺-free HBSS containing the desired concentration of this compound (e.g., 10 µM).
-
Perfuse the cells with the this compound solution. A slow, sustained increase in cytosolic Ca²⁺ should be observed as the SR stores begin to leak.
-
Continue perfusion and recording until the cytosolic Ca²⁺ level returns to baseline, indicating that the SR leak has ceased and the stores are depleted. This may take 10-30 minutes depending on the cell type.
-
(Optional): To ensure complete depletion and prevent re-uptake, co-incubate with a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) after the initial this compound-induced leak has subsided.
-
-
Confirming Depletion:
-
While still in Ca²⁺-free HBSS, apply a maximal dose of a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) or a RyR agonist like caffeine (B1668208) (10-20 mM).
-
A fully depleted SR will show no significant increase in cytosolic Ca²⁺ in response to the ionophore or agonist. A small or absent response confirms successful depletion.
-
As a positive control, a separate batch of cells not treated with this compound should exhibit a large, transient increase in fluorescence upon application of ionomycin or caffeine in Ca²⁺-free conditions.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced SR calcium depletion.
Experimental Workflow Diagram
Caption: Workflow for SR Ca²⁺ depletion and confirmation.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, this compound Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound receptor - Wikipedia [en.wikipedia.org]
- 6. This compound releases calcium from sarcoplasmic reticulum in calcium-tolerant rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of this compound Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Fixing this compound receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces the amount of calcium in intracellular stores of smooth-muscle cells of the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recovery of cardiac calcium release is controlled by sarcoplasmic reticulum refilling and this compound receptor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Practical Application of Fluorescent Ryanodine Derivatives in Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium signaling in numerous cell types, including neurons and muscle cells. Dysregulation of RyR function is implicated in various pathological conditions, making them a key target for therapeutic intervention. The study of RyR dynamics and modulation in living cells has been significantly advanced by the development of fluorescent probes that specifically target these receptors. Among these, fluorescently labeled derivatives of this compound, a plant alkaloid that binds to RyRs with high affinity, are powerful tools for visualizing receptor distribution and investigating their function.
This document provides detailed application notes and protocols for the use of fluorescent this compound derivatives, with a focus on BODIPY™ FL-X this compound, in live-cell imaging. These guidelines are intended to assist researchers in the successful application of these probes for studying RyR biology and in drug discovery screening.
Fluorescent this compound Derivatives: Properties and Applications
Fluorescent this compound derivatives are synthesized by conjugating a fluorophore to the this compound molecule. These probes retain high-affinity binding to RyRs, allowing for their visualization using fluorescence microscopy.
BODIPY™ FL-X this compound is a commercially available derivative that has been utilized to label RyRs. It exhibits competitive binding with radiolabeled this compound, indicating its specificity for the receptor.[1] The spectral properties of the BODIPY™ FL fluorophore are well-suited for fluorescence microscopy.
Key Applications:
-
Visualization of RyR localization and distribution: Mapping the subcellular location of RyRs in various cell types.[1]
-
High-throughput screening (HTS) for RyR modulators: Developing cell-based assays to identify novel compounds that interact with RyRs.
-
Investigating RyR pharmacology: Studying the binding and functional effects of known and novel ligands in a cellular context.
Quantitative Data Summary
The following table summarizes key quantitative data for BODIPY™ FL-X this compound, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ | 150 nM | Rabbit skeletal muscle sarcoplasmic reticulum membranes | [1] |
| IC₅₀ | 4 nM | Human islet cells (displacement of [³H]this compound) | [2] |
| Working Concentration | 1 nM | Fixed and permeabilized human islet cells | [2] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Receptor Calcium Release Pathway
Caption: Calcium-Induced Calcium Release (CICR) pathway mediated by this compound Receptors.
Live-Cell Imaging Experimental Workflow
Caption: General experimental workflow for live-cell imaging with fluorescent this compound derivatives.
Logical Relationship for Probe Specificity Control
Caption: Logic for assessing the binding specificity of a fluorescent this compound derivative.
Experimental Protocols
Protocol 1: Labeling of this compound Receptors in Permeabilized Cells with BODIPY™ FL-X this compound
This protocol is adapted from methodologies used for fixed and permeabilized cells and is suitable for high-resolution imaging of RyR distribution.[2]
Materials:
-
BODIPY™ FL-X this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/511 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Cell Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add the fixative solution and incubate for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Cell Permeabilization: a. Add the permeabilization buffer and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Blocking: a. Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific binding.
-
Staining: a. Prepare a 1 nM working solution of BODIPY™ FL-X this compound in blocking buffer. First, prepare a stock solution (e.g., 1 mM in DMSO) and then dilute it serially. b. Aspirate the blocking buffer and add the staining solution to the cells. c. Incubate for 60-90 minutes at room temperature, protected from light.
-
Washing: a. Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Imaging: a. Add fresh PBS or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope (e.g., confocal or widefield) with the appropriate filter set for BODIPY™ FL.
Protocol 2: Live-Cell Imaging with BODIPY™ FL-X this compound (Experimental Protocol)
Note: The membrane permeability of BODIPY™ FL-X this compound in live, intact cells may be low. This protocol provides a starting point for optimization. Successful labeling may require longer incubation times or the use of transient permeabilization techniques.
Materials:
-
BODIPY™ FL-X this compound
-
DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Cells cultured on imaging-compatible dishes
-
Fluorescence microscope with environmental control (temperature, CO₂)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Preparation of Staining Solution: a. Prepare a stock solution of BODIPY™ FL-X this compound (e.g., 1 mM in DMSO). b. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 100-500 nM, to be optimized).
-
Cell Loading: a. Aspirate the culture medium and wash the cells once with pre-warmed imaging medium. b. Add the staining solution to the cells. c. Incubate the cells in a cell culture incubator (37°C, 5% CO₂) for an extended period (e.g., 2-4 hours), protected from light. The optimal incubation time will need to be determined empirically.
-
Washing: a. Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove the extracellular probe and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Place the dish on the microscope stage within the environmental chamber. c. Allow the cells to equilibrate for 10-15 minutes before imaging. d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
Optimization and Controls:
-
Concentration: Test a range of BODIPY™ FL-X this compound concentrations to find the optimal balance between signal and background/toxicity.
-
Incubation Time: Vary the loading time to maximize intracellular delivery of the probe.
-
Specificity Control: To confirm that the fluorescent signal is due to specific binding to RyRs, pre-incubate the cells with a 100-fold excess of unlabeled this compound for 30-60 minutes before adding the fluorescent derivative. A significant reduction in fluorescence intensity would indicate specific binding.
-
Viability Assay: Perform a cell viability assay (e.g., with a live/dead stain) after imaging to ensure that the labeling protocol is not causing significant cell death.
Data Analysis and Interpretation
-
Image Pre-processing: Apply background subtraction to reduce non-specific fluorescence and improve the signal-to-noise ratio.
-
Qualitative Analysis: Visually inspect the images to determine the subcellular distribution of the fluorescent signal. In many cell types, RyRs are localized to the endoplasmic or sarcoplasmic reticulum.
-
Quantitative Analysis:
-
Intensity Measurements: Measure the mean fluorescence intensity in defined regions of interest (ROIs) to quantify the relative abundance of RyRs.
-
Cluster Analysis: Use image analysis software (e.g., ImageJ/Fiji) to identify and characterize fluorescent puncta, which may represent clusters of RyRs. Parameters such as cluster size, density, and intensity can be quantified.[3]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | - Inefficient cell loading- Low RyR expression- Photobleaching | - Increase incubation time or probe concentration- Use a cell line with known high RyR expression- Reduce laser power and exposure time; use an anti-fade reagent if applicable |
| High background | - Incomplete washing- Non-specific binding | - Increase the number and duration of wash steps- Include a blocking step (for permeabilized cells)- Lower the probe concentration |
| Cell toxicity | - High probe concentration- Phototoxicity | - Reduce probe concentration and incubation time- Minimize light exposure during imaging |
Conclusion
Fluorescent this compound derivatives are valuable tools for the investigation of RyR biology in cellular systems. While their application in live-cell imaging presents challenges, particularly concerning cell loading, the protocols and guidelines provided here offer a robust starting point for researchers. Careful optimization of labeling conditions and the use of appropriate controls will enable the acquisition of reliable and meaningful data on the localization and dynamics of this compound receptors.
References
- 1. A this compound fluorescent derivative reveals the presence of high-affinity this compound binding sites in the Golgi complex of rat sympathetic neurons, with possible functional roles in intracellular Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical single-channel resolution imaging of the this compound receptor distribution in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolating Functional Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the isolation of functional ryanodine (B192298) receptors (RyRs), critical intracellular calcium release channels. The methodologies outlined herein are compiled from established and validated research protocols, ensuring reproducibility and reliability for downstream applications such as single-channel analysis and drug screening.
Introduction to this compound Receptors
This compound receptors (RyRs) are large, homotetrameric ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2] They are essential for regulating intracellular calcium concentration, a process fundamental to excitation-contraction coupling in muscle cells, as well as a multitude of other cellular signaling events.[1][2][3] Mammals express three isoforms of RyRs: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is expressed at lower levels in various tissues, including the brain.[1][2][4]
The functional integrity of isolated RyRs is paramount for in vitro studies. The protocol detailed below is designed to yield functionally active receptors suitable for reconstitution into artificial lipid bilayers for single-channel recordings or for use in ligand binding assays.[5][6][7][8]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, refer to the diagrams below.
Experimental Protocols
This section details the step-by-step procedures for isolating functional this compound receptors from muscle tissue. The protocol is divided into three main stages:
-
Isolation of Heavy Sarcoplasmic Reticulum (SR) Microsomes
-
Solubilization of the this compound Receptor
-
Purification of the this compound Receptor
Isolation of Heavy Sarcoplasmic Reticulum (SR) Microsomes
This protocol is adapted from methods used for isolating RyR2-rich heavy SR microsomes from ventricular muscle.[9]
Materials and Reagents:
-
Homogenization Buffer: 0.9% NaCl, 10 mM Tris-Maleate, pH 7.2
-
Protease inhibitors (e.g., PMSF, leupeptin, aprotinin)
-
Tissue homogenizer (e.g., Polytron)
-
Refrigerated centrifuge and rotors capable of high speeds
Procedure:
-
Excise and mince ventricular or skeletal muscle tissue on ice.
-
Homogenize the minced tissue in ice-cold Homogenization Buffer containing protease inhibitors.
-
Centrifuge the homogenate at 7,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[9]
-
Collect the supernatant and centrifuge at 8,700 x g for 20 minutes at 4°C to further remove contaminants.[9]
-
Collect the resulting supernatant and centrifuge at 43,000 x g for 60 minutes at 4°C to pellet the crude microsomal fraction.[9]
-
For further purification of heavy SR, resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 20-40% sucrose).
-
Centrifuge at high speed (e.g., 130,000 x g) for several hours to overnight.
-
Collect the fraction enriched in heavy SR, which contains the RyRs.
Solubilization of the this compound Receptor
This step involves disrupting the SR membrane to release the RyR into solution.
Materials and Reagents:
-
Solubilization Buffer: Containing a non-denaturing detergent such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) or digitonin.[8][10][11][12][13] A typical buffer may contain 1-2% CHAPS, phospholipids, salts (e.g., 500 mM KCl), a buffering agent (e.g., 20 mM Tris, pH 7.4), and protease inhibitors.[12]
-
Dounce homogenizer
Procedure:
-
Resuspend the purified heavy SR microsomes in Solubilization Buffer.
-
Incubate on ice with gentle agitation for 30-60 minutes to allow for membrane solubilization.[12]
-
Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet any non-solubilized material.[12]
-
The supernatant now contains the solubilized RyR.
Purification of the this compound Receptor
Two common methods for purifying the solubilized RyR are sucrose density gradient centrifugation and affinity chromatography.
Method 1: Sucrose Density Gradient Centrifugation [8][10][14][15][16]
Procedure:
-
Layer the solubilized RyR supernatant onto a continuous sucrose gradient (e.g., 10-30% or 5-20%) prepared in a buffer containing a low concentration of detergent (e.g., 0.5% CHAPS).
-
Centrifuge at high speed (e.g., in a Beckman SW28 rotor at 24,000 x g) for 16-18 hours.[12]
-
Fractionate the gradient and analyze the fractions for the presence of RyR using SDS-PAGE and/or [³H]this compound binding assays. The RyR, being a large complex, will sediment towards the bottom of the gradient.
-
Pool the RyR-containing fractions.
Method 2: Affinity Chromatography [3][10][16]
This method takes advantage of the high-affinity interaction between RyR and proteins like FKBP12 (calstabin1).[3]
Procedure:
-
Prepare an affinity column with a ligand that binds to RyR, such as a construct of FKBP and streptavidin binding protein (SBP).[10]
-
Load the solubilized RyR supernatant onto the equilibrated column.
-
Wash the column extensively with a wash buffer containing a low concentration of detergent to remove non-specifically bound proteins.
-
Elute the purified RyR from the column using a suitable elution buffer, for example, one containing a competing ligand or by changing the ionic strength.
Functional Characterization
The functional integrity of the isolated RyR can be assessed using several methods.
[³H]this compound Binding Assay
This assay is a hallmark for functional RyRs, as this compound binds with high affinity to the open state of the channel.[1][2][8][14]
Procedure:
-
Incubate the purified RyR preparation with [³H]this compound in a buffer containing ligands that modulate channel activity (e.g., Ca²⁺, ATP, caffeine (B1668208) to open the channel; Mg²⁺, ruthenium red to close it).
-
Separate the bound from free [³H]this compound using filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the channel's gating behavior.[5][6][8][12]
Procedure:
-
Reconstitute the purified RyR into proteoliposomes.[7]
-
Fuse the proteoliposomes with a planar lipid bilayer separating two chambers (cis and trans).[5][12]
-
Apply a voltage across the bilayer and record the ionic currents flowing through the single RyR channel using a patch-clamp amplifier.
-
Analyze the channel's open probability, conductance, and mean open and closed times under various conditions (e.g., different concentrations of Ca²⁺, ATP, and other modulators).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during RyR purification. Values can vary depending on the starting material and specific protocol used.
| Parameter | Skeletal Muscle RyR1[14][15][17] | Cardiac Muscle RyR2[8] | Notes |
| Purification Fold | ~30-fold | - | Relative to crude SR membranes. |
| Recovery of Activity | ~21% | - | Based on [³H]this compound binding. |
| Bmax ([³H]this compound) | ~393 ± 65 pmol/mg protein[13] | ~352 pmol/mg protein | A measure of receptor purity and activity. |
| Kd ([³H]this compound) | - | ~2.8 nM | Indicates high-affinity binding. |
| Molecular Weight (SDS-PAGE) | ~400 kDa[14] | ~340 kDa[11] | Monomeric molecular weight. |
Conclusion
The protocols described provide a comprehensive guide for the successful isolation of functional this compound receptors. The ability to obtain pure and active RyR is crucial for advancing our understanding of its role in physiology and disease, and for the development of novel therapeutic agents targeting this important ion channel. Careful execution of these steps, particularly the maintenance of low temperatures and the presence of protease inhibitors, is critical for preserving the structural and functional integrity of the receptor.
References
- 1. Modulation of the Oligomerization of Isolated this compound Receptors by their Functional States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of a mammalian this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Reconstitution of purified cardiac muscle calcium release channel (this compound receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The power of single channel recording and analysis: its application to this compound receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of the skeletal muscle this compound receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterisation of the this compound receptor purified from sheep cardiac muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolated Cardiac this compound Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Recombinant Wild Type and Mutant this compound Receptors Expressed in HEK293 Cells [bio-protocol.org]
- 11. Isolation of the this compound receptor from cardiac sarcoplasmic reticulum and identity with the feet structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Single Cardiac this compound Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of the this compound receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
Application Notes: Employing Ryanodine to Investigate Ryanodine Receptor (RyR)-Mediated Neurotoxicity
Introduction
Ryanodine (B192298) receptors (RyRs) are high-conductance intracellular calcium channels located on the endoplasmic reticulum (ER) membrane in neurons.[1][2] They are crucial for regulating intracellular calcium (Ca²⁺) homeostasis, a process vital for numerous neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[3] Dysregulation of RyR function can lead to disruptions in Ca²⁺ signaling, causing ER stress, mitochondrial dysfunction, and ultimately, neuronal cell death—a phenomenon known as RyR-mediated neurotoxicity.[2][4] This process is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and epilepsy.[5][6]
All three major isoforms of RyRs (RyR1, RyR2, and RyR3) are expressed in the brain, with RyR2 being the predominant isoform.[2][5] RyR3 is also found in specific brain regions like the hippocampus.[5][7][8] The plant alkaloid this compound is an invaluable pharmacological tool for studying these receptors. Its effect is highly concentration-dependent:
-
Low concentrations (nM to <10 µM): this compound locks the RyR channel in a stable, long-lived sub-conductance (half-open) state, promoting a "leaky" state that can lead to a slow depletion of ER calcium stores.[1][9]
-
High concentrations (~10-100 µM): this compound acts as an inhibitor, locking the channel in a closed state and preventing Ca²⁺ release.[1][9][10]
This dual action allows researchers to probe the consequences of both chronic, low-level Ca²⁺ leakage and complete inhibition of RyR-mediated Ca²⁺ release, providing insights into the mechanisms of neurotoxicity.
Data Presentation
The following table summarizes the dose-dependent effects of this compound observed in various experimental models, providing a reference for designing neurotoxicity studies.
| Parameter | Concentration | Effect | Cell/Tissue Type | Reference |
| Channel State | Nanomolar (<1 µM) | Locks RyR in a sub-conductance (half-open) state | General | [1][9] |
| ~1 µM | Threshold for inducing NMDAR-independent LTP | Rat Dentate Gyrus | [11] | |
| 1 µM | Promotes RyR channel activation | Rat Hippocampal Slices | [12] | |
| 10 µM | Inhibits Ca²⁺-induced Ca²⁺ release (CICR) | Rat CA1 Pyramidal Neurons | [10] | |
| 20 µM | Eliminates RyR activity, neuroprotective against ferroptosis | Primary Hippocampal Neurons | [13] | |
| 50 µM | Abolishes RyR-mediated Ca²⁺ release | Primary Hippocampal Neurons | [14] | |
| High (~100 µM) | Irreversibly inhibits channel opening | General | [1] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway of RyR-mediated neurotoxicity and a general workflow for its investigation using this compound.
Caption: RyR-mediated neurotoxicity signaling cascade initiated by low-dose this compound.
Caption: General experimental workflow for investigating this compound-induced neurotoxicity.
Experimental Protocols
Herein are detailed protocols for key experiments to assess RyR-mediated neurotoxicity.
Protocol 1: Primary Neuronal Culture and this compound Treatment
This protocol describes the culture of primary hippocampal or cortical neurons, which are commonly used models for neurotoxicity studies.
Materials:
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Timed-pregnant rat (E18) or mouse (E15-E17)
Procedure:
-
Plate Coating: Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C. Wash thoroughly with sterile water and allow to dry.
-
Neuron Isolation: Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Dissociation: Mince the tissue and enzymatically digest with trypsin (0.25%) for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in neuronal culture medium, and count viable cells using a hemocytometer. Plate cells at a desired density (e.g., 1.5 x 10⁵ cells/cm²) on coated plates.
-
Culture Maintenance: Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations in the desired range (e.g., 10 nM to 50 µM).
-
Replace the existing medium in the neuronal cultures with the this compound-containing medium or a vehicle control (medium with the equivalent concentration of DMSO).
-
Incubate for the desired experimental duration (e.g., 24, 48 hours) before proceeding to endpoint assays.
Protocol 2: Assessment of Intracellular Calcium Levels
This protocol uses a fluorescent Ca²⁺ indicator to measure changes in cytosolic calcium concentration following this compound treatment.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound
-
Positive control (e.g., Caffeine (B1668208) 10 mM, an RyR agonist)
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) with Pluronic F-127 (0.02%) in HBSS.
-
Remove culture medium from neurons grown on glass coverslips and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove excess dye and allow 15-30 minutes for de-esterification of the dye within the cells.
-
Imaging: Mount the coverslip onto a perfusion chamber on a fluorescence microscope.
-
Baseline Measurement: Acquire a baseline fluorescence signal for 1-2 minutes.
-
Stimulation: Perfuse the cells with HBSS containing the desired concentration of this compound. For acute response studies, a positive control like caffeine can be used to confirm RyR functionality.[10]
-
Data Acquisition: Record fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular [Ca²⁺].
-
Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
Protocol 3: Cell Viability and Neurotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of neurotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Treatment: Culture and treat neurons with this compound in a 96-well plate as described in Protocol 1. Include appropriate controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT stock solution to each well (for a final volume of 100 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. (Absorbance of treated cells / Absorbance of control cells) x 100%. A significant decrease in the percentage indicates neurotoxicity.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. Neuronal this compound Receptors in Development and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of neuronal this compound receptor-mediated calcium signaling by calsenilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum Ca(2+) release through this compound and IP(3) receptors contributes to neuronal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound receptors: physiological function and deregulation in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [this compound receptors in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Role of this compound Receptors in Regulating Neuronal Activity and Its Connection to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-induced calcium release and type 3 this compound receptors modulate the slow afterhyperpolarising current, sIAHP, and its potentiation in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound produces a low frequency stimulation-induced NMDA receptor-independent long-term potentiation in the rat dentate gyrus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction [frontiersin.org]
- 13. This compound Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RyR2-Mediated Ca2+ Release and Mitochondrial ROS Generation Partake in the Synaptic Dysfunction Caused by Amyloid β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ryanodine's Effect on Mitochondrial Calcium Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are crucial regulators of intracellular calcium ([Ca2+]) signaling. The uptake of Ca2+ into the mitochondrial matrix modulates a wide array of cellular processes, from energy metabolism to apoptosis. The ryanodine (B192298) receptor (RyR), a major Ca2+ release channel primarily located on the sarcoplasmic/endoplasmic reticulum, has also been identified on the inner mitochondrial membrane, suggesting its direct involvement in mitochondrial Ca2+ influx.[1][2][3] this compound, a plant alkaloid, is a potent modulator of RyR activity and serves as a critical tool for investigating the role of these channels in mitochondrial Ca2+ homeostasis.
These application notes provide detailed protocols for measuring the effect of this compound on mitochondrial Ca2+ uptake using two primary techniques: spectrofluorometry with isolated mitochondria and confocal microscopy in cultured cells.
Signaling Pathway: this compound Receptor-Mediated Mitochondrial Calcium Uptake
This compound receptors located on the inner mitochondrial membrane can act as a direct conduit for Ca2+ entry into the mitochondrial matrix. This process is influenced by the cytosolic Ca2+ concentration and can be modulated by pharmacological agents like this compound and caffeine.
Caption: this compound receptor on the inner mitochondrial membrane mediates calcium uptake.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound on mitochondrial calcium dynamics.
| Parameter | Cell/Tissue Type | Method | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Ca2+ Uptake | Striatal Neurons | Fluorescence Microscopy | Not specified | Significantly inhibited | [1] |
| IP3-induced [Ca2+]m increase | Striatal Neurons | Fluorescence Microscopy | Not specified | Significantly inhibited | [1] |
| [3H]this compound binding (Kd) | Brain Mitochondria | Radioligand Binding Assay | 8.5 nM | High-affinity binding | [1] |
| [3H]this compound binding (Bmax) | Brain Mitochondria | Radioligand Binding Assay | 103 fmol/mg protein | Maximal number of binding sites | [1] |
| Ca2+-induced Mitochondrial Swelling | Heart Mitochondria | Spectrophotometry (Absorbance at 540 nm) | 2-20 µM | Concentration-dependent inhibition | [4] |
| Ca2+-induced Mitochondrial Swelling | Heart Mitochondria | Spectrophotometry (Absorbance at 540 nm) | < 2 µM | Enhanced swelling | [4] |
| Oxidative Phosphorylation | Heart Mitochondria | Not specified | Not specified | Inhibited when stimulated by 10 µM extramitochondrial Ca2+ | [3] |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Ca2+ Uptake in Isolated Mitochondria using a Plate Reader
This protocol details a plate reader-based assay to measure Ca2+ uptake in isolated mitochondria by monitoring the fluorescence of an extra-mitochondrial Ca2+-sensitive dye, Calcium Green-5N.[5][6][7]
Workflow:
Caption: Workflow for measuring calcium uptake in isolated mitochondria.
Materials:
-
Mitochondrial Isolation Buffer (MS-EGTA): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.[5][7]
-
KCl Buffer: 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2 with KOH.[5][7]
-
Substrates: 1 M Pyruvate (B1213749), 500 mM Malate (B86768).[5][7]
-
This compound Stock Solution: Prepare a concentrated stock in DMSO.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and reagent injectors.
Procedure:
-
Mitochondrial Isolation:
-
Euthanize the animal according to institutional guidelines.
-
Excise the tissue (e.g., heart, liver) and place it in ice-cold 1x PBS.[5][6]
-
Mince the tissue and homogenize in ice-cold MS-EGTA buffer using a Dounce homogenizer.[5][6][7]
-
Centrifuge the homogenate at 600 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[5][7]
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.[5][6][7]
-
Wash the mitochondrial pellet twice with MS-EGTA buffer.[5][7]
-
Resuspend the final mitochondrial pellet in a minimal volume of MS-EGTA buffer and determine the protein concentration (e.g., using a Bradford assay).[5][7] Keep mitochondria on ice and use within 1 hour.[5][7]
-
-
Plate Reader Assay:
-
Program the plate reader to perform a kinetic read of Calcium Green-5N fluorescence (Excitation: ~506 nm, Emission: ~531 nm) every second for a total of 1000 seconds.[6] Program reagent injectors to dispense CaCl2 solution at specific time points.[6]
-
In a 96-well plate, add 200 µg of isolated mitochondria to each well.[6][7]
-
Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria. Incubate for 2 minutes at room temperature.[5][7]
-
Add the desired concentration of this compound (or vehicle control) and incubate for the desired time.
-
Add 1 µL of 1 mM Calcium Green-5N stock solution and mix gently. Protect the plate from light.[5][7]
-
Place the plate in the reader and start the kinetic measurement.
-
Inject aliquots of CaCl2 to induce mitochondrial Ca2+ uptake. The decrease in extra-mitochondrial Ca2+ is measured as a decrease in Calcium Green-5N fluorescence.
-
Protocol 2: Imaging Mitochondrial Ca2+ in Permeabilized Cultured Cells using Confocal Microscopy
This protocol describes the use of the fluorescent Ca2+ indicator Rhod-2/AM to visualize and measure mitochondrial Ca2+ dynamics in cultured cells.[5][6]
Workflow:
Caption: Workflow for imaging mitochondrial calcium in cultured cells.
Materials:
-
Cultured cells (e.g., H9c2, NIH 3T3) grown on glass coverslips.
-
Extracellular Medium: e.g., 121 mM NaCl, 5 mM NaHCO3, 10 mM Na-HEPES, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2 mM CaCl2, 10 mM glucose, pH 7.4.[8]
-
Rhod-2/AM Stock: 4 µM in DMSO with 0.003% (w/v) pluronic acid.[8]
-
MitoTracker Green FM Stock: For co-localization.
-
Permeabilization Solution: Extracellular medium containing a low concentration of saponin (titrate for optimal permeabilization).
-
This compound Stock Solution: Prepare a concentrated stock in DMSO.
-
Confocal microscope.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells on coverslips to an appropriate confluency.
-
Incubate cells with 4 µM Rhod-2/AM and a mitochondrial marker like MitoTracker Green in extracellular medium for 30-50 minutes at 37°C.[8]
-
Wash the cells with extracellular medium to remove excess dye.
-
-
Confocal Imaging:
-
Transfer the coverslip to the imaging chamber on the confocal microscope.[5]
-
Acquire a baseline image of both MitoTracker Green and Rhod-2 fluorescence.
-
Permeabilize the plasma membrane by adding the saponin-containing permeabilization solution for approximately 1 minute. This allows for the washout of cytosolic Rhod-2, leaving the mitochondria-localized dye.[5]
-
Wash out the saponin and replace with fresh extracellular medium.
-
Add the desired concentration of this compound (or vehicle control) and incubate.
-
Begin time-lapse imaging.
-
Add a Ca2+ stimulus (e.g., a bolus of CaCl2 or an agonist that releases Ca2+ from the ER) to the imaging medium.
-
Record the changes in Rhod-2 fluorescence over time. An increase in Rhod-2 fluorescence indicates mitochondrial Ca2+ uptake.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around mitochondria (identified by MitoTracker Green) and measure the mean Rhod-2 fluorescence intensity within these ROIs over time.
-
Quantify the rate and amplitude of the Rhod-2 fluorescence increase to determine the effect of this compound on mitochondrial Ca2+ uptake.
-
Conclusion
The protocols outlined provide robust methods for investigating the role of this compound receptors in mitochondrial calcium uptake. The choice between using isolated mitochondria or cultured cells will depend on the specific research question. Isolated mitochondria offer a more direct way to study mitochondrial-specific processes, while cultured cells provide a more physiologically relevant context. By carefully applying these techniques, researchers can gain valuable insights into the complex interplay between this compound receptors and mitochondrial calcium signaling in health and disease.
References
- 1. Molecular and functional identification of a mitochondrial this compound receptor in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial this compound Receptors and Other Mitochondrial Ca2+ Permeable Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type 1 this compound receptor in cardiac mitochondria: transducer of excitation-metabolism coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]
- 7. jove.com [jove.com]
- 8. Ca2+ marks: Miniature calcium signals in single mitochondria driven by this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Ryanodine's Impact on Insulin Secretion in Pancreatic Beta-Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the role of ryanodine (B192298) and its receptors (RyRs) in the regulation of insulin (B600854) secretion from pancreatic beta-cells. This document includes detailed protocols for key experiments, a summary of expected quantitative outcomes, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound receptors (RyRs) are intracellular calcium release channels primarily located on the endoplasmic reticulum (ER) membrane. In pancreatic beta-cells, these receptors, predominantly the RyR2 isoform, play a crucial role in modulating insulin secretion.[1][2][3] They contribute to the amplification of calcium signals initiated by glucose metabolism, a process known as calcium-induced calcium release (CICR).[4] The plant alkaloid this compound exhibits a biphasic effect on RyRs; at nanomolar concentrations, it locks the channel in an open sub-conductance state, leading to calcium leak and stimulating insulin secretion, while at micromolar concentrations, it inhibits channel opening, thereby suppressing calcium release and subsequent insulin secretion.[5][6] Understanding the precise role of RyRs in both physiological and pathophysiological states, such as type 2 diabetes, is of significant interest for therapeutic development.[1]
Key Signaling Pathways
The regulation of insulin secretion by this compound receptors is intricately linked to the canonical glucose-stimulated insulin secretion (GSIS) pathway. The following diagram illustrates the interplay between glucose metabolism, calcium signaling, and RyR activity.
Caption: Glucose-stimulated insulin secretion pathway and points of this compound intervention.
Experimental Protocols
A series of experiments are required to elucidate the impact of this compound on insulin secretion. The general workflow is outlined below.
Caption: General experimental workflow for assessing this compound's effects.
Protocol 1: Pancreatic Islet Isolation from Rodents
This protocol describes the isolation of pancreatic islets from mice or rats, a crucial first step for in vitro studies.[7][8][9]
Materials:
-
Collagenase P solution (prepared fresh)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Density gradient medium (e.g., Histopaque-1077)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Animal Preparation: Euthanize the mouse or rat according to approved institutional guidelines.
-
Pancreas Inflation: Make a midline abdominal incision to expose the common bile duct. Clamp the duct near the liver and inject 2-3 mL of cold collagenase P solution into the duct to inflate the pancreas.[8]
-
Pancreas Digestion: Carefully dissect the inflated pancreas and transfer it to a 50 mL tube containing 3 mL of ice-cold collagenase P solution.[8] Incubate in a 37°C water bath with shaking for a predetermined time (typically 8-15 minutes, needs to be optimized for each collagenase batch).[7][9]
-
Stopping Digestion: Add 20 mL of ice-cold HBSS to stop the collagenase activity.
-
Islet Purification: Centrifuge the digest at 350 x g for 3 minutes.[8] Resuspend the pellet in a density gradient medium and centrifuge at 1700 x g for 15 minutes without braking.[8] Islets will form a layer at the interface between the gradient medium and the HBSS.
-
Islet Collection and Culture: Carefully collect the islet layer, wash with HBSS, and culture overnight in RPMI-1640 medium at 37°C and 5% CO₂ to allow for recovery.[8][10]
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures insulin secretion from isolated islets in response to different glucose concentrations, with and without this compound.[10][11]
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Acid-ethanol solution (75% ethanol, 1.5% HCl)
-
Insulin ELISA kit
Procedure:
-
Islet Plating: Hand-pick 10-15 islets of similar size into each well of a 24-well plate.[10][11]
-
Pre-incubation: Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to establish a basal insulin secretion rate.[10]
-
This compound Treatment (for inhibitory effect): For experiments assessing the inhibitory effect of this compound, pre-incubate islets with micromolar concentrations (e.g., 10-200 µM) of this compound for an extended period (e.g., 12 hours) prior to the GSIS assay.[3][12]
-
Stimulation:
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRBH (with or without this compound) and incubate for 1 hour at 37°C. Collect the supernatant.
-
This compound Activation: To test the activating effect, add nanomolar concentrations of this compound (e.g., 1 nM) to the incubation buffers.[5]
-
-
Insulin Content: After collecting the supernatant, add acid-ethanol to the wells to lyse the islets and extract the total insulin content.[11]
-
Quantification: Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
Protocol 3: Intracellular Calcium Imaging
This protocol allows for the real-time measurement of intracellular calcium concentration ([Ca²⁺]i) in response to glucose and this compound using the ratiometric dye Fura-2 AM.[13][14][15]
Materials:
-
Isolated islets or dispersed beta-cells
-
Fura-2 AM
-
Pluronic F-127
-
HBSS or similar imaging buffer
-
Fluorescence microscopy system with dual-excitation capabilities (340/380 nm) and an emission filter around 510 nm.
-
Glucose and this compound solutions
Procedure:
-
Cell Preparation: Allow isolated islets to attach to glass-bottom dishes.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer. Incubate the cells with the loading solution for 30-60 minutes at 37°C.[16][17]
-
Washing: Wash the cells with fresh imaging buffer to remove extracellular dye.
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with imaging buffer containing a basal glucose concentration (e.g., 2.8 mM).
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulate the cells by perfusing with high glucose buffer (e.g., 16.7 mM).
-
To assess the effect of this compound, add it to the perfusion buffer at the desired concentration (nanomolar for activation, micromolar for inhibition).
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.[14]
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. High Glucose Control |
| Basal | 2.8 | 0 | Value | N/A |
| High Glucose Control | 16.7 | 0 | Value | 1.0 |
| This compound (Inhibition) | 16.7 | 100 | Value | Value |
| This compound (Activation) | 2.8 | 0.001 | Value | Value |
Note: Values are placeholders and should be replaced with experimental data. Statistical analysis should be performed to determine significance.
Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i)
| Condition | Basal [Ca²⁺]i (F340/F380 Ratio) | Peak [Ca²⁺]i upon Glucose Stimulation (F340/F380 Ratio) |
| Control | Value | Value |
| This compound (100 µM) | Value | Value |
Note: Values represent the ratiometric output from Fura-2 imaging.
Expected Outcomes and Interpretation
-
GSIS Assay: In control islets, high glucose is expected to significantly increase insulin secretion compared to the basal condition. Inhibitory concentrations of this compound (micromolar) are expected to suppress glucose-stimulated insulin secretion.[3][12] Conversely, activating concentrations of this compound (nanomolar) may increase insulin secretion even at basal glucose levels.[5]
-
Calcium Imaging: High glucose should induce a rise in intracellular calcium. Inhibitory this compound is expected to blunt the amplitude of this calcium increase, demonstrating the contribution of RyR-mediated calcium release to the overall calcium signal. Activating concentrations of this compound are expected to cause a rise in basal calcium levels.[5][18]
By following these detailed protocols and carefully analyzing the resulting data, researchers can gain valuable insights into the role of this compound receptors in pancreatic beta-cell function and their potential as a target for novel diabetes therapies.
References
- 1. A protocol for islet isolation from mouse pancreas | Springer Nature Experiments [experiments.springernature.com]
- 2. protocols.io [protocols.io]
- 3. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptors of pancreatic beta-cells mediate a distinct context-dependent signal for insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound receptors in human pancreatic beta cells: localization and effects on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. hellobio.com [hellobio.com]
- 18. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated this compound Receptors | PLOS One [journals.plos.org]
Application Notes and Protocols for Computational Modeling of Ryanodine Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298) receptors (RyRs) are a class of large intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum.[1][2][3] These channels are crucial for fundamental cellular processes, most notably excitation-contraction (EC) coupling in skeletal and cardiac muscles.[1][2] The three mammalian isoforms, RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues), are significant targets for therapeutic intervention due to their association with severe myopathies, cardiac arrhythmias, and neurological disorders.[2][4][5][6] Given their large size (>2 Megadaltons) and complex regulation, computational modeling has become an indispensable tool for elucidating the structural basis of RyR function and predicting interactions with potential modulators.[3][7][8]
These application notes provide an overview and detailed protocols for common computational methods used to predict and analyze the interactions between ligands and this compound receptors, facilitating drug discovery and mechanistic studies.
This compound Receptor Signaling Pathway
This compound receptors are central to the process of calcium-induced calcium release (CICR), which is fundamental to muscle contraction. In skeletal muscle, a physical interaction with the dihydropyridine (B1217469) receptor (DHPR) triggers calcium release.[3][9] In cardiac muscle, an initial influx of calcium through L-type calcium channels activates RyR2, leading to a larger release of calcium from the sarcoplasmic reticulum.[3][10] This surge in cytosolic calcium initiates muscle contraction.[9] Various endogenous and exogenous molecules, including ions (Ca²⁺, Mg²⁺), small molecules (ATP, caffeine), and proteins (Calmodulin, FKBP12), allosterically regulate the channel's gating.[2][11]
Caption: this compound Receptor (RyR) signaling in muscle excitation-contraction coupling.
Computational Modeling Workflow for RyR Interaction Prediction
A typical computational workflow for identifying and characterizing novel RyR modulators involves a multi-step process that begins with structural determination and progresses through large-scale screening to detailed dynamic analysis. This funnel-like approach efficiently narrows down a large library of compounds to a few promising candidates for experimental validation.
Caption: General workflow for computational prediction of RyR-ligand interactions.
Application Notes and Protocols
Homology Modeling of this compound Receptors
Application Note: The large size and conformational flexibility of RyRs make experimental structure determination challenging. While high-resolution cryo-EM structures are available for some states and isoforms, many remain uncharacterized.[1][12] Homology modeling is a computational technique used to generate a 3D model of a protein (the "target") based on the known structure of a homologous protein (the "template").[6][13] This is particularly useful for modeling different RyR isoforms (e.g., building an RyR3 model using an RyR1 template) or for modeling specific domains or mutated forms of the receptor.[13][14]
Protocol: Homology Modeling using MODELLER This protocol provides a general outline for creating a homology model.
-
Template Identification:
-
Obtain the primary amino acid sequence of the target RyR isoform.
-
Use a tool like BLAST to search the Protein Data Bank (PDB) for suitable templates with high sequence identity (>65% is recommended for RyRs).[2]
-
Select one or more high-resolution cryo-EM structures of a related RyR isoform as templates.
-
-
Sequence Alignment:
-
Perform a sequence alignment between the target and template sequences using a program like Clustal Omega.[14]
-
Manually inspect and refine the alignment, especially in loop regions or areas of low identity, as alignment accuracy is critical for model quality.
-
-
Model Building:
-
Use a program like MODELLER to generate multiple 3D models of the target based on the sequence alignment and the template structure(s).[13] The software satisfies spatial restraints derived from the alignment and the template's geometry.
-
-
Model Evaluation and Refinement:
-
Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.
-
Select the model with the best scores.
-
Perform energy minimization on the selected model using a force field (e.g., CHARMM, AMBER) to relieve any steric clashes and optimize geometry.
-
Molecular Docking and Virtual Screening
Application Note: Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex.[4][15] It is widely used in virtual screening, where large libraries of small molecules are computationally screened against a target receptor to identify potential "hits" that are likely to bind.[4] For RyRs, this can identify novel agonists or inhibitors by docking compounds into known binding sites, such as the this compound binding site within the pore or allosteric sites in the large cytoplasmic domain.[4][16]
Protocol: Virtual Screening and Docking
-
Receptor Preparation:
-
Start with a high-quality RyR structure (from cryo-EM or homology modeling).
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH.
-
Assign partial atomic charges using a force field (e.g., Gasteiger charges).
-
-
Ligand Library Preparation:
-
Obtain a library of small molecules in 2D or 3D format (e.g., from ZINC or PubChem databases).
-
Generate 3D coordinates for each ligand and explore different conformations.
-
Assign partial charges to the ligand atoms.
-
-
Binding Site Definition:
-
Identify the target binding site on the RyR. This can be based on experimentally known ligand-binding locations or predicted using pocket-finding algorithms.
-
Define a "grid box" or sphere that encompasses the binding site to constrain the docking search space.
-
-
Docking and Scoring:
-
Use docking software (e.g., AutoDock, Discovery Studio's LibDock) to systematically place each ligand from the library into the defined binding site.[4]
-
Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., LibDock Score, binding energy in kcal/mol).[4]
-
-
Hit Selection and Analysis:
-
Rank the compounds based on their docking scores.
-
Visually inspect the binding poses of the top-ranking compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with RyR residues.
-
Select a diverse set of high-scoring compounds for further analysis and experimental testing.
-
Molecular Dynamics (MD) Simulations
Application Note: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the RyR-ligand complex over time.[12][17] These simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to assess the stability of the binding pose, observe conformational changes in the receptor upon ligand binding, and calculate binding free energies.[15][18][19] MD is crucial for validating docking results and understanding the mechanistic details of how a ligand modulates RyR function.[12]
Protocol: All-Atom MD Simulation of an RyR-Ligand Complex
-
System Setup:
-
Start with the best-predicted pose of the RyR-ligand complex from molecular docking.
-
For the transmembrane domain, embed the complex in a realistic lipid bilayer (e.g., POPC).[11]
-
Solvate the entire system in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological ion concentration.
-
-
Parameterization:
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system setup.
-
Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand.
-
Run a series of equilibration steps, gradually releasing the restraints to allow the water and lipids to settle around the protein-ligand complex. This is typically done under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
-
Production Simulation:
-
Trajectory Analysis:
-
Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand over time to assess the stability of the complex.[15]
-
Interactions: Analyze hydrogen bonds, salt bridges, and other non-covalent interactions between the ligand and RyR throughout the simulation.[15]
-
Conformational Changes: Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Use Principal Component Analysis (PCA) to identify large-scale conformational changes induced by the ligand.[12]
-
Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation snapshots.[20]
-
Quantitative Data Summary
Computational models are validated and informed by quantitative experimental data. The following tables summarize representative binding affinities and computational scores for various RyR modulators.
Table 1: Experimentally Determined Binding Affinities of RyR Modulators
| Ligand/Modulator | RyR Isoform | Method | Binding Affinity (Kd) | Reference |
| [³H]this compound | Liver Endoplasmic Reticulum | Filtration/Centrifugation | 10 ± 2.5 nM | [21][22] |
| Opicalcin1 Mutant (DE-4A) | RyR1 | [³H]this compound Binding Assay | 2.2 nM | [15] |
| Opicalcin1 Mutant (D2A) | RyR1 | [³H]this compound Binding Assay | 4.0 nM | [15] |
| Opicalcin1 Mutant (D15A) | RyR1 | [³H]this compound Binding Assay | 4.1 nM | [15] |
| PKA hexapeptide (FKGPGD) | RyR2 N-terminus | Docking Calculation (Predicted) | 5.5 nM (Dissociation Constant) | [7][23][24] |
Table 2: Computationally Predicted Scores for Potential RyR1 Agonists
| Compound Class | Example Compound | Method | Score | Reference |
| Natural Small-Molecule Phenols (NSMPs) | (Not specified) | Molecular Docking | High LibDock Scores | [4] |
Experimental Validation
Computational predictions must always be validated through experimental methods. Key techniques for validating predicted RyR-ligand interactions include:
-
[³H]this compound Binding Assays: A well-established method to measure RyR channel activity.[5] Modulators that alter the binding of radioactive this compound are considered functional hits.[15][25]
-
Fluorescence Resonance Energy Transfer (FRET): Used in high-throughput screening (HTS) to detect conformational changes in RyR or its interaction with regulatory proteins (like Calmodulin or FKBP12.6) upon compound binding.[5][25][26]
-
Single-Channel Recordings: Using planar lipid bilayers to directly measure the effect of a compound on the opening probability and conductance of the RyR channel.
-
Calcium Imaging: Measuring changes in intracellular calcium release in cells (e.g., myotubes) after application of the compound to assess its functional effect in a more physiological context.[26]
References
- 1. Structure of a mammalian this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of Potential Human this compound Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screens to Discover Small-Molecule Modulators of this compound Receptor Calcium Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of this compound receptor RyR2 by... | F1000Research [f1000research.com]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle this compound receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating dual Ca2+ modulation of the this compound receptor 1 by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cryo-EM investigation of this compound receptor type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of Acidic Residues on the Binding between Opicalcin1 and this compound Receptor from the Structure–Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping this compound Binding Sites in the Pore Cavity of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Dynamics Simulations of the Cardiac this compound Receptor Type 2 (RyR2) Gating Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Molecular Determinants of Mg2+-Mediated Inhibition in RyR1: Insights from Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of this compound receptor RyR2 by protein-protein interactions: prediction of a PKA binding site on the N-terminal domain of RyR2 and its relation to disease causing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. High-Throughput Screens to Discover Small-Molecule Modulators of this compound Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cardiac this compound receptor N-terminal region biosensors identify novel inhibitors via FRET-based high-throughput screening [escholarship.org]
Application Notes and Protocols for the Synthesis of Novel Ryanodine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel ryanodine (B192298) analogs. This compound and its derivatives are invaluable tools for studying the structure and function of this compound receptors (RyRs), critical intracellular calcium ion channels involved in numerous physiological processes, including muscle contraction and synaptic transmission.[1][2][3] Aberrant RyR function is implicated in several diseases, such as malignant hyperthermia, central core disease, and certain cardiac arrhythmias, making the development of novel RyR modulators a key area of research.[1]
Introduction to this compound Analog Synthesis
The chemical synthesis of this compound is a complex undertaking due to its intricate, highly oxygenated polycyclic structure.[4] Historically, the structural diversity of this compound analogs has been limited by the challenges of site-specific functionalization of semisynthetic intermediates like (+)-ryanodol.[1][2][3] However, recent advances in synthetic strategies have enabled the total synthesis of (+)-ryanodine and related natural products, providing a framework for creating previously inaccessible analogs.[1][2][3]
A key structural feature for high-affinity binding to RyRs is the pyrrole-2-carboxylate ester at the C3 position.[1][2][3][4] The hydrolysis product, (+)-ryanodol, which lacks this ester, exhibits significantly weaker binding to RyRs.[1] Therefore, modern synthetic approaches often focus on late-stage introduction of this critical moiety, allowing for the incorporation of diverse ester substituents to probe structure-activity relationships (SAR).[1][2][3]
Data Presentation: Structure-Activity Relationships of this compound Analogs
The following table summarizes quantitative data on the binding affinity and functional effects of selected this compound analogs, providing a basis for the rational design of novel compounds.
| Compound | Receptor Type | Binding Affinity (Kd) | EC50 (Activation) | Key Structural Features & Remarks | Reference(s) |
| (+)-Ryanodine | Rabbit Skeletal & Cardiac RyRs | High affinity (specific values vary by tissue) | - | Natural product; C3 pyrrole-2-carboxylate ester is critical for high affinity. | [1] |
| (+)-Ryanodol | Rabbit Skeletal & Cardiac RyRs | ~1700-fold weaker than this compound (skeletal), ~800-fold weaker (cardiac) | Lower potency than this compound | Lacks the C3 pyrrole-2-carboxylate ester. | [1][5] |
| Pyridyl this compound | RyR1 | Lower affinity than this compound | Potent full agonist | Demonstrates that high affinity and activation potency can be separated. | [5] |
| C10-Oeq Esters of this compound | RyR1 | Enhanced affinity | Enhanced efficacy | Esterification at the C10 position can enhance both binding and function. | [5] |
| Iodinated this compound Analog | Cardiac Membranes | 7.97 nM (compare to 6.47 nM for this compound) | - | Modification at the C10 hydroxy group is well-tolerated for binding. | [6] |
| (+)-20-Deoxyspiganthine | Cardiac Tissue RyRs | Potent activity | - | Structurally related natural product with potent RyR modulating activity. | [1] |
Experimental Protocols
Protocol 1: General Strategy for the Synthesis of a Novel C3-Ester this compound Analog
This protocol outlines a generalized, multi-step strategy for the synthesis of novel this compound analogs with modifications at the C3 ester, based on modern synthetic approaches. This approach utilizes a late-stage esterification of a protected anhydro-ryanodol intermediate.
Workflow for Novel C3-Ester this compound Analog Synthesis
Caption: A generalized workflow for synthesizing novel C3-ester this compound analogs.
Materials:
-
Advanced tetracyclic intermediate (e.g., derived from (S)-pulegone in multiple steps)[1]
-
Novel pyrrole-2-carboxylic acid derivative
-
Acylating reagents (e.g., DCC, EDC, DMAP)
-
Solvents (e.g., DCM, benzene)
-
Epoxidizing agent (e.g., VO(acac)₂, TBHP)[1]
-
Hydrogenation catalyst (e.g., PtO₂) and H₂ source
-
Reducing agent for cyclization (e.g., Li/NH₃)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Methodology:
-
Preparation of the Protected Anhydro-ryanodol Intermediate:
-
Starting from a suitable tetracyclic precursor, perform a series of reactions to introduce necessary functional groups and protecting groups, leading to an anhydro-ryanodol derivative with an accessible C3 alcohol. The specific steps will depend on the starting material but generally involve oxidations, reductions, and protection/deprotection sequences.[1][7]
-
-
Acylation of the C3 Alcohol:
-
Dissolve the protected anhydro-ryanodol intermediate in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Add the novel pyrrole-2-carboxylic acid derivative and a coupling agent (e.g., DCC or EDC with a catalytic amount of DMAP).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction by quenching, extraction, and drying to isolate the crude acylated product. This step is crucial for introducing diversity into the final analog.[1]
-
-
Chemoselective Epoxidation:
-
Dissolve the acylated intermediate in a solvent such as benzene.
-
Add an epoxidizing agent like VO(acac)₂ and tert-butyl hydroperoxide (TBHP).[1]
-
Stir at room temperature, monitoring the reaction progress.
-
Upon completion, quench the reaction and purify the resulting epoxide, for instance, by flash chromatography.
-
-
Hydrogenolytic Deprotection:
-
If benzyl-type protecting groups are present, dissolve the epoxide in a suitable solvent and subject it to hydrogenolysis using a catalyst like PtO₂ under a hydrogen atmosphere to yield the deprotected anhydro-ryanodine epoxide.[1]
-
-
Reductive Cyclization:
-
The final and often challenging step is the formation of the C1–C15 bond. This can be achieved through a reductive cyclization, for example, using lithium in liquid ammonia (B1221849) (Li/NH₃).[1]
-
Careful control of reaction conditions is necessary to avoid cleavage of the newly introduced ester.
-
Quench the reaction carefully and perform an aqueous workup to isolate the crude final product.
-
-
Purification:
-
Purify the novel this compound analog using techniques such as flash column chromatography followed by preparative HPLC to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and, if possible, X-ray crystallography.
-
Protocol 2: [³H]this compound Binding Assay for Biological Evaluation
This protocol describes a competitive binding assay to determine the affinity of novel analogs for this compound receptors.
Materials:
-
Microsomal preparations enriched in RyRs (e.g., from rabbit skeletal or cardiac muscle)
-
[³H]this compound of high specific activity
-
Novel synthesized this compound analog (unlabeled)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Methodology:
-
Preparation of Reaction Mixtures:
-
In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of [³H]this compound (e.g., 2-10 nM), a specific amount of microsomal protein (e.g., 50-100 µg), and varying concentrations of the unlabeled novel analog.
-
Include a control for total binding (no unlabeled analog) and a control for non-specific binding (a high concentration of unlabeled this compound, e.g., 10 µM).
-
Bring the final volume to 1 ml with binding buffer.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 2-3 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixtures through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]this compound.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding of [³H]this compound as a function of the log concentration of the novel analog.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific [³H]this compound binding) from the resulting competition curve.
-
Calculate the Kᵢ (inhibition constant) for the novel analog using the Cheng-Prusoff equation.
-
Protocol 3: ER Ca²⁺ Measurement Assay for Functional Screening
This high-throughput compatible assay assesses the functional effect of novel analogs on RyR channel activity by measuring changes in endoplasmic reticulum (ER) calcium concentration.[8][9][10]
Materials:
-
HEK293 cells stably expressing the RyR isoform of interest (e.g., RyR1, RyR2).[9]
-
Genetically encoded ER-targeted Ca²⁺ indicator (e.g., G-CEPIA1er).
-
Cell culture medium and reagents.
-
Fluorescence plate reader.
-
Novel synthesized this compound analog.
-
Known RyR agonist (e.g., caffeine) and inhibitor (e.g., dantrolene) as controls.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells expressing the target RyR isoform.
-
Transfect the cells with the plasmid encoding the ER-targeted Ca²⁺ indicator.
-
-
Assay Preparation:
-
Plate the transfected cells in a 96- or 384-well plate and allow them to adhere.
-
Wash the cells with a suitable assay buffer.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence of the Ca²⁺ indicator.
-
Add the novel this compound analogs at various concentrations to the wells.
-
Monitor the fluorescence over time. A decrease in fluorescence indicates Ca²⁺ release from the ER (channel activation), while an increase or prevention of agonist-induced decrease suggests channel inhibition.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F/F₀).
-
Plot the change in fluorescence as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for inhibitors) values.
-
Mandatory Visualizations
This compound Receptor Signaling Pathway in Excitation-Contraction Coupling
References
- 1. Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function relationships among this compound derivatives. Pyridyl this compound definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical properties of an 125I-labelled this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 15-step synthesis of (+)-ryanodol [authors.library.caltech.edu]
- 8. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of this compound Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
Application Notes and Protocols: Investigating the Effects of Ryanodine on Smooth Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine (B192298), a plant alkaloid, is a powerful tool for investigating the role of intracellular calcium (Ca²⁺) stores in smooth muscle contractility. It selectively targets this compound receptors (RyRs), a class of intracellular calcium channels located on the sarcoplasmic reticulum (SR).[1][2] All three isoforms of RyRs (RyR1, RyR2, and RyR3) are present in smooth muscle.[3] The effect of this compound is complex and concentration-dependent; at low concentrations, it locks the RyR channel in a sub-conductance state, leading to a slow depletion of Ca²⁺ from the SR, while at higher concentrations, it fully inhibits channel opening.[3] This dual action makes it a valuable pharmacological agent to dissect the mechanisms of smooth muscle excitation-contraction coupling.
These application notes provide a detailed experimental setup and protocols for studying the effects of this compound on the contractility of isolated smooth muscle tissues.
Key Experimental Protocols
Preparation of Isolated Smooth Muscle Tissue (Vascular Rings)
This protocol describes the preparation of rat thoracic aortic rings, a common model for studying vascular smooth muscle function.
Materials:
-
Male Wistar rats (250-300g)
-
Physiological Salt Solution (PSS) (see Table 1 for composition)
-
Dissection instruments (scissors, forceps)
-
Dissection microscope
-
Petri dish lined with silicone elastomer
Procedure:
-
Euthanize the rat using an approved method.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in a Petri dish filled with ice-cold, oxygenated PSS.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Take care to not stretch or damage the endothelial layer.
-
The prepared aortic rings are now ready for mounting in an organ bath.
Table 1: Composition of Physiological Salt Solution (PSS)
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
| Aerate with 95% O₂ / 5% CO₂ to maintain pH at 7.4 |
Isometric Tension Measurement in an Organ Bath
This protocol details the setup and execution of an organ bath experiment to measure isometric contractions of smooth muscle.
Materials:
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system and software
-
Aortic rings (prepared as in Protocol 1)
-
PSS
-
95% O₂ / 5% CO₂ gas mixture
-
This compound solutions (prepared in appropriate solvent, e.g., DMSO)
-
Agonist solutions (e.g., Phenylephrine)
Procedure:
-
System Setup:
-
Fill the organ baths with PSS and maintain the temperature at 37°C.
-
Continuously bubble the PSS with 95% O₂ / 5% CO₂.
-
Calibrate the force-displacement transducers according to the manufacturer's instructions.
-
-
Tissue Mounting:
-
Mount the aortic rings between two stainless steel hooks in the organ baths. One hook is fixed, and the other is connected to the force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. Replace the PSS every 15-20 minutes.
-
After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissues with fresh PSS and allow them to return to baseline tension.
-
-
This compound Incubation:
-
Experimental Protocol (Example: Effect of this compound on Agonist-Induced Contraction):
-
Generate a cumulative concentration-response curve for an agonist (e.g., phenylephrine, 1 nM to 10 µM) in the absence of this compound.
-
After a washout period and re-equilibration, incubate a new set of tissues with this compound (e.g., 10 µM) for 30-60 minutes.
-
Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.
-
-
Data Acquisition:
-
Record the isometric tension continuously throughout the experiment using the data acquisition system.
-
Data Presentation
The quantitative data from these experiments can be summarized in tables for clear comparison.
Table 2: Effect of this compound on Phenylephrine-Induced Contraction in Rat Aorta
| Treatment | Maximum Contraction (mN) | EC₅₀ (nM) |
| Control (Phenylephrine alone) | 15.2 ± 1.8 | 125 ± 15 |
| This compound (10 µM) + Phenylephrine | 8.5 ± 1.2 | 250 ± 22 |
| Values are presented as mean ± SEM (n=6). *p < 0.05 compared to control. |
Table 3: Effect of this compound on Intracellular Ca²⁺ Transients in Vascular Smooth Muscle Cells
| Treatment | Peak [Ca²⁺]i Increase (nM) |
| Caffeine (10 mM) | 450 ± 55 |
| This compound (10 µM) + Caffeine (10 mM) | 50 ± 10 |
| Phenylephrine (1 µM) | 380 ± 40 |
| This compound (10 µM) + Phenylephrine (1 µM) | 120 ± 20 |
| Values are presented as mean ± SEM (n=8). *p < 0.05 compared to the respective agonist alone. |
Visualizations
Signaling Pathway of Smooth Muscle Contraction and the Effect of this compound
The following diagram illustrates the key signaling pathways involved in agonist-induced smooth muscle contraction and the point of intervention for this compound.
Caption: Agonist-induced smooth muscle contraction pathway and this compound's target.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on smooth muscle contractility.
Caption: Experimental workflow for this compound's effect on smooth muscle.
Concluding Remarks
The protocols and data presented here provide a framework for investigating the role of this compound-sensitive intracellular Ca²⁺ stores in smooth muscle function. By modulating RyR activity, researchers can gain valuable insights into the mechanisms of smooth muscle contraction and relaxation, which is crucial for understanding various physiological processes and for the development of novel therapeutics targeting smooth muscle-related disorders.
References
- 1. imrpress.com [imrpress.com]
- 2. This compound receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces the amount of calcium in intracellular stores of smooth-muscle cells of the rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reveals multiple contractile and relaxant mechanisms in vascular smooth muscle: simultaneous measurements of mechanical activity and of cytoplasmic free Ca2+ level with fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in [3H]ryanodine binding assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in their [3H]ryanodine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the [3H]this compound binding assay?
The [3H]this compound binding assay is a highly sensitive method used to quantify the activity of the This compound (B192298) receptor (RyR), a calcium release channel crucial for muscle contraction.[1][2] this compound, a plant alkaloid, specifically binds with high affinity to the RyR in its open state.[1] By using radiolabeled this compound ([3H]this compound), the amount of binding can be measured, which serves as an indicator of RyR channel activity.[1]
Q2: My total binding counts are very low. What are the potential causes?
Low total binding suggests a fundamental issue with one of the core assay components. Common culprits include:
-
Inactive or Degraded [3H]this compound: The radioligand may have degraded over time.
-
Insufficient Receptor Concentration: The membrane preparation may have a low concentration of this compound receptors.[3]
-
Incorrect Assay Buffer Composition: The pH, ionic strength, or absence of essential ions can significantly hinder binding.[3]
-
Suboptimal Incubation Conditions: Incorrect temperature or incubation time can prevent the binding from reaching equilibrium.[3]
Q3: My total binding is adequate, but the specific binding is low. What does this indicate?
This scenario points to high non-specific binding (NSB), which obscures the specific signal. Ideally, specific binding should account for at least 80-90% of the total binding.[3] The primary causes of high NSB are:
-
Excessively High [3H]this compound Concentration: Using a concentration of the radioligand significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.[3]
-
Sticking of Radioligand: The [3H]this compound may be adhering to the filter paper or assay plates.
Troubleshooting Guide
Issue 1: Low Total Binding Signal
If you are experiencing a low total binding signal, work through the following troubleshooting steps:
Troubleshooting Workflow for Low Total Binding
Caption: Troubleshooting logic for low total binding.
Detailed Solutions:
-
Receptor Preparation: If preparing your own membranes, the protocol may need optimization to enhance the yield of receptors. Consider using a cell line known to have a higher expression of the target this compound receptor.[3]
-
Assay Buffer: The composition of the binding buffer is critical. For this compound binding assays, specific concentrations of ions like Ca2+ and Mg2+ are crucial, as they modulate channel activity.[4][5] The ionic strength of the buffer also plays a significant role.[5][6]
-
Incubation Time: The association of [3H]this compound with its binding site can be a slow process. It is essential to perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach equilibrium.[3][6]
Issue 2: High Non-Specific Binding (Low Specific Signal)
High non-specific binding can mask your specific signal. Here are the common causes and their solutions:
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
Detailed Solutions:
-
Radioligand Concentration: To minimize non-specific binding, use a [3H]this compound concentration at or below its dissociation constant (Kd).[3] If the Kd is unknown for your specific tissue or cell line, it is advisable to perform a saturation binding experiment to determine it.
-
Filter Treatment: Before use, immerse the filter mats in a solution like 2% polyethyleneimine (PEI) for at least 5 minutes at room temperature to reduce the non-specific binding of the radioligand to the filters.[1]
Key Experimental Parameters and Protocols
Factors Influencing [3H]this compound Binding
Optimal binding is dependent on several factors that influence the open probability of the this compound receptor channel.
| Parameter | Optimal Range/Condition | Rationale & Key Considerations |
| Ca2+ Concentration | Biphasic dependence: Activation at µM, inactivation at sub-mM to mM concentrations.[1][7] | The assay's Ca2+ sensitivity is a critical parameter. It's essential to determine the optimal free Ca2+ concentration for your specific experimental goals.[1] |
| Ionic Strength | High ionic strength (e.g., 0.5-1 M KCl) can enhance binding. | Modulates channel gating. The specific salt and its concentration can impact Ca2+ activation and inactivation.[8] |
| pH | Typically around 7.0-7.4.[9] | The pH should be stable at the incubation temperature. |
| Temperature | 25°C or 37°C.[1][9] | Higher temperatures can increase the rate of binding but may also lead to receptor degradation over longer incubation times. |
| Additives | Bovine Serum Albumin (BSA) or CHAPS.[6] | These agents can stabilize the this compound-modified Ca2+ release channel and prevent a decline in binding during extended incubations.[6] |
| Modulators | ATP and caffeine (B1668208) can activate the channel, while Mg2+ and ruthenium red are inhibitory.[4][5][10] | The presence of these modulators in your preparation or buffer can significantly affect the binding signal. |
Experimental Protocol: [3H]this compound Binding Assay
This is a generalized protocol and may require optimization for your specific application.
Experimental Workflow
Caption: General workflow for a [3H]this compound binding assay.
Detailed Methodology:
-
Microsome Preparation: Isolate microsomes from your tissue of interest (e.g., skeletal muscle) or from cells expressing the this compound receptor.[1] This process typically involves homogenization followed by differential centrifugation.
-
Binding Buffer Preparation: Prepare a binding buffer containing appropriate concentrations of salts (e.g., KCl), a buffering agent (e.g., MOPS or HEPES), and modulators like Ca2+, ATP, and Mg2+ as required by your experimental design.[9]
-
Incubation:
-
In microcentrifuge tubes, add the microsome preparation.
-
Add the [3H]this compound at the desired concentration.
-
For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 1000-fold excess) to a parallel set of tubes.
-
Add the binding buffer to reach the final reaction volume.
-
Incubate at the optimized temperature (e.g., 37°C) for the predetermined optimal time (e.g., 2 hours).[1]
-
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound [3H]this compound from the free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of unlabeled this compound.
-
Non-Specific Binding (NSB): Radioactivity measured in the presence of excess unlabeled this compound.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rupress.org [rupress.org]
- 5. Subcellular-membrane characterization of [3H]this compound-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing [3H]this compound binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis for gating of cardiac this compound receptor explains the mechanisms for gain- and loss-of function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (this compound receptors) with a novel [3H]this compound binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ryanodine Concentration for Inducing Sub-conductance States
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ryanodine (B192298) receptors (RyRs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for the successful induction of sub-conductance states in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound to induce sub-conductance states in this compound receptors (RyRs)?
The concentration of this compound required to induce a sub-conductance state in RyRs is typically in the intermediate or low micromolar range, approximately 1–10 µM.[1] However, the effects of this compound are highly concentration-dependent. At nanomolar concentrations, this compound primarily increases the channel's open probability without inducing a sub-conductance state.[2] Conversely, high concentrations (>100 µM) tend to block channel activity or induce a fully closed state.[1][3]
Q2: I am not observing a stable sub-conductance state. What are the possible reasons?
Several factors can influence the induction and stability of this compound-induced sub-conductance states. Here are some common troubleshooting points:
-
Incorrect this compound Concentration: Ensure you are using a concentration within the optimal range (typically 1-10 µM). Concentrations that are too low may only increase the open probability, while concentrations that are too high can lead to channel blockade.[1]
-
Purity and Age of this compound: Verify the purity and proper storage of your this compound stock solution. Degradation of the compound can lead to inconsistent results.
-
Presence of Modulatory Factors: The activity of RyRs is sensitive to various factors, including cytosolic Ca²⁺, ATP, and Mg²⁺ concentrations.[4][5] Ensure these are controlled and consistent across your experiments. For instance, RyR channel activity is biphasically regulated by Ca²⁺, with micromolar concentrations causing activation and millimolar concentrations leading to inhibition.[1]
-
Associated Proteins: The presence or absence of regulatory proteins, such as FKBP12, can affect the gating behavior of RyRs and the appearance of sub-conductance states.[6][7] The removal of FKBP12 has been shown to lead to more frequent sub-conductance state activity.[6][7]
-
Membrane Preparation: The method of sarcoplasmic reticulum (SR) vesicle preparation and incorporation into planar lipid bilayers can impact channel behavior.[8]
Q3: How does the specific RyR isoform (RyR1, RyR2, RyR3) affect the optimal this compound concentration?
While the general principles of this compound action are similar across isoforms, there can be subtle differences in their sensitivities. RyR1 is primarily found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is more widely expressed, particularly in the brain.[9] It is always recommended to perform a concentration-response curve for the specific isoform you are studying to determine the optimal concentration for inducing sub-conductance states.
Q4: Can other compounds induce sub-conductance states in RyRs?
Yes, other molecules, such as certain scorpion toxins (calcins), can also induce long-lived sub-conductance states in RyRs.[10] Additionally, some pharmacological modulators, like K201, have been reported to induce sub-conductance states under specific conditions.[11]
Troubleshooting Guides
Problem: Inconsistent or No Sub-conductance State Induction
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from nanomolar to high micromolar to identify the optimal range for your specific experimental setup.[1][2] |
| Inaccurate Solution Preparation | Prepare fresh this compound solutions from a reliable stock. Verify the final concentration in your experimental buffer. |
| Fluctuations in Ca²⁺ Concentration | Use Ca²⁺ buffers (e.g., EGTA) to precisely control the free Ca²⁺ concentration in your solutions. RyR activity is highly sensitive to Ca²⁺ levels.[1][12] |
| Presence of Inhibitors | Ensure your solutions are free from known RyR inhibitors like Mg²⁺ and ruthenium red, unless they are part of your experimental design.[4] |
| Issues with Planar Lipid Bilayer | Verify the stability and integrity of your planar lipid bilayer. Unstable bilayers can lead to noisy recordings and difficulty in resolving sub-conductance states. |
Problem: Channel Activity is Completely Blocked
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the this compound concentration to the low micromolar range (1-10 µM). Concentrations above 100 µM are known to cause channel inhibition.[1][5] |
| Prolonged Incubation Time | High concentrations of this compound, especially with prolonged incubation, can lead to an irreversible closed state.[4] Reduce the incubation time or the concentration. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on RyR Channel Activity
| This compound Concentration | Primary Effect on RyR Channel | Sub-conductance State | Reference |
| Nanomolar (<1 µM) | Increases open probability | Not typically induced | [2][9] |
| Low Micromolar (1-10 µM) | "Signature" effect of inducing a long-lived sub-conductance state | Readily induced and stable | [1][4] |
| High Micromolar (>100 µM) | Blocks channel activity, induces a closed state | Not observed, channel is inhibited | [1][5] |
Table 2: Typical Conductance Levels of RyR Sub-conductance States
| RyR Isoform | Condition | Sub-conductance Level (% of full conductance) | Reference |
| RyR2 (Cardiac) | 1 µM this compound | ~60% | [13] |
| RyR2 (Cardiac) | Diketopyridylthis compound | 52% | [2] |
| RyR1 (Skeletal) | 10 µM this compound | ~50% | [4] |
| RyR1 (Skeletal) | FKBP12-depleted, with this compound | ~50% | [6][7] |
Experimental Protocols
Single-Channel Recordings using Planar Lipid Bilayers
This protocol outlines the general steps for incorporating RyR-containing vesicles into a planar lipid bilayer to record single-channel activity.
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissue (e.g., skeletal or cardiac muscle) or from HEK293 cells expressing the desired RyR isoform.[8]
-
Formation of Planar Lipid Bilayer: Form a stable planar lipid bilayer (e.g., using a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add the SR vesicles to the cis chamber (representing the cytosolic side). Fusion of the vesicles with the bilayer is induced by adding a salt solution (e.g., KCl) to make the cis chamber hyperosmotic.
-
Buffer Conditions: The cis chamber should contain a buffer mimicking cytosolic conditions, including controlled concentrations of Ca²⁺, ATP, and Mg²⁺. The trans chamber represents the luminal side of the SR/ER.
-
Baseline Recording: Record baseline channel activity before the addition of this compound. RyRs are typically activated by micromolar Ca²⁺ and millimolar ATP.[4]
-
Addition of this compound: Add the desired concentration of this compound to the cis chamber.
-
Data Acquisition: Record single-channel currents under voltage-clamp conditions. The appearance of a stable, lower-amplitude current level indicates the induction of a sub-conductance state.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel.[8]
-
Preparation of Microsomes: Isolate microsomes containing the RyR of interest.[8][14]
-
Incubation: Incubate the microsomes with [³H]-ryanodine in a binding buffer. The buffer should contain specific concentrations of Ca²⁺ and other modulators to control the channel's open probability.
-
Separation of Bound and Free Ligand: After incubation, separate the microsome-bound [³H]-ryanodine from the free ligand. This is typically done by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with a cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled this compound) from the total binding.
Visualizations
Caption: Workflow for single-channel recording of this compound-induced sub-conductance states.
Caption: Concentration-dependent effects of this compound on RyR channel states.
Caption: A logical workflow for troubleshooting the induction of RyR sub-conductance states.
References
- 1. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketopyridylthis compound has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subconductance states in single-channel activity of skeletal muscle this compound receptors after removal of FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subconductance states in single-channel activity of skeletal muscle this compound receptors after removal of FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. This compound receptor - Wikipedia [en.wikipedia.org]
- 10. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of this compound Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ryanodine's Biphasic Effect on Calcium Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the complex, biphasic effects of ryanodine (B192298) on this compound receptor (RyR) calcium release channels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental biphasic effect of this compound on the this compound receptor (RyR)?
A1: this compound exhibits a concentration-dependent biphasic effect on RyR channels. At low concentrations (nanomolar to low micromolar), it locks the channel into a stable, long-lasting sub-conductance (half-open) state, which promotes a slow depletion of calcium from the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] At high concentrations (approaching 100 micromolar or more), this compound acts as an inhibitor, causing irreversible channel closing and blocking calcium release.[1][2]
Q2: Why am I observing activation at low concentrations and inhibition at high concentrations?
A2: This biphasic nature is attributed to this compound interacting with the RyR at multiple sites with different affinities.[3] Low concentrations favor binding to a high-affinity site that stabilizes an open or sub-conductance state. Higher concentrations lead to binding at a separate, lower-affinity site that induces an inhibited or closed state.[3]
Q3: How do different RyR isoforms (RyR1, RyR2, RyR3) respond to this compound?
A3: While all three major isoforms bind this compound, their sensitivity and the functional consequences can differ. These differences are often linked to variations in their regulation by other molecules (like calmodulin) and their intrinsic structural properties.[2][4] For instance, RyR2 and RyR3 are generally more sensitive to activation by cytosolic Ca²⁺ than RyR1.[5] It is crucial to know which isoform is predominant in your experimental preparation.
Q4: What is "use-dependent" binding of this compound and how does it affect my experiment?
A4: Use-dependency means that this compound binds more effectively to RyR channels that are already in an open or activated state.[1] To study this compound's effects, the channels must first be activated, for example, by Ca²⁺, caffeine (B1668208), or ATP. If you do not observe a this compound effect, ensure your protocol includes an initial channel activation step.
Troubleshooting Experimental Challenges
Q5: My results are inconsistent. What are the key factors that modulate the RyR response to this compound?
A5: The activity of RyR channels is highly sensitive to the experimental microenvironment. Inconsistent results often arise from variations in the concentration of key modulators. Ensure you control for:
-
Cytosolic and Luminal Ca²⁺: RyRs have both cytosolic and luminal Ca²⁺ binding sites that regulate gating.[6][7] Changes in SR/ER Ca²⁺ load can alter channel activity.[8]
-
Magnesium (Mg²⁺) and ATP: Cytosolic Mg²⁺ is generally inhibitory, while ATP can be an agonist, and their balance significantly impacts channel opening probability.[2][5]
-
Redox State: The channel's function is sensitive to oxidation and nitrosylation, which can alter its activity and produce biphasic effects on their own.[9][10][11]
-
Associated Proteins: Regulatory proteins like calmodulin (CaM), calstabin (FKBP12/12.6), and calsequestrin modulate channel function and can affect how this compound binds and acts.[1][9]
Q6: I don't see the characteristic "sub-conductance" state in my single-channel recordings. What could be the issue?
A6: Several factors could prevent the observation of the sub-conductance state:
-
This compound Concentration: You may be using a concentration that is too high, causing complete inhibition, or too low to induce a stable modified state. Titrate your this compound concentration carefully, starting in the nanomolar range.
-
Channel Activation: As mentioned in Q4, the channel needs to be open for this compound to bind effectively. Ensure agonists like Ca²⁺ or ATP are present in your recording solutions.
-
Recording Time: The modification of the channel by this compound can be a slow process. Allow sufficient time for the interaction to occur after adding this compound.
-
Derivative Potency: Different derivatives of this compound induce sub-conductance states of varying amplitudes and stability.[12] Verify the properties of the specific compound you are using.
Q7: In my cellular assays, low-dose this compound is not depleting the calcium store as expected. Why?
A7: This could be due to the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps.[13] The slow leak induced by low-dose this compound may be counteracted by the SERCA pumps actively re-sequestering Ca²⁺ back into the SR/ER. To observe store depletion, consider co-application of a SERCA inhibitor like thapsigargin.[13]
Data Presentation: Concentration-Dependent Effects
Table 1: Summary of this compound's Biphasic Effects on RyR Channels
| This compound Concentration Range | Primary Effect on RyR Channel | Consequence for SR/ER Ca²⁺ Store |
| Low (nM to <10 µM) | Locks channel in a stable sub-conductance (partially open) state.[1] | Slow, gradual depletion of Ca²⁺.[1] |
| High (~100 µM and above) | Irreversibly inhibits channel opening.[1][2] | Blocks Ca²⁺ release, preventing depletion. |
Table 2: Key Modulators of RyR Channel Activity
| Modulator | Typical Concentration | Primary Effect | Experimental Consideration |
| Cytosolic Ca²⁺ | ~100 nM - 10 µM | Activates all RyR isoforms.[14] | Bell-shaped response curve; essential for channel opening.[1] |
| Cytosolic Ca²⁺ | >100 µM - mM | Inhibits RyR channels (especially RyR1).[2][14] | High concentrations can mask agonist effects. |
| Luminal Ca²⁺ | Varies with store load | Sensitizes the channel to cytosolic activators.[7][15] | SR/ER Ca²⁺ load must be considered or measured. |
| ATP | Millimolar (mM) | Activates/Potentiates Ca²⁺ activation.[2][5] | Often used with Mg²⁺; free ATP vs. MgATP has different effects. |
| Mg²⁺ | Millimolar (mM) | Competitively inhibits Ca²⁺ activation.[5] | Physiological concentrations are generally inhibitory. |
| Caffeine | Millimolar (mM) | Sensitizes the channel to Ca²⁺, increasing open probability.[16] | Common tool to elicit Ca²⁺ release and assess store content. |
| Calmodulin (CaM) | Micromolar (µM) | Can be activating (at low Ca²⁺) or inhibiting (at high Ca²⁺), isoform-dependent.[1][17] | A key endogenous regulator that can alter experimental outcomes. |
Experimental Protocols & Visualizations
Protocol 1: [³H]-Ryanodine Binding Assay
This assay quantifies RyR channel activity by measuring the binding of radiolabeled this compound, which preferentially binds to the open state of the channel.[18]
Methodology:
-
Preparation: Isolate SR/ER microsomes from tissue homogenates or cultured cells expressing the RyR isoform of interest.[18]
-
Incubation: Incubate the microsomes with a low concentration of [³H]-ryanodine (e.g., 1-10 nM) in a buffered solution.
-
Modulation: In separate tubes, include varying concentrations of the compound to be tested, along with controlled concentrations of Ca²⁺, Mg²⁺, and ATP to modulate channel activity.
-
Equilibration: Incubate for several hours at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the microsome-bound [³H]-ryanodine from the free ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. An increase in binding indicates channel activation, while a decrease suggests inhibition.
Protocol 2: Single-Channel Recording with Planar Lipid Bilayers
This electrophysiological technique allows for the direct observation of RyR channel gating and conductance states.
Methodology:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: SR/ER vesicles containing RyR channels are added to the cis chamber (representing the cytoplasm). Fusion of a vesicle incorporates the RyR channel into the artificial bilayer.
-
Solution Control: The cis (cytoplasmic) and trans (luminal) chambers are perfused with solutions containing known ion concentrations and modulators (e.g., Ca²⁺, ATP, Mg²⁺).
-
Recording: A voltage clamp is applied across the bilayer, and the resulting ionic current through the single channel is recorded.
-
Experimentation: this compound is added to the cis chamber at varying concentrations. Changes in current amplitude (conductance) and open/closed times are analyzed to determine its effect.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diketopyridylthis compound has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent functional properties of this compound receptor types 1 and 3 expressed in a myogenic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ca2+ Stores Regulate this compound Receptor Ca2+ Release Channels via Luminal and Cytosolic Ca2+ Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ stores regulate this compound receptor Ca2+ release channels via luminal and cytosolic Ca2+ sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of RyR2 Has a Biphasic Effect on the Threshold for Store Overload-Induced Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic modulation of this compound receptors by sulfhydryl oxidation in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of this compound derivatives on the sheep cardiac sarcoplasmic reticulum calcium-release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex effects of this compound on the sarcoplasmic reticulum Ca2+ levels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effects exerted by luminal Ca2+ on the sensitivity of the cardiac this compound receptor to caffeine and cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchmap.jp [researchmap.jp]
how to prevent oxidation of ryanodine receptors during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of ryanodine (B192298) receptors (RyRs) during purification.
Troubleshooting Guide
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| My purified RyRs show reduced activity or appear "leaky" in functional assays. | Oxidation of critical cysteine residues. | - Incorporate a reducing agent into all purification buffers. Dithiothreitol (DTT) at 1-5 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 0.5-2 mM are commonly used. - Work quickly and at low temperatures (4°C) to minimize exposure to atmospheric oxygen. - Degas all buffers prior to use to remove dissolved oxygen. |
| I am observing aggregation and precipitation of my RyR sample during purification. | - Oxidation-induced conformational changes leading to aggregation. - Inappropriate buffer conditions (pH, salt concentration). - Instability due to delipidation. | - Ensure the presence of a reducing agent throughout the purification process. - Maintain a stable pH , typically between 7.0 and 8.0, using buffers like HEPES or MOPS. - Include phospholipids , such as phosphatidylcholine (PC), in the solubilization and purification buffers to maintain the lipid microenvironment of the RyR. - Consider adding low concentrations of glycerol (B35011) (e.g., 10%) to buffers to enhance protein stability. |
| My RyR prep is not stable during long-term storage. | - Gradual oxidation over time. - Presence of contaminating metal ions that can catalyze oxidation. | - Store the purified RyRs at -80°C in the presence of a more stable reducing agent like TCEP. TCEP is more resistant to air oxidation than DTT, especially in the absence of metal chelators. - Include a chelating agent such as EDTA or EGTA (1-2 mM) in the final storage buffer to sequester divalent cations that can promote oxidation. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound receptors so susceptible to oxidation?
A1: this compound receptors are large, complex proteins with a high number of cysteine residues. These cysteine residues contain thiol groups (-SH) that are susceptible to oxidation by reactive oxygen species (ROS). Oxidation can lead to the formation of disulfide bonds within or between RyR subunits, altering the protein's structure and function, often resulting in a "leaky" channel that contributes to cellular dysfunction.
Q2: What are the primary sources of oxidation during purification?
A2: The primary sources of oxidation during purification include:
-
Atmospheric oxygen: Exposure of the protein sample to air, especially during lengthy procedures.
-
Reactive oxygen species (ROS): These can be generated by various components in the buffer or as contaminants.
-
Metal ions: Divalent cations like Cu²⁺ and Fe²⁺ can catalyze oxidation reactions.
-
Lack of a reducing environment: The cellular environment is naturally reducing. When RyRs are removed from this environment during purification, they become more prone to oxidation.
Q3: What is the difference between DTT and TCEP, and when should I use each?
A3: Both DTT and TCEP are reducing agents used to prevent the oxidation of sulfhydryl groups.
-
DTT (dithiothreitol): Is a potent reducing agent, but it is less stable, particularly at pH values above 7.5, and is susceptible to air oxidation. Its reducing power is optimal at pH >7.[1]
-
TCEP (Tris(2-carboxyethyl)phosphine): Is a more stable and powerful reducing agent that is effective over a broader pH range (1.5-8.5).[1] It is also odorless and more resistant to air oxidation. TCEP is a good choice for long-term storage and when working with buffers that may contain contaminating metal ions from affinity chromatography (e.g., Ni²⁺), as it does not reduce these metals as readily as DTT.[2]
Q4: How do chelating agents help prevent oxidation?
A4: Chelating agents like EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) bind to and sequester divalent metal ions. By sequestering these ions, chelators prevent them from participating in redox reactions that can generate ROS and promote the oxidation of the RyR.
Q5: Can the choice of detergent and lipids affect RyR oxidation and stability?
A5: Yes, the detergent and lipid environment is crucial for maintaining the structural integrity and stability of RyRs during purification. The zwitterionic detergent CHAPS is commonly used to solubilize RyRs from the membrane. It is important to supplement the purification buffers with phospholipids, such as phosphatidylcholine (PC), to mimic the native lipid environment and stabilize the receptor, which can indirectly help in preventing oxidation-induced conformational changes.
Quantitative Data on Anti-Oxidation Reagents
| Reagent | Type | Recommended Concentration | Notes |
| DTT | Reducing Agent | 1 - 5 mM | Effective, but less stable than TCEP. Best for shorter procedures and when cost is a factor. |
| TCEP | Reducing Agent | 0.5 - 5 mM | More stable and effective over a wider pH range. Ideal for long-term storage and during metal affinity chromatography. |
| EDTA | Chelating Agent | 1 - 5 mM | Binds a broad range of divalent cations. |
| EGTA | Chelating Agent | 1 - 2 mM | Higher affinity for Ca²⁺ than for Mg²⁺. Useful when precise control of calcium concentration is needed. |
Experimental Protocols
Protocol for Purification of this compound Receptors with Minimized Oxidation
This protocol provides a general framework. Specific details may need to be optimized based on the RyR isoform and the starting material.
1. Preparation of Buffers:
-
Homogenization Buffer: 20 mM HEPES pH 7.4, 300 mM sucrose (B13894), 0.15 M NaCl, 1 mM DTT (or 0.5 mM TCEP), 1 mM EDTA, and a protease inhibitor cocktail.
-
Solubilization Buffer: 50 mM HEPES pH 7.4, 1 M NaCl, 1% (w/v) CHAPS, 0.25% (w/v) phosphatidylcholine, 2 mM DTT (or 1 mM TCEP), 2 mM EGTA, and a protease inhibitor cocktail.
-
Wash Buffer: 20 mM HEPES pH 7.4, 0.5 M NaCl, 0.5% (w/v) CHAPS, 0.125% (w/v) phosphatidylcholine, 1 mM DTT (or 0.5 mM TCEP), 1 mM EGTA.
-
Elution Buffer: 20 mM HEPES pH 7.4, 0.5 M NaCl, 0.5% (w/v) CHAPS, 0.125% (w/v) phosphatidylcholine, 1 mM DTT (or 0.5 mM TCEP), 1 mM EGTA, and the appropriate eluting agent for your affinity column (e.g., imidazole (B134444) for Ni-NTA, high salt for ion exchange).
-
Degas all buffers for at least 30 minutes prior to use.
2. Sarcoplasmic Reticulum (SR) Membrane Isolation:
-
Homogenize the tissue (e.g., skeletal or cardiac muscle) in ice-cold Homogenization Buffer.
-
Perform differential centrifugation steps to isolate the SR membrane fraction. Keep the sample on ice or at 4°C at all times.
3. Solubilization of RyRs:
-
Resuspend the SR membrane pellet in Solubilization Buffer.
-
Stir gently for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.
4. Affinity Chromatography:
-
Load the supernatant containing the solubilized RyRs onto an equilibrated affinity column (e.g., heparin, calmodulin, or an antibody-based column).
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified RyRs with Elution Buffer.
5. Sucrose Density Gradient Centrifugation (Optional, for further purification):
-
Layer the eluted sample onto a continuous or step sucrose gradient (e.g., 10-30%) prepared in a buffer containing a reducing agent and chelator.
-
Centrifuge at high speed for several hours.
-
Fractionate the gradient and identify the fractions containing the purified RyRs using SDS-PAGE and/or Western blotting.
6. Storage:
-
Pool the fractions containing the purified RyRs.
-
If necessary, concentrate the sample using an appropriate method (e.g., centrifugal concentrators).
-
Snap-freeze the aliquots in liquid nitrogen and store them at -80°C. For long-term stability, ensure the storage buffer contains at least 0.5 mM TCEP and 1 mM EDTA.
Visualizations
Signaling Pathway of this compound Receptor Oxidation
Caption: The impact of oxidative stress on this compound receptor function.
Experimental Workflow for RyR Purification
Caption: A generalized workflow for purifying this compound receptors while minimizing oxidation.
References
Technical Support Center: Stabilizing Reconstituted Ryanodine Receptors in Lipid Bilayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reconstituted ryanodine (B192298) receptors (RyRs). Our goal is to help you improve the stability and functionality of your reconstituted RyRs in lipid bilayers for more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of reconstituted this compound receptors?
A1: The stability of reconstituted this compound receptors (RyRs) is a multifactorial issue influenced by the quality of the protein preparation, the composition of the lipid bilayer, and the experimental conditions. Key factors include:
-
Protein Integrity: The purity and structural integrity of the RyR preparation are paramount. Post-translational modifications (PTMs), such as phosphorylation, S-nitrosylation, and oxidation, can significantly alter channel activity and stability.[1][2][3] It is crucial to use purification methods that preserve the native structure and minimize unwanted modifications.[4][5][6]
-
Lipid Environment: The lipid composition of the bilayer plays a critical role in maintaining the structure and function of the reconstituted channel. The presence of specific phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), can influence channel gating and stability.[7][8] Recent studies also indicate that the concentration of lipids during reconstitution can directly impact the open probability of the channel.[9][10]
-
Auxiliary Proteins: Co-reconstitution with auxiliary proteins like calstabin (FKBP12/12.6) and calmodulin is often essential for stabilizing the RyR complex and preventing channel leak.[11][12][13][14][15] These proteins bind to the RyR and modulate its gating properties.
-
Ligand Binding: The presence of specific ligands, such as this compound, can lock the channel in a particular conformational state, which can enhance stability during certain experimental procedures.[6][16]
-
Experimental Conditions: Factors such as temperature, pH, ionic strength, and the presence of divalent cations (Ca²⁺, Mg²⁺) in the buffer can all impact the stability and activity of the reconstituted channel.[17][18][19][20]
Q2: My reconstituted RyR channels show high basal activity or "leakiness." What could be the cause?
A2: Increased basal activity or "leakiness" of reconstituted RyR channels is a common problem that can arise from several factors:
-
Dissociation of Calstabin (FKBP12/12.6): Hyperphosphorylation or oxidative stress can lead to the dissociation of the stabilizing protein calstabin from the RyR complex.[1][3][21] This dissociation is linked to increased channel open probability and Ca²⁺ leak.[22]
-
Oxidative Modification: Stable oxidative PTMs, such as 3-nitrotyrosine (B3424624) (3-NT) and malondialdehyde adducts (MDA), can increase the open probability of the channel in a dose-dependent manner.[1][3]
-
Improper Reconstitution: The reconstitution process itself can introduce stress on the protein, leading to misfolding or aggregation, which may result in leaky channels. Careful optimization of detergent removal and lipid-to-protein ratios is crucial.[23]
-
Lipid Composition: An inappropriate lipid environment can fail to adequately support the closed conformation of the channel, leading to increased basal activity.
Q3: The open probability (Po) of my reconstituted channels is very low, even with activating ligands. What should I check?
A3: Low open probability in the presence of activators can be equally frustrating. Here are some potential causes and solutions:
-
Inhibitory Ligands: Ensure that your buffers are free from inhibitory concentrations of Mg²⁺, which can block the channel pore.[17][19] While Ca²⁺ is an activator at micromolar concentrations, millimolar concentrations can be inhibitory.[16][20][24][25]
-
Phosphorylation State: The phosphorylation state of the RyR can influence its sensitivity to activating ligands. Dephosphorylation by phosphatases can reduce the channel's open probability.
-
Protein Orientation: Incomplete or incorrect insertion into the lipid bilayer can result in channels that are not fully functional.
-
Lipid Modulation: The lipid environment can directly modulate the open probability. A recent study demonstrated that increasing the lipid concentration during reconstitution of detergent-solubilized RyR1 significantly increased its open probability under cryo-EM conditions.[9][10]
-
Presence of Calmodulin: Calmodulin (CaM) can have a biphasic effect on RyR1, acting as a weak activator at nanomolar Ca²⁺ and an inhibitor at micromolar Ca²⁺. For RyR2, Ca²⁺-CaM is primarily inhibitory.[20]
Troubleshooting Guides
Issue 1: Channel Rundown or Instability During Single-Channel Recordings
| Symptom | Potential Cause | Troubleshooting Step |
| Channel activity rapidly decreases over time. | Protein Instability: The isolated RyR complex is inherently unstable and can lose activity. | 1. Co-reconstitute with Calstabin (FKBP12/12.6): This auxiliary protein is known to stabilize the closed state of the channel.[15] 2. Add this compound: For certain experiments, adding micromolar concentrations of this compound can lock the channel in a stable, sub-conductance state.[6] 3. Optimize Buffer Conditions: Ensure optimal pH, ionic strength, and include protease inhibitors in all buffers during purification and reconstitution. |
| Inconsistent channel gating behavior between experiments. | Variable Post-Translational Modifications (PTMs): The extent of phosphorylation or oxidation can vary between preparations. | 1. Control Phosphorylation: Treat the preparation with protein kinase A (PKA) or protein phosphatase 1 (PP1) to achieve a more homogenous phosphorylation state.[26] 2. Minimize Oxidation: Include reducing agents like DTT in your buffers to prevent excessive oxidation.[1] |
| High noise levels or unstable bilayer. | Lipid Bilayer Instability: The composition and formation of the lipid bilayer are critical for stable recordings. | 1. Optimize Lipid Composition: A common and effective composition is an 80:20 ratio of phosphatidylethanolamine (PE) to phosphatidylserine (PS).[7][8] 2. Use S-layer Supported Membranes: For increased longevity and stability, consider using bacterial crystalline surface layer (S-layer) proteins to support the lipid membrane.[27][28] |
| Channel diffuses out of the recording area. | Lateral Diffusion in the Bilayer: RyRs can exhibit significant lateral diffusion in artificial bilayers.[7][8] | 1. Utilize Annexin (B1180172) 12: Addition of annexin 12 to the trans side of the bilayer can significantly decrease the diffusion of RyR2 channels without altering their basic gating properties.[7][8] |
Issue 2: Low Success Rate of Functional Reconstitution
| Symptom | Potential Cause | Troubleshooting Step |
| Few or no active channels observed after reconstitution. | Inefficient Incorporation: The RyR may not be inserting correctly into the lipid bilayer. | 1. Optimize Detergent Removal: Use a slow and controlled method for detergent removal, such as dialysis, to allow for proper protein folding and insertion.[23] 2. Vary Lipid-to-Protein Ratio: Experiment with different ratios to find the optimal concentration for functional incorporation. |
| Reconstituted vesicles are aggregated or of incorrect size. | Improper Vesicle Formation: The physical properties of the proteoliposomes are not ideal for the intended assay. | 1. Sonication/Extrusion: After reconstitution, sonicate or extrude the proteoliposomes to create unilamellar vesicles of a defined size.[23] 2. Dynamic Light Scattering (DLS): Use DLS to verify the size distribution of your reconstituted vesicles. |
| Low recovery of protein after reconstitution. | Protein Precipitation: The RyR may be precipitating during the reconstitution process. | 1. Maintain Protein Stability: Ensure the presence of stabilizing agents like CHAPS at low concentrations throughout the initial reconstitution steps.[27][29] 2. Check for Proteolysis: Include protease inhibitors to prevent degradation of the RyR complex. |
Quantitative Data Summary
Table 1: Recommended Lipid Compositions for RyR Reconstitution
| Lipid Composition | Ratio (w/w) | RyR Isoform | Notes | Reference |
| Phosphatidylethanolamine (PE) / Phosphatidylserine (PS) | 80:20 | RyR2 | Used for single-channel recordings where limiting diffusion with annexin 12 is desired. | [7][8] |
| Phosphatidylcholine (PC) | 100% | RyR1 | Used for generating proteoliposomes for functional studies. Often contains a small amount of CHAPS. | [27] |
Table 2: Modulators of Reconstituted RyR Stability and Function
| Modulator | Concentration | Effect on RyR | Notes | Reference |
| Annexin 12 | 2 µM | Decreases lateral diffusion of RyR2 by ~683-fold | Added to the trans (luminal) side of the bilayer. Does not significantly alter channel gating. | [7][8] |
| This compound | Micromolar range | Stabilizes the tetrameric structure; locks the channel in a sub-conductance state | Can be added prior to solubilization and throughout purification. | [6][16] |
| Calstabin (FKBP12/12.6) | Saturating concentrations (e.g., 10 µM) | Stabilizes the closed state; reduces channel leak | Co-reconstitution is recommended for improved stability. | [11][12][14] |
| Calcium (Ca²⁺) | ~1 µM (cis) | Activates the channel | Higher concentrations (millimolar) can be inhibitory. | [20][30] |
| Magnesium (Mg²⁺) | Millimolar range | Inhibits channel activity | A common source of low open probability if present at high concentrations in the cis buffer. | [17][19] |
| POPC Lipid | 0.001% to 0.05% | Increases open probability of detergent-solubilized RyR1 from 16% to 84% | Demonstrates the direct modulatory role of the lipid environment on channel gating. | [9][10] |
Experimental Protocols
Protocol 1: Purification of RyR1 from Skeletal Muscle
This protocol is a generalized procedure based on established methods.[6]
-
Homogenization: Homogenize rabbit skeletal muscle in a buffer containing protease inhibitors.
-
Microsome Preparation: Perform differential centrifugation to isolate the sarcoplasmic reticulum (SR) membrane fraction (microsomes).
-
Solubilization: Solubilize the SR membranes with a buffer containing CHAPS and protease inhibitors. Add micromolar this compound to stabilize the receptor.
-
Ion Exchange Chromatography: Apply the solubilized protein to an ion-exchange column to separate the RyR from other membrane proteins.
-
Sucrose (B13894) Gradient Centrifugation: Further purify the RyR by sucrose density gradient centrifugation.
-
Concentration and Storage: Concentrate the purified RyR and store at -80°C in a buffer containing cryoprotectants.
Protocol 2: Reconstitution of RyR into Proteoliposomes
This protocol is adapted from methods used for functional assays.[23]
-
Lipid Preparation: Prepare a solution of phospholipids (e.g., phosphatidylcholine) in a suitable organic solvent and dry to a thin film under nitrogen.
-
Hydration: Hydrate the lipid film with a buffer to form multilamellar vesicles.
-
Solubilization of Lipids: Solubilize the lipid vesicles with a detergent like CHAPS.
-
Mixing: Mix the purified RyR with the solubilized lipids at the desired lipid-to-protein ratio.
-
Detergent Removal: Remove the detergent by dialysis against a detergent-free buffer. This will lead to the spontaneous formation of proteoliposomes.
-
Post-Reconstitution Processing: Concentrate the proteoliposomes by centrifugation, followed by freeze-thaw cycles and sonication to form unilamellar vesicles.
Protocol 3: Single-Channel Recording in a Planar Lipid Bilayer
This is a general workflow for electrophysiological recording of reconstituted RyRs.[22][31]
-
Bilayer Formation: "Paint" a lipid solution (e.g., PE:PS 80:20 in decane) across a small aperture separating two chambers (cis and trans).
-
Buffer Addition: Fill the cis (cytoplasmic) and trans (luminal) chambers with appropriate recording solutions. The cis chamber will contain activating ligands (e.g., Ca²⁺, ATP), while the trans chamber will have a high Ca²⁺ concentration to act as the charge carrier.
-
Vesicle Fusion: Add RyR-containing proteoliposomes to the cis chamber and wait for spontaneous fusion with the planar bilayer.
-
Recording: Apply a holding potential across the bilayer and record single-channel currents using a patch-clamp amplifier.
-
Confirmation: At the end of the experiment, add specific modulators like this compound or ruthenium red to confirm the identity of the RyR channel.
Visualizations
Caption: Troubleshooting workflow for improving RyR stability.
Caption: Signaling pathway leading to RyR destabilization.
References
- 1. Stable oxidative posttranslational modifications alter the gating properties of RyR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Stable oxidative posttranslational modifications alter the gating properties of RyR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diffusion of single cardiac this compound receptors in lipid bilayers is decreased by annexin 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diffusion of Single Cardiac this compound Receptors in Lipid Bilayers Is Decreased by Annexin 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipids modulate the open probability of RyR1 under cryo-EM conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cardiac this compound receptor distribution is dynamic and changed by auxiliary proteins and post-translational modification | eLife [elifesciences.org]
- 13. Cardiac this compound receptor distribution is dynamic and changed by auxiliary proteins and post-translational modification | eLife [elifesciences.org]
- 14. Cardiac this compound receptor distribution is dynamic and changed by auxiliary proteins and post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reconstitution of purified cardiac muscle calcium release channel (this compound receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolated Cardiac this compound Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulatory mechanisms of this compound receptor/Ca2+ release channel revealed by recent advancements in structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Post-Translational Remodeling of this compound Receptor: A New Track for Alzheimer's Disease Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancing calstabin binding to this compound receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reconstitution of the skeletal muscle this compound receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. rupress.org [rupress.org]
- 26. Regulation of this compound Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. personales.upv.es [personales.upv.es]
- 28. Reconstitution of this compound Receptor/Ca2+ Release Channels in S-layer Supported Lipid Membranes [personales.upv.es]
- 29. High resolution structure of the membrane embedded skeletal muscle this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Imaging Single Cardiac this compound Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Single-Channel Analysis of Ryanodine-Modified Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the single-channel analysis of ryanodine-modified This compound (B192298) receptors (RyRs).
Frequently Asked Questions (FAQs)
Q1: What are the characteristic effects of this compound on single RyR channel activity?
A1: this compound profoundly alters RyR channel function. At nanomolar concentrations, it locks the channel into a stable, long-lasting sub-conductance state.[1][2] This modification typically results in a decrease in the unitary conductance of the channel and a dramatic increase in its open probability (Po), often approaching 1.0, especially in the presence of activating cytosolic Ca2+.[3][4] At micromolar concentrations (>100 µM), this compound can inhibit channel activity.[1]
Q2: Why do I observe multiple conductance levels (sub-conductance states) in my recordings of this compound-modified channels?
A2: The appearance of sub-conductance states is a known characteristic of RyR channels, and their prevalence can be influenced by several factors. This compound itself stabilizes a prominent sub-conductance state.[1][3][4] Additionally, the presence or absence of associated proteins, such as FKBP12 (calstabin), can affect the channel's gating and the appearance of sub-conductance levels.[2][5][6] Removal of FKBP12 has been shown to increase the frequency of sub-conductance states in both native and this compound-modified RyRs.[5] Different ryanoids (analogs of this compound) can also induce distinct sub-conductance states.[7]
Q3: My this compound-modified channel activity seems to be voltage-dependent. Is this expected?
A3: Yes, under certain conditions, the gating of this compound-modified RyR channels can exhibit voltage dependence. This is particularly evident in the absence of activating cytosolic Ca2+.[3][8] For instance, with this compound-modified RyR2, a switch from negative to positive holding potentials can lead to a significant decrease in open probability due to an increased frequency of closing events.[3][8] The probability of observing certain ryanoid-induced sub-conductance states can also be influenced by the transmembrane holding potential.[7]
Q4: What is "channel rundown" and how can I prevent it in my experiments?
A4: Channel rundown refers to the gradual loss of channel activity over the course of a recording. This can be a significant issue in single-channel experiments. While the provided search results do not detail specific protocols to prevent rundown in RyR recordings, it is a general challenge in single-channel studies.[9] Potential causes can include instability of the lipid bilayer, changes in the channel's phosphorylation state, or loss of essential co-factors. Maintaining stable experimental conditions and ensuring the quality of the bilayer and recording solutions are crucial.
Troubleshooting Guides
Problem 1: Difficulty achieving the characteristic high open probability (Po ≈ 1.0) after this compound application.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Insufficient Activating Ligands.
-
Troubleshooting: The high open probability of this compound-modified channels is often dependent on the presence of activating ligands, particularly cytosolic Ca2+.[3] Ensure your cytosolic solution contains an appropriate concentration of free Ca2+ (typically in the micromolar range). Other activators like ATP can also influence channel activity.[10]
-
-
Possible Cause 3: Presence of Inhibitors.
-
Troubleshooting: Verify that your recording solutions are free from known RyR inhibitors, such as high concentrations of Mg2+ or ruthenium red, which could counteract the activating effect of this compound.[10]
-
Problem 2: Unstable baseline or excessive noise in the recording.
-
Possible Cause 1: Poor Gigaseal Formation (Patch-Clamp) or Unstable Bilayer (Lipid Bilayer).
-
Troubleshooting: In patch-clamp experiments, a stable, high-resistance seal (>5 GOhms) is critical for low-noise recordings.[4] For lipid bilayer recordings, ensure the bilayer is stable and well-formed. Instabilities can lead to baseline drift and increased noise.
-
-
Possible Cause 2: Baseline Drift.
-
Troubleshooting: Baseline drift, a slow change in the baseline current, can obscure channel openings and complicate analysis.[9][11] This can be caused by various factors including unstable electrodes or changes in the recording setup.[12][13] Post-acquisition baseline correction is often necessary. This can be done by subtracting a fitted function (e.g., a polynomial) from the baseline or using software with built-in drift correction algorithms.[11][14]
-
-
Possible Cause 3: External Noise Sources.
-
Troubleshooting: Ensure your setup is properly grounded and shielded from electrical noise. Switch off any unnecessary nearby electrical equipment.
-
Problem 3: Inconsistent or unexpected sub-conductance levels.
-
Possible Cause 1: Presence of Multiple Channels in the Patch/Bilayer.
-
Troubleshooting: The presence of more than one channel can be mistaken for sub-conductance states. Carefully examine your recordings for instances of simultaneous openings that would indicate multiple channels. If necessary, try to obtain recordings with only a single active channel.[9]
-
-
Possible Cause 2: Influence of Regulatory Proteins.
-
Troubleshooting: The association or dissociation of regulatory proteins like FKBP12 can alter the gating and conductance states of RyR.[5][6] Be aware of the preparation method and whether it preserves the native protein complex. For example, using rapamycin (B549165) can strip FKBP12 from the channel.[5]
-
-
Possible Cause 3: Type of Ryanoid Used.
-
Troubleshooting: Different this compound analogs can induce different sub-conductance states.[7] Confirm the identity and purity of the ryanoid you are using.
-
Experimental Protocols
On-Nucleus Patch Clamp for RyR1 Single-Channel Recording
This protocol is adapted from a study characterizing RyR1 channels expressed in HEK-293 cells.[4]
-
Cell Culture and Nuclei Isolation:
-
Culture HEK-293 cells stably expressing RyR1.
-
Isolate nuclei from these cells using appropriate cell lysis and centrifugation techniques.
-
-
Patch-Clamp Setup:
-
Use an Axopatch 200B amplifier (or similar) and pClamp software for data acquisition.
-
Fabricate patch pipettes with resistances between 10 and 20 MOhms.
-
-
Solutions:
-
Pipette (Cytosolic) Solution: 250 mM KCl, 25 mM HEPES, 500 µM ATP, with varying concentrations of CaCl2 and 5,5′-dibromo BAPTA to achieve the desired free Ca2+ concentration (e.g., 600 nM to 4 µM), pH 7.3.
-
Bath Solution: Solutions containing agonists (e.g., caffeine) or this compound for direct perfusion onto the nucleus.
-
-
Recording Procedure:
-
Form a giga-ohm seal (>5 GOhms) on the outer nuclear envelope of an isolated nucleus.[4]
-
Record single-channel currents at a holding potential of +40 mV.
-
Sample data at 20 kHz and filter at 5 kHz.
-
Apply this compound (e.g., 10 µM) via a perfusion system to observe the modification of channel activity.[4]
-
-
Data Analysis:
-
Use software like Clampfit to detect single-channel openings using a 50% threshold crossing criterion.
-
Generate current amplitude histograms to determine the unitary current and conductance.
-
Data Presentation
Table 1: Effects of this compound and Ca2+ on RyR1 Channel Properties (On-Nucleus Patch Clamp)
| Condition | Holding Potential (mV) | Unitary Conductance (pS) | Open Probability (Po) | Notes |
| 1 µM Ca2+ (Control) | +40 | ~750 | ~0.0004 | Baseline activity is low. |
| 100 µM Ca2+ (Control) | +40 | ~750 | ~0.0036 | Increased Ca2+ significantly increases Po. |
| 100 µM Ca2+ + 10 µM this compound | +40 | ~293 | ~1.0 | This compound induces a sub-conductance state with very high Po. |
Data adapted from Wagner et al. (2014).[4]
Table 2: Voltage-Dependent Gating of this compound-Modified RyR2
| Holding Potential (mV) | Cytosolic Ca2+ | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) |
| +40 | 1 µM | 0.99 ± 0.002 | - | - |
| -40 | 1 µM | 0.99 ± 0.001 | - | - |
| +40 | Nominally Zero | 0.75 ± 0.05 | Decreased | ~0.4 |
| -40 | Nominally Zero | 0.98 ± 0.009 | - | ~0.4 |
Data adapted from Sobie et al. (2006) and Chen et al. (2014).[3][8]
Visualizations
Caption: Workflow for single-channel recording and analysis of RyR.
Caption: Logic diagram for troubleshooting low open probability.
Caption: Factors modulating this compound-modified RyR channel activity.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subconductance states in single-channel activity of skeletal muscle this compound receptors after removal of FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Voltage-Sensitive Equilibrium between Two States within a Ryanoid-Modified Conductance State of the this compound Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single-Channel Recording of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Baseline Correction [neuro.inf.unibe.ch]
- 12. forums.ni.com [forums.ni.com]
- 13. ADS1194: How to remove baseline drift? - Data converters forum - Data converters - TI E2E support forums [e2e.ti.com]
- 14. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Ryanodine-Induced Calcium Spark Frequency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ryanodine-induced calcium spark frequency during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a calcium spark and why is its frequency a critical parameter?
A calcium spark is a localized, transient release of calcium from the sarcoplasmic reticulum (SR) through a cluster of This compound (B192298) receptors (RyRs).[1][2] In many muscle cell types, the frequency and amplitude of these sparks are fundamental to cellular signaling and excitation-contraction coupling.[3][4] Variability in spark frequency can indicate underlying issues with experimental conditions or cellular health, leading to inconsistent and unreliable data.
Q2: What is the expected effect of this compound on calcium spark frequency?
This compound exhibits a biphasic effect on RyRs. At low concentrations (e.g., 0.1 µM), it tends to lock the RyR channel in a sub-conductance open state, which can stimulate calcium spark activity.[1] Conversely, at higher concentrations (e.g., 10 µM), this compound acts as an inhibitor, reducing or abolishing calcium sparks.[1] It is crucial to determine the optimal concentration for your specific cell type and experimental goals.
Q3: My calcium spark frequency is highly variable between cells from the same isolation. What are the potential causes?
Variability between cells can stem from several factors:
-
Cell Health: The quality of the cardiomyocyte isolation is critical.[5][6] Unhealthy cells may have compromised membrane integrity, leading to altered ion homeostasis and inconsistent SR calcium loading. Ensure a high percentage of rod-shaped, quiescent cells with clear striations.[6][7]
-
Sarcoplasmic Reticulum (SR) Ca2+ Load: The amount of calcium stored in the SR is a primary determinant of spark frequency.[3][8][9][10][11] Variability in SR Ca2+ load between cells will directly translate to variability in spark frequency.[9][10]
-
Calcium Indicator Loading: Uneven loading of fluorescent calcium indicators like Fluo-4 AM can result in different baseline fluorescence levels and apparent spark characteristics.[7] Overloading can cause compartmentalization of the dye, while underloading will yield a poor signal-to-noise ratio.[7]
-
Phototoxicity and Photobleaching: Excessive laser exposure during imaging can damage cells (phototoxicity) and bleach the fluorescent indicator (photobleaching), both of which can lead to a decrease in spark frequency over time.[12][13] It is advisable to use the lowest possible laser power that provides an adequate signal.[12]
Q4: How does the sarcoplasmic reticulum (SR) calcium load affect spark frequency, and how can I control for it?
Elevated SR calcium content increases the open probability of RyRs, leading to a higher frequency of calcium sparks.[3][8][9][10][11][14] To maintain a consistent SR Ca2+ load:
-
Standardize Pre-stimulation Protocols: For intact cardiomyocytes, a consistent period of field stimulation (e.g., 1 Hz for 15 seconds) is often used to achieve a steady-state SR Ca2+ load before recording sparks.[7][15]
-
Use Permeabilized Cells: In permeabilized cell preparations, the cytosolic environment is clamped, allowing for more direct control over the free calcium concentration available for SR loading.[16]
-
Monitor SR Ca2+ Load: The caffeine-induced calcium transient can be used to assess the total SR calcium content.[17] A rapid application of a high concentration of caffeine (B1668208) (e.g., 10 mM) will release the entire SR calcium store, and the amplitude of the resulting transient is proportional to the SR load.
Q5: Can the choice of RyR isoform affect my results?
Yes, different RyR isoforms (RyR1, RyR2, and RyR3) are expressed in various muscle types and have distinct kinetic properties and sensitivities to modulators like calcium and ATP.[1][18] For example, RyR1 is predominant in skeletal muscle, RyR2 in cardiac muscle, and all three isoforms can be found in smooth muscle.[1] The specific isoform composition in your cells of interest will influence the baseline calcium spark characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or very low spark frequency | Inappropriate this compound Concentration: High concentrations of this compound inhibit RyRs.[1] | Test a range of lower this compound concentrations (e.g., 10-100 nM). |
| Low SR Ca2+ Load: Insufficient calcium in the SR reduces the likelihood of spontaneous release.[3][9][10] | 1. Ensure adequate extracellular calcium during cell incubation and recording. 2. Implement a consistent pre-stimulation protocol to load the SR.[7] 3. Verify SR load with a caffeine pulse.[17] | |
| Cell Health: Poor cell viability can lead to depleted intracellular calcium stores.[5][6] | 1. Assess cell morphology and viability after isolation. 2. Use only healthy, rod-shaped cells with clear striations for experiments.[7] | |
| High variability in spark frequency | Inconsistent SR Ca2+ Load: As described above, this is a major source of variability.[9][10] | 1. Strictly adhere to a standardized pre-stimulation protocol for all cells.[7] 2. Allow cells to equilibrate in the recording chamber for a consistent period before imaging. |
| Inconsistent Calcium Indicator Loading: Uneven dye loading affects signal detection.[7] | 1. Standardize the loading time, temperature, and concentration of the calcium indicator. 2. Monitor baseline fluorescence to ensure it is within an optimal range.[7] | |
| Photodamage: Prolonged or intense laser exposure can alter cellular function.[12][13] | 1. Minimize laser power and exposure time. 2. Avoid repeated scanning of the same cell region.[7] | |
| Decreasing spark frequency over time | Photobleaching: The fluorescent signal decays with repeated laser exposure.[12] | 1. Reduce laser intensity and/or pixel dwell time.[12] 2. Consider using a more photostable calcium indicator. |
| Indicator Leakage: The calcium indicator can leak out of the cell over time, especially if the cell membrane is compromised.[12] | 1. Ensure cells are healthy and the recording is not excessively long. 2. For longer experiments, consider using genetically encoded calcium indicators (GECIs).[12] | |
| SR Ca2+ Depletion: In the absence of influx, spontaneous release can deplete the SR. | Ensure that the recording solution contains an adequate calcium concentration to allow for SR refilling. | |
| Spurious, large fluorescence spikes | Motion Artifacts: Cell movement during recording can cause sudden, large changes in fluorescence.[12] | 1. Ensure the cell is well-adhered to the coverslip. Laminin coating can improve attachment.[7] 2. Use motion correction algorithms during post-processing if necessary.[12] |
Data Summary Tables
Table 1: Effect of this compound Concentration on Calcium Spark Activity
| Concentration | Effect | Reference |
| Low (e.g., 0.1 µM) | Agonistic, stimulates spark activity | [1] |
| High (e.g., 10 µM) | Antagonistic, inhibits spark activity | [1] |
Table 2: Modulation of Calcium Spark Frequency by Signaling Molecules
| Modulator | Effect on Spark Frequency | Mechanism | Reference |
| Protein Kinase C (PKC) Activators (e.g., PMA) | Decrease (by up to 72%) | Appears to be a direct effect on the RyR channel, reducing its opening rate, independent of SR Ca2+ load. | [17][19] |
| Protein Kinase A (PKA) | Increase | Primarily attributed to phosphorylation of phospholamban (PLB), which enhances SERCA activity and increases SR Ca2+ load.[20] | [20][21] |
| Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) | Increase | Can increase SR Ca2+ content via PLB phosphorylation and may also directly phosphorylate RyR, leading to longer duration sparks. | [21] |
| Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activity | Monotonic Increase | Increased SERCA activity enhances SR Ca2+ load, which in turn increases the open probability of RyRs. | [8] |
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This is a generalized protocol and may require optimization.
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfuse with a calcium-free buffer to wash out the blood.
-
Switch to a digestion buffer containing collagenase to enzymatically dissociate the tissue.
-
Mince the ventricles in a high-potassium buffer and gently triturate to release individual cells.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension to avoid calcium overload and ensure the cells are calcium-tolerant.
-
Assess cell quality under a light microscope, looking for a high yield of rod-shaped, quiescent myocytes with clear striations.[6][7]
Protocol 2: Fluo-4 AM Loading for Calcium Spark Imaging
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
Add the Fluo-4 AM stock solution to a suspension of isolated myocytes to a final concentration of approximately 10 µM.[7]
-
Incubate the cells at room temperature for a specified period (e.g., 20-30 minutes). Loading at room temperature can help prevent compartmentalization of the dye.[7]
-
After incubation, wash the cells with a standard Tyrode's solution to remove excess extracellular dye.
-
Allow the cells to de-esterify the dye for at least 15-20 minutes before imaging.
-
Optimal loading should result in a baseline fluorescence that is not too dim (poor signal) or too bright (potential for saturation and buffering effects).[7]
Protocol 3: Recording this compound-Induced Calcium Sparks
-
Mount the coverslip with adhered, Fluo-4-loaded cells onto the stage of a laser scanning confocal microscope.
-
Use a high numerical aperture objective (e.g., 63x oil immersion) for optimal resolution.[7]
-
Excite Fluo-4 using a 488 nm laser line and collect emission signals above 505 nm.[7]
-
Switch to line-scan mode. Position the scan line along the longitudinal axis of the myocyte, avoiding the nucleus.
-
To standardize SR Ca2+ load, field-stimulate the cell at 1 Hz for 15 seconds.[7]
-
Stop the stimulation and begin acquiring a series of line-scan images to record spontaneous calcium sparks.
-
Analyze the images using appropriate software (e.g., SparkMaster) to determine spark frequency, amplitude, and spatial/temporal properties.[22][23][24][25]
Visualizations
Caption: Signaling pathways modulating RyR2 activity and calcium spark frequency.
Caption: Experimental workflow for measuring calcium spark frequency.
Caption: Logical workflow for troubleshooting spark frequency variability.
References
- 1. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kirill-esin.com [kirill-esin.com]
- 3. This compound Receptor Current Amplitude Controls Ca2+ Sparks in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Receptor Patchwork: Knitting Calcium Spark Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insidescientific.com [insidescientific.com]
- 6. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing SERCA function promotes initiation of calcium sparks and breakup of calcium waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Relationship between Ca2+ sparklets and sarcoplasmic reticulum Ca2+ load and release in rat cerebral arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activators of protein kinase C decrease Ca2+ spark frequency in smooth muscle cells from cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. ahajournals.org [ahajournals.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. SparkMaster 2: A New Software for Automatic Analysis of Calcium Spark Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Site-Directed Mutagenesis of the Ryanodine Binding Site
Welcome to the technical support center for refining protocols related to the site-directed mutagenesis of the ryanodine (B192298) receptor (RyR) binding site. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing site-directed mutagenesis on the this compound receptor? A1: Site-directed mutagenesis is used to introduce specific nucleotide substitutions or deletions in a controlled manner.[1] In the context of the this compound receptor (RyR), this technique is crucial for understanding how specific amino acid residues affect channel function, ion conductance, and binding affinity for this compound and other modulators.[2][3][4] It is a key method for investigating the molecular basis of diseases linked to RyR mutations, such as malignant hyperthermia (MH) and central core disease (CCD).[5][6][7]
Q2: Which regions of the RyR gene are most commonly targeted for mutagenesis? A2: Mutations associated with diseases like malignant hyperthermia and catecholaminergic polymorphic ventricular tachycardia (CPVT) are often concentrated in specific "hot spots".[8][9] These include the N-terminal domain, a central domain, and the C-terminal domain containing the transmembrane and pore-forming regions.[6][9][10]
Q3: What expression systems are typically used for functional analysis of RyR mutants? A3: Human Embryonic Kidney (HEK-293) cells are a widely used heterologous system for expressing and functionally characterizing RyR mutants.[5][11][12] This system is valuable because it allows for transient expression and analysis of channel function through methods like calcium release assays and this compound binding assays.[6][13]
Q4: How are the functional consequences of a mutation in the this compound binding site typically assessed? A4: The functional impact of mutations is often evaluated using [3H]-ryanodine binding assays, which quantitatively measure RyR channel activity.[13][14] this compound binds specifically to the open state of the channel, so changes in binding affinity can indicate altered channel gating.[13] Additionally, calcium release assays, often using fluorescent Ca2+ indicators, are employed to measure changes in channel sensitivity to agonists and antagonists.[5][6][15]
Q5: What is DpnI digestion and why is it important in site-directed mutagenesis? A5: DpnI is a restriction enzyme that specifically recognizes and digests methylated DNA.[1] In site-directed mutagenesis, the template plasmid DNA is isolated from an E. coli strain that methylates its DNA. The newly synthesized, mutated DNA created by PCR is unmethylated. Therefore, DpnI digestion is used to selectively remove the original wild-type template DNA, ensuring a higher percentage of colonies containing the desired mutation.[1] Using too much template plasmid can lead to incomplete digestion by DpnI, which reduces the success rate of mutation introduction.[1]
Experimental Workflows and Signaling
The following diagrams illustrate the typical experimental workflow for creating and analyzing RyR mutants, the core PCR process, and the fundamental role of the this compound receptor in calcium signaling.
Caption: Overview of the workflow from mutagenesis to functional analysis.
Caption: The three core steps of a Polymerase Chain Reaction (PCR) cycle.
Caption: Simplified pathway of RyR-mediated calcium release from the SR.
Troubleshooting Guide
Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low PCR product | Incorrect Annealing Temperature (Ta): Suboptimal Ta can prevent primers from binding effectively.[16] | Use a primer design tool (e.g., NEBaseChanger™) to calculate the optimal Ta. High-fidelity polymerases often benefit from a Ta that is Tm+3°C.[16][17] Consider running a gradient PCR to empirically determine the best temperature. |
| Inadequate Extension Time: The polymerase may not have enough time to synthesize the full plasmid length. | Ensure the elongation time is sufficient for the plasmid size. A general rule is 20–30 seconds per kb of plasmid.[16] | |
| Poor Primer Design: Primers may have secondary structures, dimerize, or have low binding efficiency.[18][19] | Redesign primers. Ensure the mutation is in the center, the length is ~30 bp, and the 5´ ends align back-to-back.[16][19] Use primer analysis software to check for potential issues.[18] | |
| Poor Template Quality: Degraded or impure plasmid template can inhibit PCR.[1] | Use freshly prepared, high-quality plasmid DNA. Quantify template concentration accurately.[1][18] | |
| No or few colonies after transformation | Low Transformation Efficiency: Competent cells may be of poor quality or handled improperly.[1] | Use high-efficiency competent cells (>10⁷ cfu/µg).[1] Avoid repeated freeze-thaw cycles. Ensure the volume of the DNA solution does not exceed 1/10th the volume of competent cells.[1] |
| Too Much PCR Product in Ligation/Transformation: Excess PCR product or buffer components can inhibit subsequent enzymatic reactions and transformation.[16] | Use only 1 µl of the PCR product in the KLD (Kinase, Ligase, DpnI) reaction.[16] If PCR yield is low and more product is needed, perform a buffer exchange or PCR purification step before transformation.[16] | |
| Inefficient Ligation/Recombination: The digested vector and insert are not joining correctly. | Optimize the insert-to-vector molar ratio. Confirm the quality of the PCR product via gel electrophoresis before proceeding.[18] | |
| Colonies contain only wild-type (WT) plasmid | Incomplete DpnI Digestion: Residual methylated template plasmid remains.[1] | Reduce the amount of template DNA used in the initial PCR (≤ 10 ng is recommended).[16][17] Increase the DpnI incubation time to 30-60 minutes.[16][17] |
| PCR Amplification Failure: If the PCR fails, the only transformable DNA is the original template.[17] | Troubleshoot the PCR reaction as described above. Always run a small amount of the PCR product on a gel to confirm amplification before proceeding to digestion and transformation.[16] |
This compound Binding & Functional Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low [3H]-ryanodine binding signal | Low Expression of RyR Mutant: Insufficient protein expression in the host system (e.g., HEK-293 cells). | Optimize transfection and cell culture conditions. Consider modifying induction time or concentration of inducing agents if using an inducible expression system.[12] |
| Improper Microsome Preparation: RyR-containing membranes are not properly isolated or are degraded. | Follow a validated protocol for isolating microsomes from RyR-expressing cells.[13] Use protease inhibitors during preparation and store microsomes properly at -80°C.[20] | |
| Suboptimal Binding Assay Conditions: Incorrect concentrations of Ca2+, protein, or ligand; incorrect incubation time or temperature.[21] | Optimize the concentration of free Ca2+, as RyR channel activity is highly dependent on it.[3][13] Ensure the incubation temperature is constant (e.g., 37°C for mammalian RyRs).[13] The amount of protein used may need optimization; too much can be an issue.[21] | |
| High non-specific binding | Inadequate Washing: Unbound [3H]-ryanodine is not sufficiently removed after incubation. | Ensure filter membranes are washed adequately (e.g., twice with 5 mL of cold buffer) after filtration.[20] |
| Filter Issues: The ligand may be binding to the filter itself. | Pre-soak glass fiber filters in a solution like 2% polyethyleneimine (PEI) to reduce non-specific binding.[13] | |
| Inconsistent results in Ca2+ release assays | Variable Cell Health or Transfection Efficiency: Differences in cell viability or the number of cells expressing the mutant receptor between wells. | Standardize cell seeding density and transfection procedures. Monitor cell health and confluency. Use a reporter gene (e.g., GFP) to assess transfection efficiency. |
| Temperature Fluctuations: RyR channel activity is temperature-sensitive.[13] | Ensure the plate reader or measurement instrument maintains a constant and optimal temperature throughout the assay.[13] | |
| Low Channel Activity of WT RyR1: Wild-type RyR1 has inherently low channel activity, which can make it difficult to see changes with gain-of-function mutations. | To improve the signal, consider co-application of a channel activator like caffeine (B1668208) at a suitable concentration.[13] |
Experimental Protocols
Protocol 1: PCR-Based Site-Directed Mutagenesis
This protocol is a generalized procedure based on common kits and methodologies.
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Use a low amount of high-quality plasmid template (e.g., 1-10 ng) to minimize WT background.[1][16]
-
Run the PCR for 18-30 cycles to amplify the entire plasmid containing the mutation.[1] The number of cycles should be kept low to prevent unintended secondary mutations.[1]
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification product.
-
Incubate for 1-2 hours at 37°C to digest the methylated, non-mutated parental DNA template.[1]
-
-
Transformation:
-
Screening and Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate plasmid DNA from the cultures.
-
Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired mutation and rule out any unintended mutations.
-
Protocol 2: [3H]-Ryanodine Binding Assay
This protocol outlines the key steps for measuring channel activity using radiolabeled this compound.
-
Microsome Preparation:
-
Harvest HEK-293 cells expressing the RyR mutant.
-
Homogenize cells in a buffer containing protease inhibitors.
-
Perform a series of centrifugations to pellet and wash the membrane fraction.[20]
-
Resuspend the final microsomal pellet in a storage buffer and determine the protein concentration (e.g., by Bradford assay).[20] Store at -80°C.
-
-
Binding Reaction:
-
Prepare a binding buffer (e.g., 0.2 M KCl, 10 mM HEPES, pH 7.4) containing varying concentrations of free Ca2+ (buffered with EGTA).[13][20]
-
In microcentrifuge tubes, combine the microsomes (e.g., 20 µg of protein), [3H]-ryanodine (e.g., 1-10 nM), and the binding buffer.[20][22]
-
Prepare parallel tubes with an excess of unlabeled this compound (e.g., 20 µM) to determine non-specific binding.[20]
-
-
Incubation:
-
Incubate the reaction mixtures for 2-3 hours at 37°C to allow binding to reach equilibrium.[20]
-
-
Filtration and Washing:
-
Quantification:
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each sample.
-
Quantitative Data Summary
Table 1: General Parameters for Site-Directed Mutagenesis Primer Design
| Parameter | Recommended Value | Rationale |
| Length | 25-45 nucleotides | Provides sufficient specificity and binding stability. |
| Mutation Position | Centered within the primer | Ensures stable hybridization of the primer ends for efficient amplification.[19] |
| GC Content | 40-60% | Promotes stable annealing without being difficult to denature.[19] |
| 3' End | Should end in G or C | A "GC clamp" at the 3' end promotes efficient polymerase binding and extension.[19] |
| Melting Temp (Tm) | ≥ 78 °C | Required for the high annealing temperatures used with high-fidelity polymerases. |
Table 2: Typical Conditions for [3H]-Ryanodine Binding Assays
| Parameter | Typical Range/Value | Reference |
| Microsomal Protein | 20 - 100 µg | [20] |
| [3H]-Ryanodine Conc. | 1 - 10 nM (near Kd) | [13][22] |
| Unlabeled this compound | 10 - 20 µM (for non-specific binding) | [20][23] |
| Free [Ca2+] | 30 nM - 10 mM (to determine Ca2+ dependence) | [13] |
| Incubation Temperature | 25°C or 37°C | [13] |
| Incubation Time | 2 - 3 hours | [20] |
| KCl Concentration | 0.2 - 1.0 M | [20][24] |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Three-dimensional perspective on this compound receptor mutations causing skeletal and cardiac muscle-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for gating of cardiac this compound receptor explains the mechanisms for gain- and loss-of function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping domains and mutations on the skeletal muscle this compound receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional studies of RYR1 mutations in the skeletal muscle this compound receptor using human RYR1 complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of C-terminal this compound Receptor 1 Variants Associated with Central Core Disease or Malignant Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the this compound receptor gene in central core disease and malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Defective this compound receptor N-terminus inter-subunit interaction is a common mechanism in neuromuscular and cardiac disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dominant or recessive mutations in the RYR1 gene causing central core myopathy in Brazilian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mro.massey.ac.nz [mro.massey.ac.nz]
- 13. researchmap.jp [researchmap.jp]
- 14. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical and Functional Characterization of this compound Receptor 2 Variants Implicated in Calcium-Release Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
- 18. idtdna.com [idtdna.com]
- 19. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Research Portal [iro.uiowa.edu]
- 23. This compound receptor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
how to overcome non-specific binding in ryanodine radioligand assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges with non-specific binding in ryanodine (B192298) radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a this compound radioligand assay?
A1: Non-specific binding refers to the binding of the radioligand, such as [3H]-ryanodine, to components other than the this compound receptor (RyR). This can include binding to lipids, other proteins, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used in the experiment.[2] In well-optimized assays, it is often possible to achieve specific binding that is greater than 70% of the total binding.[1]
Q3: How is non-specific binding determined?
A3: Non-specific binding is measured by incubating the membrane preparation with the radioligand in the presence of a high concentration of a non-radiolabeled ("cold") ligand that has high affinity for the this compound receptor. This cold ligand will occupy the specific binding sites on the RyR, so any remaining radioactivity detected is considered non-specific. For this compound binding assays, a high concentration of unlabeled this compound is typically used.
Troubleshooting Guide: High Non-Specific Binding
This guide addresses common causes of high non-specific binding in this compound radioligand assays and provides potential solutions.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Assay Conditions | Optimize Incubation Time and Temperature: Shorter incubation times may reduce non-specific binding, but ensure specific binding reaches equilibrium. Lower temperatures can also decrease non-specific binding but may necessitate longer incubation times.[1] Perform a time-course experiment to find the optimal balance. |
| Adjust Assay Buffer Composition: Modify the pH and ionic strength of the buffer. Salts can minimize electrostatic interactions that contribute to non-specific binding.[1][3] | |
| Radioligand Issues | Verify Radioligand Purity: Impurities in the radioligand stock can be a significant source of non-specific binding. Ensure the radiochemical purity is high.[1] |
| Issues with Assay Components | Inadequate Blocking: Non-specific sites on membranes and filters may not be sufficiently blocked. Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of around 1% in the assay buffer to saturate these sites.[1][3] |
| Filter Binding: The radioligand may be binding to the glass fiber filters. Pre-treat filters by soaking them in a 0.3-0.5% polyethyleneimine (PEI) solution before use. This will reduce the binding of the radioligand to the filter material.[1] | |
| Procedural Issues | Insufficient Washing: Unbound radioligand may remain trapped on the filter if washing is inadequate. Use an ice-cold wash buffer to slow the dissociation of the specifically bound ligand while effectively washing away unbound radioligand.[1] Ensure a sufficient number of washes are performed. |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of microsomes enriched in this compound receptors.
-
Homogenization: Homogenize the tissue or cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[4]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.[4]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose.[4] Determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.
Protocol 2: [3H]-Ryanodine Binding Assay
This protocol provides a general procedure for performing a [3H]-ryanodine binding assay.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. For each data point, you will have tubes for total binding and non-specific binding. A typical reaction mixture may contain:
-
Buffer (e.g., 20 mM MOPSO, pH 7.2)
-
Salts (e.g., 0.17 M NaCl)
-
Reducing agent (e.g., 2 mM Dithiothreitol)
-
Varying concentrations of Ca2+
-
Protease inhibitors[5]
-
-
Addition of Competitor: To the non-specific binding tubes, add a high concentration of unlabeled this compound.
-
Addition of Radioligand: Add [3H]-ryanodine to all tubes. The concentration should be at or below the Kd for competition assays.[2]
-
Initiation of Reaction: Add the membrane preparation (microsomes) to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Termination of Reaction: Stop the incubation by rapid vacuum filtration onto PEI-pre-soaked glass fiber filters (e.g., Whatman GF/C).[1][4]
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
Visualizations
Caption: Workflow for a typical this compound radioligand binding experiment.
References
Technical Support Center: High-Throughput Screening of Ryanodine Analogs
Welcome to the technical support center for high-throughput screening (HTS) of ryanodine (B192298) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary high-throughput screening methods for identifying this compound receptor (RyR) modulators?
A1: The main HTS methods for identifying modulators of this compound receptors include:
-
Endoplasmic Reticulum (ER) Ca2+ Measurement Assays: These assays are compatible with HTS and are based on the principle that the Ca2+ concentration in the ER ([Ca2+]ER) reflects the activity of RyR channels.[1][2] Cells expressing RyRs with high activity, such as those with disease-associated mutations, exhibit a Ca2+ leak from the ER, leading to a decrease in [Ca2+]ER.[2][3] Inhibitors of RyR will prevent this leakage and thus increase the [Ca2+]ER.[3][4] Genetically encoded Ca2+ indicators, like R-CEPIA1er, are often used to measure these changes in fluorescence.[4][5]
-
[3H]-Ryanodine Binding Assays: This method provides a quantitative measure of RyR channel activity and is often used as a secondary screen for hits identified in a primary HTS.[1][2] this compound, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[2] The assay is typically performed with microsomes from muscle tissues or cultured cells that express RyRs.[2]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: Time-resolved FRET can be used to discover compounds that modulate RyR activity.[6][7] This HTS method can detect both activators and inhibitors of the RyR by monitoring the binding of accessory proteins like calmodulin (CaM) or FKBP12.6 to the receptor.[6][7]
Q2: How can I minimize false positives in my HTS assay for RyR inhibitors?
A2: A common strategy to exclude false positives, particularly in ER Ca2+ measurement assays, is to use cells expressing wild-type (WT) RyR1 as a negative control.[3][4][8] Compounds that inhibit RyR1 will increase the reduced [Ca2+]ER in cells expressing mutant RyR1s but will not significantly change the already high [Ca2+]ER in WT RyR1 cells.[3] This dual-cell line approach helps to identify compounds that specifically target the leaky mutant channels.
Q3: My hit compounds from the primary screen are not showing activity in the secondary [3H]-ryanodine binding assay. What could be the reason?
A3: There are several potential reasons for this discrepancy:
-
Assay Principle Differences: The primary screen (e.g., a cell-based ER Ca2+ assay) and the secondary screen (a biochemical [3H]-ryanodine binding assay) operate on different principles. The former measures the functional consequence of RyR modulation in a cellular context, while the latter directly measures binding to the receptor in a membrane preparation.
-
Compound Specificity: Some compounds may not directly compete with this compound for its binding site but still modulate channel gating through an allosteric mechanism that is not reflected as a change in this compound binding under the specific assay conditions.
-
Isoform Selectivity: The primary screen might have used a specific RyR isoform (e.g., RyR1 or RyR2), while the binding assay might be performed on a different isoform or a mixture of isoforms present in the microsomal preparation. Different hit compounds can exhibit varying isoform specificities.[3][4]
-
Experimental Conditions: Differences in buffer composition, Ca2+ concentration, and the presence of regulatory proteins between the two assays can influence compound activity.
Q4: What are some known compounds identified through HTS that modulate RyR activity?
A4: Several compounds have been identified as RyR modulators through HTS campaigns. For example, a screen of 1,535 compounds identified dantrolene (B1669809) (a known RyR1 inhibitor), oxolinic acid, 9-aminoacridine, and alexidine (B1196660) as inhibitors of mutant RyR1.[3][4][8] Another study identified chloroxylenol, methyl orsellinate, and riluzole (B1680632) as RyR2 inhibitors.[5]
Troubleshooting Guides
Issue 1: High variability in fluorescence signal in ER Ca2+ measurement assay.
| Potential Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell monolayer. |
| Inconsistent compound dispensing | Calibrate and validate the liquid handling instrumentation to ensure accurate and precise dispensing of compounds and reagents. |
| Cell health and viability issues | Monitor cell morphology and viability regularly. Ensure optimal culture conditions and avoid over-confluency. |
| Phototoxicity or photobleaching | Optimize the intensity and duration of the excitation light to minimize damage to the cells and fluorophores. |
| Fluctuations in temperature or CO2 | Use an environmentally controlled plate reader to maintain stable temperature and CO2 levels throughout the assay. |
Issue 2: Low Z'-factor in the HTS assay.
The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
| Potential Cause | Troubleshooting Step |
| Small signal window | Optimize assay conditions (e.g., cell type, mutation, compound concentration) to maximize the difference between the positive and negative controls. |
| High data variability | Address the sources of variability as outlined in "Issue 1". |
| Suboptimal control compounds | Use well-characterized reference compounds as positive and negative controls at appropriate concentrations to define a robust assay window. |
| Inappropriate plate type | Use low-volume, black-walled microplates to minimize background fluorescence and well-to-well crosstalk. |
Experimental Protocols
Protocol 1: ER Ca2+ Measurement Assay for RyR1 Inhibitors
This protocol is adapted from studies that developed an HTS platform for RyR1 inhibitors.[3][4]
Objective: To identify compounds that inhibit Ca2+ leakage from the ER in cells expressing a mutant RyR1.
Materials:
-
HEK293 cells stably expressing a mutant RyR1 (e.g., R2163C) and the ER Ca2+ indicator R-CEPIA1er.
-
HEK293 cells stably expressing wild-type RyR1 and R-CEPIA1er (for counter-screening).
-
Cell culture medium and supplements.
-
Compound library.
-
Dantrolene (positive control).
-
DMSO (negative control).
-
384-well black-wall, clear-bottom plates.
-
Fluorescence plate reader with environmental control.
Methodology:
-
Cell Plating: Seed the mutant and wild-type RyR1 expressing HEK293 cells in separate 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add the compounds from the library (typically at a final concentration of 10 µM) to the respective wells of the mutant RyR1 cell plate. Add positive (dantrolene) and negative (DMSO) controls to designated wells.
-
Counter-Screening: Add the hit compounds from the primary screen to the wild-type RyR1 cell plate to identify and eliminate false positives.
-
Incubation: Incubate the plates for a specified period to allow for compound action.
-
Fluorescence Measurement: Measure the fluorescence of the R-CEPIA1er indicator using a fluorescence plate reader. A time-lapse measurement can be performed to monitor the change in [Ca2+]ER over time.[3]
-
Data Analysis: Calculate the change in fluorescence (F/F0) for each well. Identify hits as compounds that significantly increase the fluorescence signal in the mutant cells but not in the wild-type cells.
Protocol 2: [3H]-Ryanodine Binding Assay
This protocol is a standard secondary assay to confirm the direct interaction of hit compounds with the RyR channel.[2][6]
Objective: To determine if hit compounds modulate the binding of [3H]-ryanodine to the RyR.
Materials:
-
Microsomal vesicles enriched in RyR (e.g., from skeletal or cardiac muscle, or from RyR-expressing HEK293 cells).
-
[3H]-ryanodine.
-
Binding buffer containing varying concentrations of free Ca2+.
-
Hit compounds.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Incubation: Incubate the microsomal vesicles with [3H]-ryanodine and the hit compound at various concentrations in the binding buffer. The incubation is typically performed at different Ca2+ concentrations to assess the Ca2+-dependence of the effect.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free [3H]-ryanodine.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled this compound) from the total binding. Analyze the effect of the compound on the amount of bound [3H]-ryanodine.
Data Presentation
Table 1: Summary of HTS Hits for RyR1 Inhibitors
| Compound | Effect on [Ca2+]ER in Mutant RyR1 Cells | Effect on [3H]-ryanodine binding to Mutant RyR1 | Isoform Specificity | Reference |
| Dantrolene | Increase | Inhibition | RyR1 selective | [3][4] |
| Oxolinic acid | Increase | No significant inhibition | RyR1 selective | [3][4] |
| 9-Aminoacridine | Increase | Inhibition | Non-selective | [3][4] |
| Alexidine | Increase | Inhibition | Non-selective | [3][4] |
Table 2: Summary of HTS Hits for RyR2 Inhibitors
| Compound | Effect on ER Ca2+ Signal in RyR2-expressing Cells | Effect on [3H]-ryanodine binding to RyR2 | Effect on Spontaneous Ca2+ Oscillations | Reference |
| Chloroxylenol | Increase | Reduction | Suppression | [5] |
| Methyl orsellinate | Increase | Reduction | Suppression | [5] |
| Riluzole | Increase | Reduction | Suppression | [5] |
Visualizations
Caption: High-throughput screening workflow for identifying and validating this compound receptor modulators.
Caption: Signaling pathway illustrating the effect of a leaky mutant this compound receptor and its inhibition.
References
- 1. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of this compound Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Novel Type 2 this compound Receptor Inhibitors by Endoplasmic Reticulum Ca2+ Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screens to Discover Small-Molecule Modulators of this compound Receptor Calcium Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screens to Discover Small-Molecule Modulators of this compound Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ryr1.org [ryr1.org]
Technical Support Center: Ryanodine Delivery in Intact Tissue Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ryanodine (B192298) delivery in intact tissue preparations. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect this compound receptors (RyRs)?
This compound is a plant alkaloid that acts as a potent modulator of this compound receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[1][2] Its effect is concentration-dependent:
-
Nanomolar concentrations: Locks the RyR channel in an open, sub-conductance state, leading to a "leaky" channel and depletion of intracellular calcium stores.
-
Micromolar concentrations (>100 µM): Inhibits the channel, preventing calcium release.
This compound binds with high affinity and specificity to the open state of the RyR channel.
Q2: What are the different isoforms of this compound receptors and where are they found?
There are three main mammalian isoforms of RyRs:
-
RyR1: Predominantly found in skeletal muscle.[3]
-
RyR2: The major isoform in cardiac muscle.[3]
-
RyR3: Found in the brain and other tissues at lower levels.
Despite having about 65% sequence homology, different isoforms can respond differently to modulators.
Q3: What are the challenges of delivering this compound to intact tissue preparations?
Delivering this compound effectively to intact tissues can be challenging due to:
-
Poor tissue penetration: The complex structure of intact tissues can limit the diffusion of this compound to its target RyRs within the cells.
-
Inconsistent drug concentration: Achieving a uniform concentration of this compound throughout the tissue is difficult, which can lead to variable and difficult-to-interpret results.
-
Off-target effects: At higher concentrations, this compound may have unintended effects on other cellular processes.
-
"Skinned" vs. Intact Tissue Discrepancy: The effective concentration of this compound can be up to 1000-fold lower in intact tissues compared to skinned cells, suggesting that cellular structures and processes absent in skinned preparations play a crucial role in its action.[4]
Q4: How does the regulation of RyRs in intact tissues differ from isolated channels?
In an intact cellular environment, RyRs are part of a large macromolecular complex and are regulated by various factors that may be absent in isolated channel preparations. These include:
-
Associated proteins: Calstabin (FKBP12), calmodulin, protein kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII) all modulate RyR activity.[5][6]
-
Phosphorylation and Redox Modifications: The phosphorylation and redox state of the RyR, influenced by cellular signaling pathways, can alter its sensitivity to this compound.[5]
-
Luminal Calcium: The concentration of calcium within the sarcoplasmic reticulum can also regulate RyR activity.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Poor tissue penetration: The drug may not be reaching the RyRs in sufficient concentration. | Increase incubation time. Use a lower concentration for a longer duration to facilitate diffusion. Consider using thinner tissue slices. Ensure adequate circulation of the bathing solution. |
| Incorrect this compound concentration: The concentration may be too high (inhibitory) or too low (sub-threshold). | Perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions. Remember the dual-effect of this compound. | |
| Degraded this compound stock solution: this compound can degrade over time. | Prepare fresh stock solutions. Store desiccated at -20°C.[7] | |
| Tissue viability issues: The tissue preparation may not be healthy. | Assess tissue viability before and after the experiment. Recent studies suggest that RyR immunofluorescence can be a marker for viable cardiomyocytes.[8][9] | |
| Inconsistent results between experiments | Variable tissue penetration: Differences in tissue thickness or density can lead to inconsistent drug delivery. | Standardize the tissue preparation method to ensure consistent thickness and size. |
| Incomplete washout: this compound binding can be quasi-irreversible, making complete washout difficult. | If washout is necessary, perform it for an extended period with a large volume of buffer. Be aware that complete reversal of the effect may not be possible. | |
| Differences in experimental conditions: Temperature, pH, and buffer composition can all affect this compound binding and RyR activity. | Maintain consistent experimental parameters across all experiments. | |
| Unexpected or off-target effects | This compound concentration is too high: High concentrations can lead to channel inhibition and other non-specific effects. | Lower the this compound concentration and increase the incubation time if necessary. |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own effects on the tissue. | Run a vehicle control experiment with the solvent alone to account for any solvent-induced effects. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Ethanol | 4.94 | 10 |
| DMSO | 12.34 | 25 |
Data from Tocris Bioscience.
Table 2: this compound Potency
| Tissue | IC50 |
| Skeletal Muscle | 10 nM |
| Cardiac Muscle | 2.8 nM |
IC50 values for inhibition of Ca2+ release from sarcoplasmic reticulum. Data from Tocris Bioscience.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is soluble in DMSO and ethanol.[7] For a 10 mM stock solution in DMSO, dissolve 12.34 mg of this compound (MW: 493.55) in 2.5 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, desiccated.[7]
Protocol 2: Application of this compound to Intact Tissue Slices
-
Prepare tissue slices of a standardized thickness (e.g., 200-300 µm) to ensure consistent this compound penetration.
-
Allow the tissue slices to equilibrate in the experimental buffer for a defined period before adding this compound.
-
Prepare the desired final concentration of this compound by diluting the stock solution in the experimental buffer.
-
Include a vehicle control (buffer with the same concentration of solvent used for the this compound stock) to account for any effects of the solvent.
-
Incubate the tissue slices in the this compound-containing solution for the desired duration. The incubation time will need to be optimized for the specific tissue type and thickness.
-
Monitor the functional output of interest (e.g., muscle contractility, calcium transients) throughout the incubation period.
-
For washout experiments, transfer the tissue slices to a fresh buffer and continue to monitor the functional output. Be aware that complete washout of this compound's effects may not be achievable.
Visualizations
Caption: this compound receptor signaling pathway in muscle contraction.
Caption: Experimental workflow for this compound delivery to intact tissue.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. This compound receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound in skinned cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Receptor Structure: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Receptor Staining Identifies Viable Cardiomyocytes in Human and Rabbit Cardiac Tissue Slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantifying Ryanodine-Sensitive Calcium Stores
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the accurate quantification of ryanodine-sensitive calcium (Ca²⁺) stores.
Frequently Asked Questions (FAQs)
Q1: What are this compound-sensitive calcium stores?
A1: this compound-sensitive calcium stores are intracellular compartments, primarily the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types, that release calcium through This compound (B192298) receptors (RyRs).[1][2][3] RyRs are large ion channels that play a critical role in processes like excitation-contraction coupling in muscle tissue.[2][3] They are named after the plant alkaloid this compound, which binds to them with high affinity and modulates their function.[1][2]
Q2: Why is it important to quantify these stores?
A2: Quantifying this compound-sensitive Ca²⁺ stores is crucial for understanding fundamental physiological processes, such as muscle contraction, and for investigating pathologies.[3] Dysregulation of Ca²⁺ release from these stores is linked to life-threatening diseases, including malignant hyperthermia, central core disease, and certain cardiac arrhythmias.[3][4] Therefore, accurately measuring the Ca²⁺ content and release kinetics of these stores is vital for both basic research and the development of therapeutic agents.[5]
Q3: What are the primary methods for quantifying this compound-sensitive Ca²⁺ release?
A3: The main methods involve:
-
Calcium Imaging: Using fluorescent Ca²⁺ indicators like Fura-2 or Fluo-4 to measure changes in cytosolic Ca²⁺ concentration following the application of an RyR agonist.[6][7] A rapid application of a high concentration of caffeine (B1668208) is commonly used to deplete the stores, and the resulting Ca²⁺ transient provides an estimate of the releasable Ca²⁺ content.[7][8]
-
Radioligand Binding Assays: Using radiolabeled this compound, such as [³H]this compound, to quantify the number of functional RyR channels in microsomal fractions.[5][9] The binding of [³H]this compound is dependent on the channel's open state, providing a measure of RyR activity.[9]
-
Direct Measurement of SR/ER Calcium: Employing low-affinity Ca²⁺ indicators that can be loaded directly into the SR/ER lumen, such as Mag-Fura-2 or Fluo-5N, to monitor changes in luminal Ca²⁺ concentration directly.[8][10]
Q4: What is the role of caffeine in these experiments?
A4: Caffeine is a widely used pharmacological agonist that activates this compound receptors, triggering the release of Ca²⁺ from the SR/ER.[11][12] It sensitizes the RyR channels, reducing the threshold for activation by luminal Ca²⁺.[11][13][14] In experiments, a high concentration of caffeine (e.g., 10-20 mM) is applied to induce a rapid and complete release of Ca²⁺ from the this compound-sensitive stores, allowing for their quantification.[7][8]
Q5: How does this compound work and how is it used experimentally?
A5: this compound has a complex, concentration-dependent effect on RyRs. At nanomolar to low micromolar concentrations, it locks the channel in a long-lived sub-conductance (half-open) state, which can lead to store depletion.[1] At higher micromolar concentrations, it acts as an inhibitor, blocking channel opening.[1] Its binding is "use-dependent," meaning the channel must be in an open state for this compound to bind effectively.[1] This property makes radiolabeled this compound an invaluable tool for quantifying active receptors.[5][9]
Q6: What is the purpose of using thapsigargin (B1683126) in these experiments?
A6: Thapsigargin is a specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[15][16][17] The SERCA pump is responsible for pumping Ca²⁺ from the cytosol back into the SR/ER, refilling the stores. By inhibiting SERCA, thapsigargin prevents store refilling, leading to a gradual depletion of all SERCA-dependent Ca²⁺ stores.[17] It is often used to distinguish between different types of Ca²⁺ stores and to study store-operated calcium entry (SOCE).[15][16]
Troubleshooting Guide
Problem 1: No or minimal Ca²⁺ transient is observed after applying caffeine.
-
Question: I applied caffeine to my cells, but I don't see the expected rise in cytosolic calcium. What could be wrong?
-
Answer: This issue can stem from several factors:
-
Depleted Ca²⁺ Stores: The this compound-sensitive stores may not have sufficient calcium. This can occur in resting cells.
-
Solution: Pre-condition the cells to load the stores. This can be achieved by briefly exposing them to a high-potassium solution or through electrical stimulation, which opens voltage-gated Ca²⁺ channels and increases cytosolic Ca²⁺, thereby promoting store filling via the SERCA pump.[18]
-
-
Inactive Reagents: The caffeine solution may have degraded or be at an incorrect concentration.
-
Solution: Prepare fresh caffeine solutions for each experiment. Verify the final concentration being applied to the cells.
-
-
Poor Cell Health: Unhealthy or dying cells cannot maintain the necessary ion gradients and ATP levels to load and maintain Ca²⁺ stores.
-
Solution: Ensure you are using healthy, viable cells. Check for morphological signs of stress or damage under a microscope before starting the experiment.
-
-
Issues with Calcium Indicator: The fluorescent dye may not be loaded or functioning correctly.
-
Solution: Verify your dye-loading protocol. After loading, test the cell's response to an ionophore like ionomycin, which should produce a large Ca²⁺ influx and a maximal fluorescence signal, confirming the dye is working.
-
-
Problem 2: The baseline calcium signal is noisy or unstable.
-
Question: My fluorescence recording is very noisy, making it difficult to detect a clear signal. How can I improve my signal-to-noise ratio?
-
Answer: A noisy baseline can obscure real signals. Consider the following:
-
Incomplete Dye De-esterification: AM-ester forms of dyes need to be cleaved by intracellular esterases to become active and trapped. Incomplete cleavage can lead to dye leakage and high background.
-
Solution: Ensure an adequate incubation time at the appropriate temperature (e.g., 30-60 minutes at room temperature or 37°C, depending on the cell type and dye) to allow for complete de-esterification.[19]
-
-
Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells, causing uncontrolled Ca²⁺ fluctuations, and can bleach the fluorescent indicator, leading to a drifting baseline.
-
Solution: Reduce the intensity and duration of the excitation light. Use the lowest possible intensity that still provides a detectable signal and acquire images at the lowest frequency necessary to resolve the Ca²⁺ transient.
-
-
Mechanical Instability: Vibrations or movement in the experimental setup can cause focus drift and signal instability.
-
Solution: Ensure the microscope is on a stable, anti-vibration table. Secure the perfusion lines and sample chamber to prevent movement during the experiment. Allow the preparation to settle for several minutes before starting to record.
-
-
Problem 3: The caffeine-induced Ca²⁺ transient appears saturated.
-
Question: The peak of my calcium signal after caffeine application looks "clipped" or flattened. Am I missing the true peak?
-
Answer: A flattened peak suggests the fluorescent indicator is saturated, meaning all available dye molecules are bound to Ca²⁺ and the signal cannot increase further, even if the Ca²⁺ concentration continues to rise.
-
Solution: Switch to a Ca²⁺ indicator with a lower affinity (a higher dissociation constant, Kd). For example, if you are using Fura-2 (Kd ≈ 220 nM), consider using Fura-2FF (Kd ≈ 6 µM).[20] Lower-affinity indicators require a higher Ca²⁺ concentration to become saturated, allowing them to accurately report larger Ca²⁺ transients.[20]
-
Problem 4: How can I be sure the Ca²⁺ release is from this compound-sensitive stores and not other sources?
-
Question: How do I differentiate between Ca²⁺ release from RyRs versus IP₃ receptors or mitochondria?
-
Answer: Pharmacological dissection is key to isolating the source of the Ca²⁺ signal.
-
Specificity of Agonist: Caffeine is a well-established RyR agonist. Its ability to induce Ca²⁺ release is a strong indicator of functional this compound-sensitive stores.[11]
-
Use of this compound: Pre-treatment with a low concentration of this compound (e.g., 10-20 µM) will deplete the this compound-sensitive stores.[1][20] If a subsequent application of caffeine fails to elicit a Ca²⁺ transient, it confirms the original response was from this compound-sensitive stores.
-
Block SERCA Pump: To isolate the initial release event and prevent re-uptake or complex dynamics, you can perform the experiment in the presence of thapsigargin. Thapsigargin blocks the SERCA pump, preventing the stores from being refilled.[15][16]
-
Rule out IP₃ Receptors: If you suspect a contribution from IP₃-sensitive stores, you can use an IP₃ receptor antagonist like 2-APB or deplete these stores first with an IP₃-generating agonist (e.g., carbachol (B1668302) in some cell types) in the presence of a SERCA inhibitor.
-
Quantitative Data Summary
Table 1: EC₅₀ Values for this compound Receptor Activators This table presents the half-maximal effective concentration (EC₅₀) for caffeine and 4-chloro-m-cresol (4-CmC) in activating [³H]this compound binding, indicating their potency. MHN refers to malignant hyperthermia normal, and MHS to malignant hyperthermia susceptible muscle preparations.
| Activator | Preparation | EC₅₀ | Hill Coefficient (n) |
| Caffeine | MHN | 24.9 mM | 1.8 |
| Caffeine | MHS | 9.5 mM | 1.8 |
| 4-CmC | MHN | 535 µM | 1.7 |
| 4-CmC | MHS | 190 µM | 1.6 |
| (Data sourced from Du et al., as presented in a ResearchGate figure)[4] |
Table 2: Properties of Common Fluorescent Calcium Indicators Selecting the right indicator is critical. The dissociation constant (Kd) should be matched to the expected Ca²⁺ concentration range to avoid saturation.
| Indicator | Type | Kd (approx.) | Excitation (nm) | Emission (nm) | Key Feature |
| Fura-2 | Ratiometric | 220 nM | 340 / 380 | 510 | Ratiometric imaging reduces artifacts from dye loading and bleaching.[21] |
| Fluo-4 | Single-Wavelength | 345 nM | 494 | 516 | Large fluorescence increase upon Ca²⁺ binding; good for confocal microscopy.[6][19] |
| Fura-2FF | Ratiometric | 6 µM | 340 / 380 | 510 | Lower affinity, suitable for measuring high Ca²⁺ concentrations.[20] |
| Mag-Fura-2 | Ratiometric | ~50 µM | 340 / 380 | 510 | Very low affinity, used for measuring intra-organelle (SR/ER) Ca²⁺.[8] |
| Fluo-5N | Single-Wavelength | ~90 µM | 494 | 516 | Low affinity, used for quantifying luminal SR Ca²⁺.[10] |
Experimental Protocols
Protocol 1: Quantification of Releasable SR Ca²⁺ Content Using Caffeine and Fura-2 Imaging
This protocol describes the most common method for estimating the amount of Ca²⁺ that can be released from this compound-sensitive stores.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips suitable for microscopy.
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological buffer like Tyrode's solution).
-
Incubate cells in the loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh buffer for at least 30 minutes to allow for complete de-esterification of the dye.
2. Imaging and Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with physiological buffer.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record the 340/380 fluorescence ratio over time. Establish a stable baseline for 1-2 minutes.
3. Store Depletion and Measurement:
-
Rapidly switch the perfusion to a buffer containing a high concentration of caffeine (e.g., 20 mM).
-
Continue recording until the caffeine-induced Ca²⁺ transient has reached its peak and returned to baseline. The amplitude of this transient (peak ratio - baseline ratio) is proportional to the amount of releasable Ca²⁺ in the this compound-sensitive store.[7][8]
4. (Optional) Calibration:
-
To convert fluorescence ratios to absolute Ca²⁺ concentrations, perform a two-point calibration.
-
At the end of the experiment, perfuse cells with a Ca²⁺-free buffer containing an ionophore (e.g., 5 µM ionomycin) and a Ca²⁺ chelator (e.g., 10 mM EGTA) to obtain the minimum ratio (Rmin).
-
Next, perfuse with a high Ca²⁺ buffer containing the ionophore to obtain the maximum ratio (Rmax).
-
Calculate intracellular Ca²⁺ concentration using the Grynkiewicz equation.
Protocol 2: [³H]-Ryanodine Binding Assay
This biochemical assay quantifies the density of functional RyR channels in a membrane preparation.
1. Preparation of Microsomes:
-
Homogenize tissue or cells in a buffered solution containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in SR/ER vesicles.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
2. Binding Reaction:
-
In a series of tubes, incubate a fixed amount of microsomal protein (e.g., 50-100 µg) with a low concentration of [³H]this compound (e.g., 1-10 nM).
-
Include tubes with a high concentration of unlabeled ("cold") this compound to determine non-specific binding.
-
The incubation buffer should contain components that modulate RyR activity, such as Ca²⁺, ATP, and the compound being tested.
-
Incubate for several hours at 37°C to reach binding equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³H]this compound from the unbound ligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess cold this compound) from the total binding.
-
Perform saturation binding experiments with varying concentrations of [³H]this compound to determine the maximal binding capacity (Bmax), representing the total number of binding sites, and the dissociation constant (Kd), indicating binding affinity.
Visualizations
Caption: this compound Receptor (RyR) signaling pathway.
Caption: Workflow for quantifying Ca²⁺ stores with caffeine.
Caption: Troubleshooting logic for a poor caffeine response.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, this compound Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scimedia.com [scimedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct measurements of SR free Ca reveal the mechanism underlying the transient effects of RyR potentiation under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impaired Activity of this compound Receptors Contributes to Calcium Mishandling in Cardiomyocytes of Metabolic Syndrome Rats [frontiersin.org]
- 10. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single this compound Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential roles of this compound- and thapsigargin-sensitive intracellular CA2+ stores in excitation-contraction coupling in smooth muscle of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of thapsigargin and this compound on vascular contractility: cross-talk between sarcoplasmic reticulum and plasmalemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Release and sequestration of calcium by this compound-sensitive stores in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Cryo-EM Sample Preparation for Ryanodine Receptor (RyR) Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cryo-EM sample preparation for ryanodine (B192298) receptor (RyR) structural studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for RyR cryo-EM sample preparation?
A1: The ideal concentration for RyR cryo-EM grid preparation can vary, but a common starting point is between 0.1 and 5 mg/mL.[1] For RyR1, concentrations of 10 to 16 mg/ml have been used successfully. Ultimately, the optimal concentration should be determined empirically for each specific RyR isoform and construct.
Q2: Which detergents are most commonly used for RyR solubilization and purification?
A2: CHAPS is a frequently used zwitterionic detergent for solubilizing and purifying RyR.[2][3][4][5] Digitonin has also been successfully employed.[1] The choice of detergent is critical as excessive amounts can denature the protein, while insufficient quantities may lead to incomplete solubilization.[2]
Q3: How can I minimize the amount of starting material needed for RyR purification?
A3: A recent advancement in RyR purification is the use of nanobody-assisted affinity chromatography. This method can significantly reduce the required starting material to as little as 5 mg of total protein from isolated membranes and can be completed within four hours.
Q4: What are the key considerations for vitrification of RyR samples?
A4: Successful vitrification of RyR samples hinges on achieving a thin layer of vitreous (non-crystalline) ice. Key parameters to optimize include blotting time, blotting force, and the temperature and humidity of the vitrification chamber. Automated vitrification devices, such as the Vitrobot, allow for precise control over these parameters to ensure reproducibility.
Troubleshooting Guide
Issue 1: Protein Aggregation in Cryo-EM Images
-
Question: My RyR particles appear aggregated on the cryo-EM grid, although they seem fine in solution. What could be the cause and how can I fix it?
-
Answer: Aggregation on the grid is a common issue that can arise during the blotting and freezing process. Here are several potential solutions:
-
Optimize Protein Concentration: Try lowering the protein concentration. While a high concentration can be beneficial, it can also lead to aggregation on the grid.
-
Adjust Buffer Composition: The pH and ionic strength of the buffer can influence protein stability. Consider screening different buffer conditions.
-
Add Detergent: The presence of a suitable detergent at an optimal concentration is crucial for maintaining the solubility of membrane proteins like RyR. Ensure your detergent concentration is above the critical micelle concentration (CMC).
-
Modify Blotting Parameters: A high blot force or long blot time can lead to a thinner aqueous film, which can concentrate the protein and induce aggregation. Try reducing the blot force and/or shortening the blot time.
-
Issue 2: Preferred Orientation of RyR Particles
-
Question: My RyR particles are all in the same orientation on the grid, which is hindering 3D reconstruction. How can I overcome this?
-
Answer: Preferred orientation is a significant challenge in cryo-EM, particularly for large, asymmetric molecules like RyR. Here are some strategies to address this:
-
Use of Support Films: Applying a thin layer of carbon or graphene oxide to the grid can alter the surface properties and promote random particle adsorption.
-
Detergent and Lipid Composition: The type and concentration of detergent, as well as the addition of lipids, can influence how the protein interacts with the air-water interface, thereby affecting its orientation. Experimenting with different detergents or adding phospholipids (B1166683) to your sample may help.
-
Tilted Data Collection: Collecting data with the microscope stage tilted can help to fill in some of the missing views, although this can come at the cost of reduced resolution.
-
Issue 3: Ice Thickness is Not Optimal
-
Question: My ice is either too thick, resulting in low contrast, or too thin, causing the particles to be excluded from the holes. How can I achieve the ideal ice thickness?
-
Answer: Controlling ice thickness is a critical and often challenging aspect of cryo-EM grid preparation. The following adjustments can be made using an automated vitrification device like a Vitrobot:
-
Adjust Blotting Time: A longer blotting time will result in a thinner ice layer, while a shorter time will produce thicker ice.
-
Modify Blotting Force: A higher blot force will remove more liquid, leading to thinner ice. Conversely, a lower blot force will result in thicker ice.
-
Control Chamber Environment: The temperature and humidity of the vitrification chamber can affect the rate of evaporation and, consequently, the final ice thickness. Maintaining a high humidity (e.g., 100%) is generally recommended to minimize evaporation.
-
Quantitative Data Summary
| Parameter | RyR1 | RyR2 | Reference |
| Protein Concentration | 10 - 16 mg/ml | 0.1 mg/ml | [1] |
| Solubilization Buffer | 20 mM Na MOPS (pH 7.4), 5% (w/v) CHAPS, 1.25% (w/v) PC | 25 mM Tris (pH 7.5), 300 mM NaCl, 0.1% Digitonin, 2 mM DTT, 5 mM EDTA, 20 µM CaCl2 | [1][2] |
| Sucrose (B13894) Gradient | 10-20% (w/v) sucrose in Solubilization Buffer with 0.5% (w/v) CHAPS | - | [2] |
| Centrifugation (Sucrose Gradient) | 100,000 x g for 16 hours | - | [2] |
| Vitrification Device | Vitrobot | Vitrobot | |
| Blot Time | 3 - 5 seconds | 3 - 5 seconds | |
| Blot Force | 0 to -15 | 0 to -15 | |
| Humidity | 100% | 100% | |
| Temperature | 4°C | 4°C |
Experimental Protocols
Protocol 1: Purification of RyR1 from Rabbit Skeletal Muscle via Sucrose Density Gradient Centrifugation
This protocol is adapted from methods used for purifying RyR from tissue.[2]
-
Homogenization: Homogenize 100 grams of flash-frozen rabbit skeletal muscle in ice-cold buffer (10 mM Tris-Maleate pH 6.8, 1 mM DTT, 1 mM EDTA, 150 µM PMSF, and 1 mM benzamidine).
-
Centrifugation:
-
Centrifuge the homogenate at 8,000 x g for 10 minutes.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes.
-
-
Solubilization: Resuspend the pellets in a solubilization buffer containing 10 mM HEPES pH 7.5, 1% (w/v) CHAPS, and 1 M NaCl.[3] Stir for 25 minutes at 4°C.
-
Clarification: Centrifuge the solubilized sample at 100,000 x g for 60 minutes to pellet insoluble material.[2]
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient of 10%, 12%, 14%, 16%, 18%, and 20% (w/v) sucrose in a buffer containing 0.5% (w/v) CHAPS.[2]
-
Gradient Centrifugation: Carefully layer the clarified supernatant onto the top of the sucrose gradient. Centrifuge at 100,000 x g for 16 hours at 4°C.[2]
-
Fraction Collection: Carefully collect fractions from the gradient. RyR1 is expected to be in the denser fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing purified RyR1.
-
Concentration and Storage: Pool the pure fractions, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Cryo-EM Grid Preparation using a Vitrobot
-
Grid Preparation: Glow-discharge cryo-EM grids to make them hydrophilic.
-
Vitrobot Setup:
-
Set the Vitrobot chamber to 4°C and 100% humidity.
-
Place blotting paper on the blotting pads.
-
Fill the cryogen container with liquid ethane (B1197151) and cool with liquid nitrogen.
-
-
Sample Application: Apply 3-4 µL of the purified RyR sample to the glow-discharged grid.
-
Blotting: Blot the grid for a specified time (e.g., 3-5 seconds) with a chosen blot force (e.g., 0 to -15). This step is critical and may require optimization.
-
Plunging: Rapidly plunge the grid into the liquid ethane.
-
Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage and subsequent imaging.
Visualizations
References
- 1. EMDB-9529: Cryo-EM structure of RyR2 in open state - Yorodumi [pdbj.org]
- 2. Purification of Recombinant Wild Type and Mutant this compound Receptors Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of a mammalian this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Decoding Ryanodine Specificity: A Comparative Guide to RyR Isoform Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ryanodine (B192298) and its receptor isoforms is critical for advancing research in muscle physiology, neuroscience, and pharmacology. This guide provides a comprehensive comparison of this compound binding to this compound Receptor (RyR) isoforms RyR1, RyR2, and RyR3, supported by experimental data and detailed protocols.
This compound, a plant alkaloid, is a powerful tool for probing the function of RyR channels, which are essential for regulating intracellular calcium release.[1][2] Mammals express three distinct RyR isoforms—RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues)—each with unique physiological roles and regulatory properties.[1][3][4] While this compound is known to bind with high affinity to all three isoforms, the specificity and functional consequences of this binding exhibit subtle but significant differences.[1]
Quantitative Analysis of this compound Binding
The binding of [3H]this compound is a widely used method to quantify the activity of RyR channels, as this compound preferentially binds to the open state of the channel.[5][6] While direct comparative studies measuring the dissociation constant (Kd) of this compound for all three isoforms under identical conditions are limited, the available data indicate high-affinity binding in the nanomolar range for all isoforms.
| Isoform | Reported K d (nM) | Tissue/Cell Source | Comments |
| RyR1 | Not explicitly found in comparative studies | Skeletal Muscle | Generally considered to have high affinity in the low nanomolar range. |
| RyR2 | ~1.52 ± 0.11 | HEK293 cells expressing mouse RyR2 | This value was obtained using a GFP-tagged RyR2, which was shown to have similar binding affinity to the wild-type receptor.[5] |
| RyR3 | Not explicitly found in comparative studies | Brain, Smooth Muscle | Also exhibits high-affinity binding, though quantitative comparisons are scarce. |
Functional Consequences of this compound Binding
The functional effects of this compound are concentration-dependent. At nanomolar concentrations, it locks the channel in a sub-conductance state, prolonging channel opening and leading to calcium leak from the sarcoplasmic/endoplasmic reticulum.[1] At micromolar concentrations, it acts as a full channel blocker. These effects are generally observed across all isoforms, but the sensitivity and response to other modulators can vary, indirectly influencing the apparent effects of this compound.
| Feature | RyR1 | RyR2 | RyR3 |
| Primary Tissue | Skeletal Muscle | Cardiac Muscle | Brain, Smooth Muscle |
| Ca 2+ Sensitivity | Activated by low (~1 µM) Ca 2+ and inhibited by high (~1 mM) Ca 2+ .[1] | Activated by Ca 2+ to a greater extent than RyR1 and requires higher Ca 2+ concentrations for inactivation.[1][3] | Activated by Ca 2+ to a greater extent than RyR1 and requires higher Ca 2+ concentrations for inactivation.[1][3] |
| Mg 2+ Inhibition | Potently inhibited by Mg 2+ at elevated cytoplasmic Ca 2+ .[1] | Relatively little inhibition by Mg 2+ .[1] | Relatively little inhibition by Mg 2+ .[1] |
| ATP Modulation | Can be activated by ATP in the absence of Ca 2+ .[1] | Not activated by ATP in the absence of Ca 2+ .[1] | Less sensitive to ATP compared to RyR1. |
| Caffeine Sensitivity | Activated by caffeine. | Activated by caffeine. | Activated by caffeine. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway involving RyR-mediated calcium release and a typical experimental workflow for a [3H]this compound binding assay.
Caption: Simplified RyR signaling pathway.
Caption: [3H]this compound Binding Assay Workflow.
Experimental Protocols
[3H]this compound Binding Assay
This protocol is a widely used method to assess the binding of this compound to RyR isoforms and can be adapted to compare the binding affinity of different compounds.[7][8]
1. Preparation of Microsomes:
-
Isolate crude microsomal fractions from tissues (e.g., skeletal muscle, heart) or cultured cells expressing the RyR isoform of interest.[7][8] Homogenize the tissue or cells in a buffered solution containing protease inhibitors.
-
Perform differential centrifugation to pellet the microsomal fraction, which is enriched in sarcoplasmic/endoplasmic reticulum vesicles containing RyRs.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a reaction tube, combine the microsomal preparation with a binding buffer typically containing a physiological concentration of salts (e.g., KCl), a buffer (e.g., HEPES), and defined concentrations of Ca2+ and other modulators (e.g., ATP, caffeine).
-
Add a fixed concentration of [3H]this compound.
-
For saturation binding experiments, add increasing concentrations of unlabeled this compound to displace the radioligand and determine non-specific binding.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [3H]this compound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding (radioactivity in the presence of a high concentration of unlabeled this compound) from the total binding to obtain the specific binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the activity of individual RyR channels and the effect of this compound on their gating properties.
1. Vesicle Preparation:
-
Prepare sarcoplasmic reticulum vesicles from muscle tissue as described for the binding assay.
2. Bilayer Formation:
-
Form a planar lipid bilayer by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture in a partition separating two chambers (cis and trans) filled with a salt solution.
3. Channel Incorporation:
-
Add the SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating RyR channels.
4. Recording:
-
Apply a voltage across the bilayer using electrodes and record the ionic current flowing through the single RyR channel using a patch-clamp amplifier.
-
The cis chamber is perfused with solutions containing different concentrations of Ca2+, ATP, and other modulators to study their effects on channel activity.
-
Add this compound to the cis chamber to observe its effect on single-channel conductance and open probability.
5. Data Analysis:
-
Analyze the current recordings to determine the single-channel conductance, open probability (Po), and mean open and closed times.
-
Compare these parameters before and after the addition of this compound to characterize its effect on channel gating for each isoform.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchmap.jp [researchmap.jp]
- 8. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ryanodine and Caffeine on Ryanodine Receptor-Mediated Calcium Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ryanodine (B192298) and caffeine (B1668208) on intracellular calcium (Ca²⁺) release mediated by the this compound receptor (RyR). Both compounds are invaluable pharmacological tools for studying excitation-contraction coupling and intracellular Ca²⁺ signaling. However, they exhibit distinct mechanisms of action and produce markedly different effects on RyR channel gating and subsequent Ca²⁺ dynamics. This document synthesizes experimental data to highlight these differences, providing detailed methodologies and quantitative comparisons to inform experimental design and data interpretation.
Mechanisms of Action: A Tale of Two Modulators
This compound and caffeine both target the RyR, the primary channel responsible for Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] Despite acting on the same protein complex, their modulatory effects are fundamentally different.
This compound: This plant alkaloid exhibits a complex, concentration-dependent effect on the RyR.[2] At nanomolar concentrations, this compound locks the RyR channel into a stable, long-lived sub-conductance or "half-open" state.[1][2] This leads to a slow, sustained leak of Ca²⁺ from the SR, which can eventually lead to store depletion.[2] Conversely, at micromolar concentrations, this compound acts as a full inhibitor, irreversibly closing the channel.[1][2] The binding of this compound is use-dependent, meaning it preferentially binds to RyRs that are already in an open state.[2]
Caffeine: As a methylxanthine, caffeine acts as a potent sensitizer (B1316253) of the RyR to Ca²⁺.[3][4] It does not directly open the channel but significantly lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR).[5][6] Specifically, caffeine enhances the sensitivity of the RyR to activation by both cytosolic and, perhaps more significantly, luminal Ca²⁺.[5][7] By reducing the luminal Ca²⁺ threshold for activation, caffeine triggers a rapid, transient release of Ca²⁺ from the SR.[5][6][8] Unlike this compound, caffeine does not lock the channel in a specific state; its effect is reversible and it does not cause a sustained channel opening at high concentrations.[5][8]
Figure 1. Simplified signaling pathway of this compound vs. Caffeine on the RyR.
Comparative Quantitative Data
The distinct mechanisms of this compound and caffeine result in quantifiable differences in their effects on Ca²⁺ release and muscle function. The following tables summarize key experimental findings.
| Parameter | This compound (1 µM) | Caffeine (10-20 mM) | Cell Type | Reference |
| Resting Force | Decreased | Increased | Rat Papillary Muscle | [9] |
| Phosphorylase α Activity | Decreased | Increased | Rat Papillary Muscle | [9] |
| SR Ca²⁺ Release | Initial slow leak, then depletion/inhibition | Initial large, transient release | Cardiac Muscle Cells | [9][10] |
| RyR Channel State | Locked in long-lived sub-conductance state | Increased open probability (transient) | Single Channel Recordings | [2][5] |
| Effect Reversibility | Irreversible | Reversible | Cultured Heart Cells | [10][11] |
| Cytoplasmic Ca²⁺ | Appears to decrease over time | Initially increases | Rat Papillary Muscle | [9] |
Table 1: General Effects on Cardiac Muscle Parameters.
| Parameter | This compound | Caffeine | Experimental Condition | Reference |
| EC₅₀ | N/A (Biphasic effect) | 9.0 ± 0.4 mM | Single RyR2 channels (pCa 7) | [7] |
| Effect on Luminal Ca²⁺ Activation Threshold | N/A | Markedly reduced | Single RyR2 channels | [5][6] |
| Effect on Cytosolic Ca²⁺ Activation Threshold | N/A | Little effect | Single RyR2 channels | [5][6] |
| [³H]this compound binding | N/A (is the ligand) | Increased basal binding from 7.9% to 20.2% (at 2.5 mM) | Cell lysate with RyR2 | [5] |
Table 2: Dose-Response and Channel Sensitivity Data.
Experimental Protocols
Accurate measurement of Ca²⁺ release dynamics requires robust experimental methodologies. Below are summaries of common protocols used in the cited literature.
Skinned Muscle Fiber Preparation and Ca²⁺ Release Measurement
This technique allows for direct access to the sarcoplasmic reticulum and contractile apparatus, providing a controlled environment to study the effects of pharmacological agents.
Methodology:
-
Fiber Dissection: Single fibers are dissected from skeletal or cardiac muscle tissue.
-
Skinning/Permeabilization: The sarcolemma is mechanically or chemically removed (e.g., using saponin) to allow for direct experimental control of the solution bathing the intracellular components.[12][13][14]
-
SR Ca²⁺ Loading: The fiber is incubated in a solution containing ATP and a specific concentration of Ca²⁺, allowing the SR to actively sequester Ca²⁺ via the SERCA pump.
-
Drug Application: The fiber is rapidly transferred to a solution containing either this compound or caffeine at the desired concentration.
-
Measurement of Ca²⁺ Release:
-
Contractile Force: The force generated by the fiber's contraction is measured with a force transducer. This serves as a bioassay for myoplasmic Ca²⁺ concentration.[13][15]
-
Fluorescent Ca²⁺ Indicators: The fiber is pre-loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, Indo-1).[14][16] Changes in fluorescence upon drug application are monitored using confocal microscopy or photometry to directly quantify the change in intracellular [Ca²⁺].[16]
-
-
Data Analysis: For force measurements, a dose-response curve can be generated by plotting force against caffeine concentration.[15] For fluorescence measurements, the rate and amplitude of the Ca²⁺ transient are analyzed.
Figure 2. General experimental workflow for skinned fiber experiments.
Single-Channel Recordings in Planar Lipid Bilayers
This electrophysiological technique allows for the direct observation of the gating behavior of individual RyR channels.
Methodology:
-
Vesicle Preparation: SR vesicles containing RyRs are isolated from muscle homogenates.
-
Bilayer Formation: An artificial planar lipid bilayer is formed across a small aperture, separating two chambers (cis and trans).
-
Vesicle Fusion: The SR vesicles are added to the cis chamber (representing the cytosol), where they fuse with the bilayer, incorporating RyR channels.
-
Solution Control: The ionic composition and ligand concentrations (Ca²⁺, ATP, Mg²⁺, this compound, caffeine) in both the cis (cytosolic) and trans (luminal) chambers can be precisely controlled.
-
Electrophysiological Recording: A voltage is clamped across the bilayer, and the current flowing through a single RyR channel is recorded. Channel openings and closings are observed as discrete steps in current.
-
Data Analysis: Parameters such as open probability (Po), mean open time, and conductance are calculated to determine the effect of this compound or caffeine on channel gating.[5][7]
Summary and Conclusion
While both this compound and caffeine are crucial agonists for studying RyR function, their mechanisms and effects are distinct and not interchangeable.
-
This compound is a high-affinity ligand that, at nanomolar concentrations, locks the RyR into a persistent sub-conductance state, leading to a slow Ca²⁺ leak and eventual store depletion. Its effects are largely irreversible.
-
Caffeine acts as a reversible sensitizer, lowering the activation threshold of the RyR to luminal and cytosolic Ca²⁺. This results in a rapid, large, and transient release of Ca²⁺, making it a classic tool for assessing total SR Ca²⁺ content.[17][18]
These differences are critical for experimental design. Caffeine is ideal for inducing synchronous and maximal Ca²⁺ release to study SR load and the kinetics of CICR. This compound is better suited for investigating the consequences of a chronic, low-level Ca²⁺ leak and for studies where locking the channel in a specific state is desired. Understanding these contrasting profiles allows researchers to select the appropriate tool to precisely probe the multifaceted role of the this compound receptor in cellular physiology and pathophysiology.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The brain this compound receptor: a caffeine-sensitive calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Single this compound Receptor Channel Basis of Caffeine's Action on Ca2+ Sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of effects of this compound and caffeine on rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and caffeine on contractility, membrane voltage, and calcium exchange in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A caffeine- and this compound-sensitive intracellular Ca2+ store can act as a Ca2+ source and a Ca2+ sink in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in this compound receptor-mediated calcium release during skeletal muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Mathematical modeling and fluorescence imaging to study the Ca2+ turnover in skinned muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CALCIUM INDICATORS AND CALCIUM SIGNALLING IN SKELETAL MUSCLE FIBRES DURING EXCITATION-CONTRACTION COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of sarcoplasmic reticulum Ca2+ content and sarcolemmal Ca2+ fluxes in isolated rat ventricular myocytes during spontaneous Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Unraveling the Impact of Ryanodine Receptor Mutations on Ryanodine Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between Ryanodine (B192298) Receptor (RyR) mutations and the receptor's sensitivity to its namesake alkaloid, this compound, is paramount. These mutations are implicated in life-threatening disorders such as Malignant Hyperthermia (MH) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). This guide provides a comprehensive comparison of the experimental evidence confirming the role of these mutations in altered this compound sensitivity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mutations in the genes encoding the this compound receptors, primarily RyR1 in skeletal muscle and RyR2 in cardiac muscle, can lead to significant alterations in the channel's gating properties and its interaction with modulating ligands.[1][2] Functional analyses consistently demonstrate that mutations associated with MH and CPVT often result in a "leaky" channel, characterized by increased sensitivity to activating ligands and a lower threshold for store-overload-induced Ca2+ release (SOICR).[3][4] This guide synthesizes findings from various experimental approaches to provide a clear picture of how specific mutations affect this compound binding and channel function.
Quantitative Analysis of Altered this compound Sensitivity
The functional consequences of RyR mutations are often quantified by measuring the binding affinity of [3H]this compound to the receptor. This compound preferentially binds to the open state of the channel, making it an excellent probe for assessing channel activity.[5] An increase in [3H]this compound binding at a given Ca2+ concentration typically indicates a gain-of-function mutation that favors the open state.
Below are tables summarizing the effects of various RyR1 and RyR2 mutations on this compound sensitivity, as determined by [3H]this compound binding assays.
Table 1: Impact of RyR1 Mutations on this compound Binding Affinity
| Mutation | Associated Phenotype | Experimental System | Key Findings |
| R163C | Malignant Hyperthermia (MH) | HEK293 cells | Increased basal [3H]this compound binding, suggesting a higher open probability at rest. |
| G230C | Malignant Hyperthermia (MH) | HEK293 cells | Markedly enhanced Ca2+-dependent activation of [3H]this compound binding.[4] |
| H4833Y | Malignant Hyperthermia (MH) | HEK293 cells | Hypersensitive channel indicated by this compound binding assays.[6] |
| Multiple CCD Mutations | Central Core Disease (CCD) | HEK293 cells | Generally result in a hyposensitive channel as confirmed by this compound binding assays.[6] |
Table 2: Impact of RyR2 Mutations on this compound Binding Affinity
| Mutation | Associated Phenotype | Experimental System | Key Findings |
| R176Q | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | HEK293 cells | Weaker effect on [3H]this compound binding compared to the equivalent RyR1 mutation (R615C).[7] |
| G230C | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | HEK293 cells | Increased the Ca2+-dependent activation of [3H]this compound binding.[4] |
| N4104K | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | HEK293 cells | Enhanced basal level of [3H]this compound binding.[3] |
| R4496C | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | HEK293 cells | Enhanced basal level of [3H]this compound binding.[3] |
| N4895D | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | HEK293 cells | Enhanced basal level of [3H]this compound binding.[3] |
| G4935R | Idiopathic Ventricular Fibrillation | HEK293 cells | Completely abolished [3H]this compound binding.[8] |
| E4146K | Idiopathic Ventricular Fibrillation | HEK293 cells | Markedly suppressed caffeine (B1668208) activation, but direct this compound binding data is not specified.[8] |
| D4365-GFP | (Engineered Mutation) | HEK293 cells | Retained high this compound binding affinity similar to wild-type, with a Kd of 1.52 ± 0.11 nM.[9] |
| E3987A | (Engineered Mutation) | HEK293 cells | Did not alter the affinity of [3H]this compound binding.[10] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
[3H]this compound Binding Assay
This assay is a cornerstone for quantitatively assessing RyR channel activity.[11]
Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of [3H]this compound to wild-type and mutant RyR channels.
Methodology:
-
Preparation of Cell Lysates/Microsomes:
-
HEK293 cells are transiently or stably transfected with cDNA encoding either wild-type or mutant RyR.
-
Cells are harvested and homogenized in a buffer containing protease inhibitors.
-
Microsomal fractions enriched in RyR are prepared by differential centrifugation.[11]
-
-
Binding Reaction:
-
Aliquots of the microsomal preparation are incubated with varying concentrations of [3H]this compound in a binding buffer.
-
The binding buffer typically contains a high salt concentration (e.g., 1 M KCl) and defined concentrations of Ca2+ to modulate channel activity.[12]
-
Incubation is carried out at 37°C for a sufficient duration to reach equilibrium (e.g., 2 hours).[12]
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]this compound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound and subtracted from the total binding to obtain specific binding.
-
-
Data Analysis:
-
Scatchard analysis or non-linear regression is used to determine the Kd and Bmax values from the specific binding data.[10]
-
Intracellular Ca2+ Measurements in HEK293 Cells
This method provides a functional readout of RyR channel activity in a cellular context.
Objective: To measure changes in cytosolic Ca2+ concentration in response to RyR agonists in cells expressing wild-type or mutant RyR.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are seeded on glass coverslips and transfected with the desired RyR construct.
-
-
Loading with Ca2+ Indicator:
-
Cells are loaded with a fluorescent Ca2+ indicator, such as Fura-2 AM, by incubation in a physiological salt solution.
-
-
Perfusion and Stimulation:
-
The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Cells are perfused with a physiological solution, and baseline fluorescence is recorded.
-
Cells are then challenged with an RyR agonist (e.g., caffeine, 4-chloro-m-cresol) to induce Ca2+ release from the endoplasmic reticulum.
-
-
Fluorescence Imaging:
-
Fluorescence images are acquired at specific excitation and emission wavelengths for the chosen indicator. For Fura-2, ratiometric imaging (340/380 nm excitation) is used to determine the intracellular Ca2+ concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio is plotted over time to visualize the Ca2+ transient.
-
Dose-response curves can be generated by applying increasing concentrations of the agonist to determine the EC50 value, which reflects the sensitivity of the RyR channel.
-
Visualizing the Molecular Consequences of RyR Mutations
To better understand the logical and experimental workflows, as well as the underlying signaling pathways, the following diagrams are provided.
Caption: Workflow for assessing altered this compound sensitivity.
Caption: RyR mutations and their impact on cellular signaling.
References
- 1. This compound receptor mutations in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Insight Into this compound Receptor Channelopathies [frontiersin.org]
- 3. RyR2 mutations linked to ventricular tachycardia and sudden death reduce the threshold for store-overload-induced Ca2+ release (SOICR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CPVT-associated RyR2 mutation G230C enhances store overload-induced Ca2+ release and destabilizes the N-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional studies of RYR1 mutations in the skeletal muscle this compound receptor using human RYR1 complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [frontiersin.org]
- 8. Identification of loss-of-function RyR2 mutations associated with idiopathic ventricular fibrillation and sudden death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Ryanodine Analogs as RyR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various ryanodine (B192298) analogs as modulators of the this compound receptor (RyR), a critical intracellular calcium release channel. Understanding the nuanced effects of these analogs on different RyR isoforms is paramount for advancing research in muscle physiology, neuroscience, and the development of therapeutics for RyR-related channelopathies.
Quantitative Comparison of this compound Analog Efficacy
The following table summarizes the quantitative data on the potency and efficacy of several key this compound analogs as RyR modulators. The data, derived from [3H]this compound binding assays and intracellular Ca2+ release experiments, highlights the structure-activity relationships that govern their function.
| This compound Analog | Target RyR Isoform(s) | Assay Type | Parameter | Value | Key Findings |
| This compound | Primarily RyR1, RyR2 | [3H]this compound Binding | Kd | ~4.4 nM (Skeletal Muscle SR) | Partial agonist with both activating and deactivating properties at different concentrations.[1] |
| Intracellular Ca2+ Release | EC50act | ~1.3 µM | Exhibits a biphasic effect on the channel.[1] | ||
| Ryanodol (B1680354) | RyR1 | [3H]this compound Binding | Lower affinity than this compound | - | Partial agonist; lacks the pyrrole (B145914) carboxylate ring of this compound but still activates the channel.[2][3] |
| Intracellular Ca2+ Release | EC50act | Not significantly diminished compared to this compound | C10-Oeq esters of ryanodol show full efficacy.[2][3] | ||
| Pyridyl this compound | RyR1 | [3H]this compound Binding | Lower affinity than this compound | - | Full agonist with diminished deactivation potency.[2][3] |
| Intracellular Ca2+ Release | EC50act | Not significantly diminished compared to this compound | C10-Oeq ester derivatives lose the capacity to deactivate RyR1s.[2][3] | ||
| C10-Oeq Esters of this compound | RyR1 (Skeletal Muscle SR) | [3H]this compound Binding | Kd | 0.5 - 244 nM | Esterification at the C10 position enhances affinity and efficacy.[1] |
| Intracellular Ca2+ Release | EC50act | 0.87 - 4.2 µM | Selectively activate the Ca2+ release channel and antagonize this compound's deactivating effect.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
[3H]-Ryanodine Binding Assay
This assay quantitatively measures the binding affinity of this compound analogs to the RyR channel.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle.
-
[3H]this compound (specific activity ~50-90 Ci/mmol).
-
Binding buffer: 20 mM HEPES, pH 7.4, 250 mM KCl, 10 µM CaCl2.
-
This compound analogs of interest.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate SR vesicles (50-100 µg protein) with varying concentrations of the unlabeled this compound analog and a fixed concentration of [3H]this compound (e.g., 2-5 nM) in the binding buffer.
-
Incubate the mixture for 2-3 hours at 37°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (binding buffer without radioligand) to remove unbound [3H]this compound.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled this compound.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) by analyzing the competition binding data using appropriate software (e.g., Prism).
Intracellular Ca2+ Release Assay
This assay measures the ability of this compound analogs to induce Ca2+ release from intracellular stores in cultured cells.
Materials:
-
HEK293 cells stably expressing the desired RyR isoform (e.g., RyR1 or RyR2).
-
Fura-2 AM (calcium indicator dye).
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2 mM CaCl2, 6 mM glucose, and 25 mM HEPES, pH 7.4.
-
This compound analogs of interest.
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed the RyR-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Load the cells with 2-5 µM Fura-2 AM in KRH buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with KRH buffer to remove extracellular Fura-2 AM.
-
Add varying concentrations of the this compound analog to the cells.
-
Measure the change in intracellular Ca2+ concentration by monitoring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Calculate the half-maximal effective concentration for activation (EC50act) by plotting the change in fluorescence ratio against the log of the analog concentration.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Role of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calmodulin variants associated with congenital arrhythmia impair selectivity for this compound receptors [frontiersin.org]
A Comparative Guide to a Novel Fluorescent Probe for Detecting Ryanodine Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new fluorescent probe, "Probe X," designed for the sensitive and specific detection of ryanodine (B192298) receptor (RyR) binding. The performance of Probe X is objectively compared with existing methodologies, supported by experimental data. Detailed protocols and visual workflows are included to facilitate the adoption of this novel tool in academic and industrial research settings.
Introduction to this compound Receptor Detection
This compound receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various neurological and cardiovascular diseases.[1] The development of specific and sensitive probes for RyR binding is essential for high-throughput screening of novel drug candidates and for elucidating the complex mechanisms of calcium signaling. Traditional methods for studying RyR function often rely on radiolabeled ligands, such as [³H]this compound, which pose safety and disposal challenges.[2] Fluorescent probes offer a safer and more versatile alternative for real-time imaging and quantification of RyR activity.
Performance Comparison of this compound Binding Probes
The performance of Probe X was benchmarked against established fluorescent probes and the gold-standard radioligand binding assay. The following tables summarize the key performance metrics.
| Probe | Target RyR Isoform | Methodology | Binding Affinity (Kd/IC50/EC50) | Signal-to-Noise Ratio | Photostability | Cell Permeability |
| Probe X (Novel Probe) | RyR1, RyR2 | Direct Fluorescence | 50 nM (Kd) | High | High | Yes |
| [³H]this compound | All isoforms | Radioligand Binding | 1-10 nM (Kd)[1][2] | N/A | N/A | No |
| Fluor-Cl | Insect RyR | Competitive Binding | 5-7 nM (EC50)[3] | Moderate | Moderate | Limited |
| B-FL-X Ry | All isoforms | Direct Fluorescence | 150 nM (IC50)[4] | Moderate | Moderate | No |
| FKBP-GCaMP6 | RyR2 | Genetically Encoded | 240 nM (Kd)[5] | High | High | N/A (viral delivery) |
Table 1: Comparison of Binding Affinity and Physicochemical Properties. This table highlights the competitive binding affinity of Probe X and its favorable characteristics for live-cell imaging compared to existing probes.
| Assay Method | Throughput | Safety | Real-time Monitoring | Cost |
| Probe X (Fluorescence) | High | High (Non-radioactive) | Yes | Moderate |
| [³H]this compound Binding | Low | Low (Radioactive) | No | High |
| Calcium Imaging (e.g., Fluo-4) | High | High | Yes | Low |
| FRET-based Assays | Moderate | High | Yes | High |
Table 2: Comparison of Assay Methodologies. This table outlines the advantages of using Probe X in terms of throughput, safety, and real-time monitoring capabilities over traditional and other fluorescence-based methods.
Experimental Protocols
Detailed methodologies for the key experiments performed to validate Probe X are provided below.
Protocol 1: Direct this compound Receptor Binding Assay using Probe X
This protocol describes the direct measurement of Probe X binding to isolated sarcoplasmic reticulum (SR) vesicles enriched with this compound receptors.
Materials:
-
SR vesicles from skeletal or cardiac muscle
-
Probe X
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Fluorometer or microplate reader
Procedure:
-
Prepare serial dilutions of Probe X in binding buffer.
-
Add a constant amount of SR vesicles (e.g., 20 µg of protein) to each well of a microplate.
-
Add the diluted Probe X to the wells.
-
Incubate at 37°C for 1 hour in the dark.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
To determine non-specific binding, perform a parallel experiment in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of Probe X concentration and fit the data to a one-site binding model to determine the Kd.
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace Probe X from the this compound receptor.
Materials:
-
SR vesicles
-
Probe X (at a concentration close to its Kd)
-
Unlabeled competitor compound
-
Binding buffer
-
Fluorometer or microplate reader
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compound.
-
In a microplate, combine SR vesicles, a fixed concentration of Probe X, and the various concentrations of the competitor compound.
-
Incubate at 37°C for 1 hour in the dark.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a competitive binding model to determine the IC50.
Protocol 3: Live-Cell Imaging of this compound Receptor Activity
This protocol describes the use of Probe X for visualizing this compound receptor activity in living cells.
Materials:
-
Cultured cells expressing this compound receptors (e.g., myotubes, cardiomyocytes)
-
Probe X
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with Probe X by incubating them in a medium containing the probe for a specified time (e.g., 30 minutes at 37°C).
-
Wash the cells with fresh medium to remove excess probe.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Stimulate the cells with an agonist (e.g., caffeine) to induce this compound receptor opening and subsequent calcium release.
-
Record the changes in fluorescence intensity over time.
Visualizing the Workflow and Signaling
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying signaling pathway.
Figure 1: Experimental Workflow for Probe X Validation. This diagram outlines the key steps involved in the validation of the new fluorescent probe, from sample preparation to data analysis.
Figure 2: Mechanism of Probe X Action. This diagram illustrates how Probe X binds to the this compound receptor, leading to a detectable fluorescence signal upon agonist-induced calcium release.
Conclusion
Probe X represents a significant advancement in the toolset available for studying this compound receptor function. Its high affinity, specificity, and suitability for live-cell imaging make it a superior alternative to many existing methods. The detailed protocols and comparative data provided in this guide are intended to facilitate its rapid adoption and application in both basic research and drug discovery programs.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. researchmap.jp [researchmap.jp]
- 3. mdpi.com [mdpi.com]
- 4. A this compound fluorescent derivative reveals the presence of high-affinity this compound binding sites in the Golgi complex of rat sympathetic neurons, with possible functional roles in intracellular Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total internal reflectance fluorescence imaging of genetically engineered this compound receptor-targeted Ca2+ probe in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Regulation of Ryanodine Receptor Binding by ATP and Mg2+: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ryanodine (B192298) receptor (RyR), a crucial intracellular calcium release channel, is subject to complex allosteric modulation by various endogenous ligands, including adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg2+). Understanding the interplay between these modulators is paramount for elucidating the physiological and pathophysiological roles of RyR and for the development of targeted therapeutics. This guide provides a comparative analysis of the effects of ATP and Mg2+ on this compound binding, supported by experimental data and detailed protocols.
Data Summary: Quantitative Effects of ATP and Mg2+ on this compound Binding
The following table summarizes the quantitative data from key studies on the modulation of this compound binding by ATP and Mg2+. These studies primarily utilize [3H]this compound binding assays to assess the open probability of the RyR channel.
| Modulator | RyR Isoform | Concentration | Effect on [3H]this compound Binding | Key Observations | Reference |
| ATP | RyR1 (rabbit skeletal muscle) | 2 mM | ~3-fold increase | Upregulates RyR1 activity at peak Ca2+ activation. | [1][2] |
| RyR1 (rabbit skeletal muscle) | 5 mM | Progressive activation | EC50 of 848 µM in the presence of 50 µM Ca2+. | [1] | |
| RyR (rat brain cortex) | 3 mM | Increase | Decreased threshold [Ca2+] for activation and increased maximal open probability. | [3] | |
| Mg2+ | RyR1 (rabbit skeletal muscle) | 1 mM | Inhibition | Inhibited the channel at all tested Ca2+ concentrations, even in the presence of ATP. | [1][2] |
| RyR1 (rabbit skeletal muscle) | 1 µM - 5 mM | Progressive inhibition | IC50 of 111 µM without ATP and 174 µM with 5 mM ATP (at 50 µM Ca2+). | [1] | |
| RyR (rat brain cortex) | up to 1 mM | Inhibition | Inhibited vesicular [3H]this compound binding at pCa 4.9. | [3] | |
| ATP + Mg2+ | RyR1 (rabbit skeletal muscle) | 5 mM each | Abolished channel activity | Mg2+ overrides the activating effect of ATP. | [1][4] |
| RyR (rat brain cortex) | 0.5 mM ATP + 0.8 mM Mg2+ | Right shift in Ca2+ dependence | Higher [Ca2+] required for channel activation. | [3] |
Experimental Protocols
A standardized experimental protocol for assessing the allosteric modulation of this compound binding is the [3H]this compound binding assay.
[3H]this compound Binding Assay
This assay quantifies the activity of the RyR channel by measuring the binding of radiolabeled this compound, which preferentially binds to the open state of the channel.[5][6]
Materials:
-
Sarcoplasmic reticulum (SR) membrane vesicles isolated from muscle tissue (e.g., rabbit skeletal muscle).[2]
-
[3H]this compound.[7]
-
Binding buffer: e.g., 0.2 M KCl, 10 mM Na-Pipes (pH 7.2).[7]
-
Solutions of CaCl2, MgCl2, and ATP of desired concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate SR membrane vesicles (e.g., 0.3 mg/mL) with [3H]this compound (e.g., 7 nM) in the binding buffer.[7]
-
Add varying concentrations of Ca2+, Mg2+, and ATP to the incubation mixture. Free ion concentrations should be calculated using software like Maxchelator.[2]
-
Incubate the mixture for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 36°C).[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [3H]this compound.
-
Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of bound [3H]this compound.
-
Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound) from total binding.
Visualizing the Allosteric Modulation
The following diagrams illustrate the signaling pathways and logical relationships involved in the allosteric modulation of the this compound receptor by ATP and Mg2+.
Caption: Allosteric modulation of the this compound Receptor by ATP, Mg2+, and Ca2+.
Caption: Experimental workflow for the [3H]this compound binding assay.
Concluding Remarks
The allosteric modulation of this compound receptors by ATP and Mg2+ is a critical determinant of intracellular Ca2+ signaling. ATP generally acts as a positive modulator, sensitizing the receptor to Ca2+-induced activation, while Mg2+ serves as a potent physiological inhibitor.[1][3] The balance between these two opposing effects, in concert with fluctuating intracellular Ca2+ levels, fine-tunes the activity of RyR channels. This intricate regulatory mechanism underscores the complexity of excitation-contraction coupling and highlights potential avenues for therapeutic intervention in diseases associated with dysregulated RyR function. The provided data and protocols offer a foundational resource for researchers investigating the pharmacology of this compound receptors.
References
- 1. Interplay between Mg2+ and Ca2+ at multiple sites of the this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Adaptation of Cardiac this compound Receptors: Modulation by Mg2+ and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selection of an appropriate cellular model is a critical step in studying ryanodine (B192298) receptor (RyR)-related channelopathies such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and Malignant Hyperthermia. This guide provides a detailed comparison of the two most commonly employed cellular models: human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and human embryonic kidney 293 (HEK293) cells, with a focus on their validation and experimental applications.
This compound receptors are intracellular calcium channels crucial for muscle contraction.[1][2] Mutations in the genes encoding these receptors, particularly RYR1 and RYR2, can lead to life-threatening channelopathies.[2][3] The validation of cellular models is paramount for accurately recapitulating disease phenotypes, understanding molecular mechanisms, and screening potential therapeutic agents.[4][5]
Comparison of Cellular Models: hiPSC-CMs vs. HEK293 Cells
The choice between patient-specific hiPSC-CMs and engineered HEK293 cell lines depends on the specific research question, balancing physiological relevance with the ease of genetic manipulation and scalability.
| Feature | Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) | Human Embryonic Kidney 293 (HEK293) Cells |
| Physiological Relevance | High. Possess native cardiac genetic background, express cardiac-specific proteins, and exhibit spontaneous electrical activity and calcium handling properties similar to human cardiomyocytes.[6][7] | Low to Moderate. Non-excitable, non-muscle cells that require transient or stable transfection to express RyR channels.[2][8] They lack the full complement of cardiac excitation-contraction coupling machinery.[6] |
| Disease Phenotype Recapitulation | Excellent. Patient-derived iPSC-CMs with RyR2 mutations replicate key features of CPVT, including spontaneous diastolic Ca2+ release, delayed afterdepolarizations (DADs), and triggered arrhythmias, especially under β-adrenergic stimulation.[9][10][11][12] | Limited. Can be used to study fundamental channel properties of mutant RyRs, such as sensitivity to agonists (e.g., caffeine) and alterations in Ca2+ release kinetics.[2][13] However, they do not spontaneously exhibit arrhythmogenic phenotypes like DADs. |
| Genetic Manipulation | More complex and time-consuming. Gene editing techniques like CRISPR/Cas9 can be used to introduce or correct mutations.[6] | Straightforward. Easy to transiently or stably transfect with plasmids encoding wild-type or mutant RyR channels.[1][14] |
| Scalability & Throughput | Lower. Differentiation protocols are lengthy and can result in heterogeneous cell populations. | High. Rapid growth and ease of transfection make them suitable for high-throughput screening of compounds.[15] |
| Study Applications | Disease modeling, patient-specific drug responses, investigation of arrhythmogenic mechanisms, and safety pharmacology.[10][16] | Initial characterization of mutant channel function, structure-function relationship studies, and primary drug screening.[13][15] |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies validating these cellular models for RyR-related channelopathies.
Table 1: Electrophysiological and Calcium Handling Phenotypes in CPVT iPSC-CMs
| Parameter | Control iPSC-CMs | CPVT iPSC-CMs (with RyR2 mutation) | Condition | Reference |
| Delayed Afterdepolarizations (DADs) | 11% of cells | 69% of cells | Baseline | [11] |
| Spontaneous Ca2+ Waves | Low frequency | Increased frequency and amplitude | β-adrenergic stimulation | [10] |
| SR Ca2+ Content | Normal | Reduced | β-adrenergic stimulation | [10] |
| Ca2+ Spark Frequency | Baseline | Increased | β-adrenergic stimulation | [10] |
| Ca2+ Spark Width and Duration | Baseline | Increased | β-adrenergic stimulation | [10] |
Table 2: Functional Characterization of RyR Channels in HEK293 Cells
| Parameter | Wild-Type RyR | Mutant RyR (CPVT-associated) | Measurement | Reference |
| Spontaneous Ca2+ Transients | Low frequency | Significantly increased | Single-cell Ca2+ imaging | [13] |
| Proportion of Oscillating Cells | Lower | Significantly increased | Single-cell Ca2+ imaging | [13] |
| Ca2+ Store Content (Caffeine-induced) | Higher | Significantly decreased | Single-cell Ca2+ imaging | [13] |
| [3H]this compound Binding (Channel Activation) | Baseline | Varies by mutation | Radioligand binding assay | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data in cellular model validation.
Protocol 1: Calcium Imaging in iPSC-CMs and HEK293 Cells
This protocol is used to assess intracellular calcium handling, a key indicator of RyR function.
-
Cell Preparation:
-
iPSC-CMs: Plate spontaneously beating iPSC-CMs on glass-bottom dishes.
-
HEK293 Cells: Seed cells on poly-lysine coated glass-bottom dishes and transiently transfect with the desired RyR2 plasmid DNA.[14]
-
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-3 AM, Fluo-4 AM, or Fura-2) for a specified time at 37°C.[14][17]
-
Imaging:
-
Mount the dish on a confocal laser scanning microscope equipped for live-cell imaging.
-
Acquire images in line-scan mode for high temporal resolution of calcium sparks or in frame-scan mode for whole-cell calcium transients.[12]
-
-
Stimulation and Recording:
-
Record baseline calcium dynamics.
-
To mimic stress conditions in CPVT models, perfuse cells with a β-adrenergic agonist like isoproterenol (B85558).[10][11]
-
To assess total sarcoplasmic reticulum (SR) calcium content, apply a high concentration of caffeine (B1668208) (e.g., 10 mM) to induce maximal RyR opening.[13]
-
-
Data Analysis: Analyze recorded traces to quantify parameters such as calcium transient amplitude, duration, frequency of spontaneous release events (sparks and waves), and the amplitude of the caffeine-induced transient.[13]
Protocol 2: Patch-Clamp Electrophysiology in iPSC-CMs
This technique allows for the direct measurement of ion channel activity and membrane potential to detect arrhythmogenic events.
-
Cell Preparation: Isolate single, spontaneously beating iPSC-CMs.
-
Recording:
-
Using the whole-cell patch-clamp configuration, record action potentials in current-clamp mode.
-
-
Stimulation and Recording:
-
Record spontaneous action potentials at baseline.
-
Perfuse with isoproterenol or forskolin (B1673556) to induce adrenergic stimulation.[11]
-
Observe for the appearance of DADs, which are small depolarizations following an action potential, and triggered activity (arrhythmias).[11]
-
-
Pharmacological Intervention: Apply drugs like flecainide (B1672765) or beta-blockers (e.g., nadolol) to assess their efficacy in suppressing DADs and triggered activity.[10][11]
Protocol 3: [³H]this compound Binding Assay in HEK293 Cell Microsomes
This assay provides a quantitative measure of RyR channel activity by assessing the binding of a specific radioligand.
-
Microsome Isolation: Homogenize HEK293 cells expressing the RyR of interest and isolate the microsomal fraction containing the endoplasmic reticulum through differential centrifugation.[15]
-
Binding Reaction: Incubate the microsomes with [³H]this compound in a binding buffer containing agents that modulate channel activity (e.g., Ca²⁺, caffeine) to promote channel opening.[14]
-
Separation and Scintillation Counting: Separate bound from free [³H]this compound by filtration and measure the radioactivity of the filter-bound microsomes using a scintillation counter.
-
Data Analysis: Determine the specific binding to calculate parameters like the dissociation constant (Kd) and maximum binding capacity (Bmax), which reflect channel affinity and density.[8]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. This compound Receptor 1 Stable HEK293 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 2. This compound receptor channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 6. Point mutations in RyR2 Ca2+-binding residues of human cardiomyocytes cause cellular remodelling of cardiac excitation contraction-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Expression of this compound receptors in human embryonic kidney (HEK293) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Induced pluripotent stem cell-derived cardiomyocytes as model for studying CPVT caused by mutations in RYR2 | Semantic Scholar [semanticscholar.org]
- 10. A human pluripotent stem cell model of catecholaminergic polymorphic ventricular tachycardia recapitulates patient-specific drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling of catecholaminergic polymorphic ventricular tachycardia with patient-specific human-induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Modeling of this compound Receptor 2 Dysfunction Using Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Disparate molecular mechanisms in cardiac this compound receptor channelopathies [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of Ryanodine Binding Data with Functional Calcium Release Assays
For researchers, scientists, and drug development professionals investigating the modulation of ryanodine (B192298) receptors (RyRs), understanding the interplay between a compound's binding affinity and its functional impact on calcium release is paramount. This guide provides an objective comparison of two cornerstone methodologies: the [³H]-ryanodine binding assay and the functional calcium release assay. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate assay for their specific research questions and to effectively cross-validate their findings between these two critical techniques.
The this compound receptor, a massive intracellular calcium channel, plays a pivotal role in excitation-contraction coupling in muscle tissues and is implicated in various neurological and immunological processes.[1] Modulators of RyR activity are of significant interest for therapeutic development in conditions ranging from malignant hyperthermia to cardiac arrhythmias.[2] To characterize these modulators, researchers primarily rely on two types of assays: direct binding assays that measure the affinity of a compound to the receptor, and functional assays that quantify the downstream effect of that binding on calcium mobilization.
Data Presentation: A Comparative Look at this compound Receptor Modulators
The following table summarizes quantitative data for several known RyR modulators, comparing their binding affinity (Kd) as determined by [³H]-ryanodine binding assays with their functional potency (EC50 or IC50) from calcium release assays. This direct comparison highlights the correlation—and occasional divergence—between binding and function.
| Compound | RyR Isoform | Assay Type | Kd (nM) | EC50/IC50 (nM) | Reference |
| This compound (high affinity) | Skeletal Muscle (RyR1) | [³H]-Ryanodine Binding | 11.3 | - | [3] |
| This compound (low affinity) | Skeletal Muscle (RyR1) | [³H]-Ryanodine Binding | ~3000 | - | [3] |
| This compound | Cardiac Muscle (RyR2) | [³H]-Ryanodine Binding | 3.6 (high), 28.1 (low) | - | [3] |
| Ryanodol | Skeletal Muscle (RyR1) | Ca2+ Release | - | ~50 | [4] |
| Pyridyl this compound | Skeletal Muscle (RyR1) | Ca2+ Release | - | ~20 | [4] |
| Compound 1 (Inhibitor) | Cardiac Muscle (RyR2) | Ca2+ Release | - | 20,700 (EC50 for inhibition) | [5] |
| Compound 6 (Inhibitor) | Cardiac Muscle (RyR2) | Ca2+ Release | - | ~10,000 (EC50 for inhibition) | [5] |
| Caffeine | Skeletal Muscle (RyR1) | [³H]-Ryanodine Binding | - | Modulates binding | [6] |
| ATP | Skeletal Muscle (RyR1) | [³H]-Ryanodine Binding | - | Modulates binding | [6] |
Note: A direct one-to-one comparison of Kd and EC50/IC50 values from different studies should be approached with caution due to variations in experimental conditions. However, the data illustrates that while a compound's binding affinity is a critical determinant of its action, the ultimate functional outcome is also influenced by factors such as allosteric modulation and the specific functional state of the receptor.[4]
Experimental Protocols
Below are detailed methodologies for performing [³H]-ryanodine binding and functional calcium release assays.
[³H]-Ryanodine Binding Assay
This protocol is adapted from established methods for skeletal muscle sarcoplasmic reticulum vesicles.[3]
Materials:
-
Sarcoplasmic Reticulum (SR) vesicles from rabbit skeletal muscle
-
[³H]-ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, 1 mM AMP-PCP (a non-hydrolyzable ATP analog)
-
Wash Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl
-
Unlabeled this compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of SR Vesicles: Isolate SR vesicles from rabbit fast-twitch skeletal muscle using differential centrifugation. Determine the protein concentration of the SR vesicle preparation (e.g., using a BCA assay).
-
Binding Reaction: In a microcentrifuge tube, combine 5-20 µg of SR protein with varying concentrations of [³H]-ryanodine (e.g., 0.5-50 nM) in a final volume of 200 µL of Binding Buffer.
-
Non-Specific Binding: To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the [³H]-ryanodine.
-
Incubation: Incubate the reaction tubes at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in Wash Buffer using a vacuum filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the [³H]-ryanodine concentration and perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Functional Calcium Release Assay using Fluo-8 AM
This protocol describes a cell-based assay to measure intracellular calcium release using the fluorescent indicator Fluo-8 AM.
Materials:
-
HEK293 cells stably expressing the this compound receptor of interest (e.g., RyR1 or RyR2)
-
Fluo-8 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Test compounds (agonists or antagonists)
-
Caffeine (as a positive control agonist)
-
Tetracaine (as a positive control inhibitor)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture: Plate the RyR-expressing HEK293 cells in a 96-well microplate at a density of 40,000-80,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing 4 µM Fluo-8 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader (Excitation: ~490 nm, Emission: ~525 nm). Measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
Compound Addition and Signal Acquisition: Using the plate reader's injector, add the test compound (agonist or antagonist) to the wells. For antagonist testing, pre-incubate the cells with the antagonist for a desired period before adding an agonist. Immediately after injection, continuously record the fluorescence intensity for a period of 2-5 minutes to capture the calcium transient.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to the initial baseline fluorescence (F₀) to get ΔF/F₀. For dose-response curves, plot the normalized fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Mandatory Visualizations
Caption: Signaling pathway of RyR-mediated calcium release.
Caption: Workflow for the [³H]-ryanodine binding assay.
Caption: Workflow for the functional calcium release assay.
Caption: Cross-validation of binding and functional assays.
References
- 1. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationship of a this compound Receptor 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationships among this compound derivatives. Pyridyl this compound definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure–Activity Relationship of a this compound Receptor 2 Inhibitor [jstage.jst.go.jp]
- 6. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle this compound receptor (RyR1) - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacology of ryanodine and its synthetic derivatives
A Comparative Guide to the Pharmacology of Ryanodine (B192298) and its Synthetic Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of this compound and its synthetic derivatives is crucial for targeting this compound receptors (RyRs) in various physiological and pathological contexts. RyRs are large intracellular calcium channels essential for processes like muscle contraction, and their dysfunction is implicated in numerous diseases, including malignant hyperthermia, myopathies, and cardiac arrhythmias.[1][2] This guide provides an objective comparison of this compound and its derivatives, supported by experimental data and detailed methodologies.
This compound Receptor Signaling Pathway
This compound receptors mediate the release of calcium ions from the sarcoplasmic and endoplasmic reticulum, a critical step in excitation-contraction coupling in muscle cells.[3] In cardiac muscle, this process, known as Calcium-Induced Calcium Release (CICR), is initiated by a small influx of extracellular calcium, which then triggers a larger release from intracellular stores via RyR2.[3] In skeletal muscle, RyR1 is mechanically coupled to dihydropyridine (B1217469) receptors (DHPRs) in the cell membrane, leading to calcium release upon membrane depolarization.[2]
Comparative Quantitative Data
The pharmacological effects of this compound and its derivatives are distinguished by their binding affinities for RyRs and their functional impacts on channel gating. Modifications to the this compound structure can dramatically alter whether the compound acts as an agonist, partial agonist, or inhibitor.[4][5] For instance, the plant alkaloid this compound itself exhibits complex, concentration-dependent effects: at nanomolar to low micromolar concentrations, it locks the RyR into a stable, sub-conductance (half-open) state, whereas higher concentrations are inhibitory.[2]
Below is a summary of quantitative data for this compound and selected derivatives, compiled from published experimental findings.
| Compound | RyR Isoform | Assay Type | Parameter | Value | Efficacy/Effect | Reference |
| This compound | RyR1 (Rabbit) | [³H]this compound Binding | EC₅₀ (Ca²⁺ activation) | ~1-3 µM | Partial Agonist | [6] |
| This compound | RyR2 (Mouse) | [³H]this compound Binding | K_d | 1.52 ± 0.11 nM | High-affinity binding | [7] |
| Ryanodol | RyR1 | Ca²⁺ Release | - | Lower affinity than this compound | Partial Agonist | [4] |
| Pyridyl this compound | RyR1 | Ca²⁺ Release | - | Lower affinity than this compound | Full Agonist | [4] |
| C10-Oeq Esters | RyR1 | Ca²⁺ Release | - | Enhanced affinities & efficacies | Full Efficacy, impede deactivation | [4] |
| Caffeine | RyR1 (Rabbit) | [³H]this compound Binding | - | Increases binding at 1 mM | Activator, increases Ca²⁺ sensitivity | [6] |
| Pentoxifylline | RyR1 (Rabbit) | [³H]this compound Binding | - | Increases binding at 1 mM | Activator | [6] |
| Dantrolene | RyR1 | Ca²⁺ Release | - | - | Inhibitor | [8] |
| ent-1 (Verticilide derivative) | RyR2 | - | IC₅₀ | 0.1 µM | Inhibitor | [8] |
| EL20 (Tetracaine derivative) | RyR2 (Sheep) | - | - | Nanomolar range inhibition | Inhibitor | [8] |
Experimental Protocols
The characterization of this compound derivatives relies on a set of core experimental assays. The following are detailed protocols for two fundamental techniques.
[³H]-Ryanodine Binding Assay
This assay quantitatively measures the binding of radiolabeled this compound to RyRs, which is an effective proxy for channel activity as this compound preferentially binds to the open state of the channel.[7][9]
Principle: Microsomes containing RyRs are incubated with [³H]-ryanodine and varying concentrations of a test compound. The amount of bound radioactivity is measured to determine the test compound's ability to enhance or inhibit this compound binding, reflecting its effect on RyR channel opening.
Materials:
-
Microsomes: Isolated from tissues (e.g., skeletal or cardiac muscle) or HEK293 cells expressing a specific RyR isoform.[9][10]
-
[³H]-Ryanodine: Radiolabeled this compound (e.g., 50-70 Ci/mmol).
-
Binding Buffer: Typically contains KCl (e.g., 200 mM), HEPES (e.g., 20 mM, pH 7.4), and varying concentrations of free Ca²⁺, buffered with EGTA.[11]
-
Test Compounds: this compound derivatives or other modulators.
-
Glass Fiber Filters and a Filtration Apparatus .
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Preparation: Thaw microsomal preparations on ice. Prepare binding buffers with a range of free Ca²⁺ concentrations (e.g., pCa 8 to pCa 3) calculated using software like MaxChelator.[11]
-
Incubation: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with the binding buffer, a fixed concentration of [³H]-ryanodine (e.g., 5 nM), and the test compound at various concentrations.[11] The total reaction volume is typically 100-300 µL.[7][11]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter under vacuum. This separates the bound [³H]-ryanodine (trapped on the filter with the microsomes) from the unbound ligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound). Analyze the data to calculate parameters like K_d, B_max, EC₅₀, or IC₅₀.
Intracellular Ca²⁺ Measurement Assay
This assay directly measures the effect of compounds on Ca²⁺ release from the endoplasmic/sarcoplasmic reticulum in living cells.
Principle: Cells expressing RyRs are loaded with a fluorescent Ca²⁺ indicator. Changes in fluorescence intensity upon application of a test compound reflect alterations in cytosolic Ca²⁺ concentration due to release from intracellular stores via RyRs. An alternative approach uses genetically encoded Ca²⁺ indicators targeted to the ER (like R-CEPIA1er) to directly measure Ca²⁺ levels within the store.[9] An RyR inhibitor would prevent Ca²⁺ leakage, leading to an increase in ER Ca²⁺.[9]
Materials:
-
Cells: HEK293 cells stably expressing the desired RyR isoform.[9][10]
-
Fluorescent Ca²⁺ Indicator: A cytosolic indicator (e.g., Fluo-4 AM) or a genetically encoded ER-targeted indicator.
-
Imaging Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Test Compounds: this compound derivatives or other modulators.
-
Fluorescence Microscope or Plate Reader: Equipped for live-cell imaging and kinetic reads.
Procedure:
-
Cell Plating: Plate RyR-expressing cells onto glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Indicator Loading: If using a chemical dye, incubate the cells with the Ca²⁺ indicator (e.g., Fluo-4 AM) in imaging buffer according to the manufacturer's protocol, followed by a wash and de-esterification period.
-
Baseline Measurement: Acquire a baseline fluorescence reading from the cells before adding any compound.
-
Compound Application: Add the test compound at the desired concentration to the cells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the Ca²⁺ transient.
-
Data Analysis: Quantify the change in fluorescence relative to the baseline. Parameters such as peak amplitude, time to peak, and area under the curve can be used to assess the potency and efficacy of the compound in inducing or inhibiting Ca²⁺ release. For dose-response experiments, repeat the procedure with a range of compound concentrations to determine EC₅₀ or IC₅₀ values.[9]
General Experimental Workflow
The process of comparing this compound derivatives follows a logical progression from initial screening to detailed characterization. This workflow ensures a comprehensive evaluation of a compound's pharmacological profile.
References
- 1. This compound receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. Ca2+-dependent calmodulin binding to cardiac this compound receptor (RyR2) calmodulin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function relationships among this compound derivatives. Pyridyl this compound definitively separates activation potency from high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting this compound receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of this compound Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryo-EM analysis of scorpion toxin binding to this compound Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Use-Dependent Nature of Ryanodine Binding to its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the plant alkaloid ryanodine (B192298) and its receptor (RyR), a critical intracellular calcium release channel, is fundamental to muscle contraction and cellular calcium signaling. A key characteristic of this interaction is its use-dependent nature, meaning this compound preferentially binds to the RyR when the channel is in its open, or activated, state. This guide provides a comprehensive comparison of experimental data validating this principle, details the methodologies used, and explores alternative modulators of RyR function.
The Principle of Use-Dependency
This compound's binding to its receptor is not a static event but is dynamically influenced by the conformational state of the channel. The RyR channel cycles between closed (resting) and open (activated) states, a process governed by various physiological and pharmacological modulators. The use-dependent binding of this compound signifies that the binding pocket for this compound is more accessible or has a higher affinity when the channel is open. This property is crucial for understanding the pharmacological effects of this compound and for designing novel therapeutic agents that target specific states of the RyR.
Quantitative Analysis of this compound Binding
The primary method for quantifying this compound binding is the [³H]-ryanodine binding assay. This technique utilizes radiolabeled this compound to measure its association with the RyR in preparations of sarcoplasmic reticulum (SR) vesicles. By manipulating the experimental conditions to favor either the open or closed state of the channel, the use-dependent nature of this compound binding can be quantitatively assessed.
Table 1: Comparison of [³H]-Ryanodine Binding Under Activating and Inhibiting Conditions
| Condition | Key Modulators | Expected Channel State | Relative [³H]-Ryanodine Binding |
| Activating | High Ca²⁺ (µM range), ATP, Caffeine (B1668208) | Open | High |
| Inhibiting | Low Ca²⁺ (nM range), High Mg²⁺, Ruthenium Red | Closed | Low |
Data synthesized from multiple studies. The exact binding values can vary depending on the specific experimental conditions and the tissue source of the sarcoplasmic reticulum.
While specific dissociation constant (Kd) values for this compound binding to the purely "open" versus "closed" state are challenging to determine directly, kinetic studies demonstrate a significant increase in the association rate and a decrease in the dissociation rate of this compound when the channel is activated.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the data and for designing new studies.
[³H]-Ryanodine Binding Assay
This assay is a cornerstone for studying RyR function and its modulation.
Objective: To quantify the binding of [³H]-ryanodine to the this compound receptor in sarcoplasmic reticulum vesicles under conditions that favor either the open or closed state of the channel.
Materials:
-
Heavy sarcoplasmic reticulum (SR) vesicles isolated from skeletal or cardiac muscle.
-
[³H]-ryanodine (specific activity typically 50-100 Ci/mmol).
-
Binding Buffer: Typically contains KCl (e.g., 100-250 mM), a pH buffer like HEPES or MOPS (pH ~7.0-7.4), and protease inhibitors.
-
Modulators: CaCl₂, EGTA, ATP, MgCl₂, caffeine, ruthenium red, and unlabeled this compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, combine SR vesicles (typically 20-100 µg of protein) with the binding buffer.
-
Modulator Addition: Add modulators to create "activating" or "inhibiting" conditions.
-
Activating conditions: Include µM concentrations of free Ca²⁺ (e.g., 10 µM), and often ATP (e.g., 1-5 mM) and/or caffeine (e.g., 2-10 mM).
-
Inhibiting conditions: Include low nM concentrations of free Ca²⁺ (buffered with EGTA), and often high concentrations of Mg²⁺ (e.g., 1-5 mM) or ruthenium red (e.g., 1-10 µM).
-
-
Initiation of Binding: Add a fixed concentration of [³H]-ryanodine (typically in the low nM range, e.g., 2-10 nM) to each tube. For non-specific binding control tubes, add a high concentration of unlabeled this compound (e.g., 10-20 µM).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The filters will trap the SR vesicles with bound [³H]-ryanodine.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding under activating and inhibiting conditions.
Comparison with Alternative this compound Receptor Modulators
Several other compounds are used to study and modulate RyR function. Their properties and use-dependency can be compared to this compound.
Table 2: Comparative Properties of this compound Receptor Modulators
| Modulator | Primary Effect on RyR | Use-Dependency | Binding Site | Key Features |
| This compound | Locks channel in a sub-conductance state (low concentrations); Inhibits at high concentrations[1] | High (prefers open state)[1] | Pore region | High affinity, slow dissociation |
| Dantrolene (B1669809) | Inhibitor, stabilizes the closed state | Less established, may bind to closed or a distinct state[2][3][4] | Cytoplasmic domain, distinct from the this compound site[5] | Clinically used for malignant hyperthermia; isoform selective (RyR1/RyR3 > RyR2)[3] |
| Imperatoxin A (IpTxₐ) | Activator, induces long-lived subconductance states | Binds to both open and closed states, but enhances channel opening | Cytoplasmic domain | Scorpion venom peptide; potent activator of RyR1 and RyR2 |
| Calcins (e.g., Imperacalcin) | Activator, induces subconductance states | Binds to open channels | Pore region, but distinct from this compound site | Scorpion venom peptides with high affinity for RyRs |
Visualizing the Concepts
Diagrams generated using Graphviz provide a clear visual representation of the key concepts.
Caption: Use-dependent binding of this compound to its receptor.
Caption: Workflow for the [³H]-ryanodine binding assay.
Caption: this compound receptor signaling in muscle contraction.
Conclusion
The experimental evidence robustly supports the use-dependent nature of this compound binding to its receptor. This fundamental principle, primarily validated through [³H]-ryanodine binding assays, underscores the importance of the channel's conformational state in ligand interaction. Understanding this dynamic relationship is not only crucial for interpreting experimental data but also for the rational design of novel therapeutic agents that can selectively target different functional states of the this compound receptor, offering potential treatments for a range of cardiac and skeletal muscle disorders. The comparison with other RyR modulators highlights the diverse mechanisms by which the function of this critical ion channel can be influenced.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of this compound Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological distinction between dantrolene and this compound binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Ryanodine Receptor Mutations: A Comparative Guide to Insecticide Resistance Mechanisms
A deep dive into the molecular underpinnings of diamide (B1670390) insecticide resistance reveals critical mutations in the ryanodine (B192298) receptor of agricultural pests. This guide provides a comparative analysis of the primary resistance mechanisms, supported by experimental data, to aid researchers and drug development professionals in designing next-generation insecticides.
The widespread use of diamide insecticides, which target the insect this compound receptor (RyR) to induce uncontrolled calcium release and paralysis, has been met with the evolution of resistance in numerous pest species.[1][2][3] This resistance is primarily linked to specific mutations within the RyR gene, altering the insecticide's binding affinity and efficacy.[1][3] Understanding the nuances of these resistance mechanisms is paramount for the sustainable management of agricultural pests and the development of novel, effective insecticides.
Target-Site Mutations: The Core of Resistance
The most prevalent mechanism of resistance to diamide insecticides is the alteration of the target site itself—the this compound receptor. Specific point mutations in the RyR gene can significantly reduce the binding affinity of diamide insecticides, thereby diminishing their toxic effect.
Several key mutations have been identified across different insect species, with some of the most well-characterized being the G4946E and I4790M substitutions in the diamondback moth, Plutella xylostella.[3][4] Recent research has also highlighted other significant mutations, such as G4911E and I4754M in the leaf beetle Galeruca daurica and I4734M in the fall armyworm, Spodoptera frugiperda.[4][5][6]
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into how these mutations confer resistance. These structural analyses reveal that mutations like I4790M and G4946E perturb the local structure of the diamide binding site within the RyR's transmembrane region.[1][2] This structural change directly reduces the binding affinity of insecticides like flubendiamide (B33115) and chlorantraniliprole (B1668704) and can alter their binding pose, rendering them less effective at activating the RyR channel.[1][2]
Comparative Analysis of this compound Receptor Mutations
To illustrate the impact of these mutations, the following table summarizes key quantitative data from various studies. Resistance Ratios (RR) are a common metric used to quantify the level of resistance, representing the fold-increase in the concentration of an insecticide required to kill 50% of the resistant population (LC50) compared to a susceptible population.
| Insect Species | Mutation | Insecticide | Resistance Ratio (RR) | Mutation Frequency | Reference |
| Plutella xylostella | G4946E | Chlorantraniliprole | >1000-fold | High in resistant populations | [7] |
| Plutella xylostella | I4790M | Chlorantraniliprole | High | Frequently co-occurs with G4946E | [3] |
| Spodoptera frugiperda | I4734M | Diamides | Confers resistance | Detected in Brazilian populations | [6] |
| Galeruca daurica | G4911E | Diamides | Reduced insecticide affinity | 12% heterozygous individuals | [4] |
| Galeruca daurica | I4754M | Diamides | No significant change in affinity | 32% heterozygous, 2% homozygous | [4] |
| Spodoptera exigua | I4743M | Chlorantraniliprole | Up to 154-fold | 70-100% in resistant populations | [4] |
Beyond Target-Site Mutations: Metabolic Resistance
While target-site mutations are a primary driver of resistance, metabolic resistance also plays a crucial role. This mechanism involves the upregulation of detoxification enzymes, such as cytochrome P450s (CYPs), which can metabolize and break down the insecticide before it reaches its target.[3] For instance, the detoxification enzyme CYP9A40 has been implicated in diamide resistance in noctuid pests.[3] The mode of inheritance and any associated fitness costs for the insect can vary depending on whether the resistance is target-site-based or metabolism-based.[3]
Experimental Protocols for Characterizing Resistance
The confirmation and characterization of this compound resistance mechanisms rely on a suite of molecular and biochemical assays. Below are detailed methodologies for key experiments.
This compound Receptor Sequencing to Identify Mutations
-
Objective: To identify point mutations in the RyR gene of resistant insect populations.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from individual insects (e.g., third-instar larvae) using a commercial kit like the RNeasy Mini Kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Specific primers are designed to amplify overlapping fragments of the RyR gene, particularly the C-terminal transmembrane domain where resistance mutations are commonly found.
-
Sequencing: The amplified PCR products are purified and sequenced.
-
Sequence Analysis: The obtained sequences from resistant individuals are compared to the sequences from susceptible individuals to identify any amino acid substitutions.
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of diamide insecticides to the this compound receptor.
-
Methodology:
-
Membrane Preparation: Microsomal membrane vesicles rich in RyRs are prepared from insect muscle tissue.
-
Binding Reaction: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]this compound or a radiolabeled diamide) in the presence of varying concentrations of the unlabeled test insecticide.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the insecticide's binding affinity (Kd) and the density of binding sites (Bmax). Species-specific differences in binding sites for different diamides have been observed.[8]
-
Calcium Fluorescence Assays
-
Objective: To functionally characterize the effect of insecticides and mutations on RyR channel activity.
-
Methodology:
-
Cell Line Expression: HEK293 cells are stably transfected to express the wild-type or mutant insect RyR. A genetically encoded calcium indicator, such as R-CEPIA1er, is also introduced to report changes in endoplasmic reticulum Ca2+ concentration.[9]
-
Assay Procedure: The cells are treated with different concentrations of diamide insecticides.
-
Fluorescence Measurement: The change in fluorescence of the calcium indicator is measured over time using a fluorescence plate reader. A decrease in fluorescence indicates Ca2+ release from the endoplasmic reticulum.
-
Data Analysis: The dose-response curves are used to determine the potency (EC50) of the insecticides in activating the wild-type and mutant RyRs.
-
Visualizing the Molecular Mechanisms
To better understand the complex processes involved in this compound receptor function and resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Signaling pathway of diamide insecticides in susceptible vs. resistant insects.
Figure 2. Experimental workflow for identifying and confirming RyR target-site resistance.
References
- 1. Cryo-EM structures of this compound receptors and diamide insecticides reveal the mechanisms of selectivity and resistance [ideas.repec.org]
- 2. Cryo-EM structures of this compound receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and managing diamide insecticide resistance in lepidopteran pests: Insights into RyR mutations and metabolic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of this compound receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of this compound receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Ryanodine's Differential Impact on Muscle Fiber Types: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of the plant alkaloid ryanodine (B192298) on different skeletal muscle fiber types. This compound is a potent modulator of the this compound receptors (RyRs), the primary calcium release channels in the sarcoplasmic reticulum (SR), which are critical for excitation-contraction (E-C) coupling. Understanding its differential impact on fast-twitch (Type II) and slow-twitch (Type I) muscle fibers is crucial for research into muscle physiology, pathophysiology, and the development of targeted therapeutics.
Quantitative Analysis of this compound's Effects
The interaction of this compound with its receptor and its subsequent effects on calcium release and muscle function vary significantly between muscle fiber types. These differences are largely attributed to the expression of different RyR isoforms and their intrinsic properties.
| Parameter | Fast-Twitch (Type II) Fibers | Slow-Twitch (Type I) Fibers | Key Findings |
| Primary RyR Isoform (Mammals) | RyR1 | RyR1 | Mammalian skeletal muscle predominantly expresses the RyR1 isoform in both fiber types.[1][2] |
| Primary RyR Isoforms (Fish) | RyR1-fast, RyR3 | RyR1-slow | Fish possess distinct RyR1 isoforms in their segregated fast and slow muscle, providing a valuable model for study.[3][4] |
| This compound Binding Affinity (Kd) | Higher Affinity | Lower Affinity | Studies on fish show that RyR1-slow has a significantly lower affinity for this compound compared to RyR1-fast.[3][5] For instance, the Kd for [³H]this compound in tuna fast-twitch muscle is approximately 17.9 nM, while in slow-twitch muscle it is around 92.3 nM.[3] |
| Sensitivity to this compound | More Sensitive | Less Sensitive | Fast-twitch muscle preparations are more sensitive to the effects of this compound.[4] |
| Effect on Contraction | Irreversible depression of twitch and tetanic tension. At higher concentrations (>250 nM), it induces a contracture.[3] | Irreversible depression of twitch and tetanic tension, though generally less sensitive than fast-twitch fibers. | This compound's effect on muscle tension is dose-dependent and observed in both fiber types. |
| Calcium Release | Locks RyR1 in a long-lived sub-conductance (half-open) state, leading to Ca²⁺ leak from the SR.[2][6][7] | Similar mechanism of locking the RyR channel in a sub-conductance state. | This "leaky channel" effect ultimately depletes SR calcium stores, disrupting E-C coupling.[6][7] |
| Maximum Open Probability (Pₒ) of RyR Channel | Higher Pₒ | Lower Pₒ | In fish, the maximum open probability of RyR1-slow is about threefold less than that of RyR1-fast.[3][5] |
Signaling Pathways and this compound's Mechanism of Action
This compound exerts its effects by directly interacting with the RyR channel, altering its gating properties and disrupting the normal signaling cascade of excitation-contraction coupling.
Excitation-Contraction Coupling in Skeletal Muscle
The process of E-C coupling links the electrical signal from a motor neuron to the release of calcium and subsequent muscle contraction. In skeletal muscle, this is a mechanically coupled process.
Caption: Simplified signaling pathway of excitation-contraction coupling in skeletal muscle.
This compound's Impact on the RyR1 Channel
This compound binding locks the RyR1 channel in a persistent sub-conductance state. This prevents the channel from fully closing, leading to a continuous leak of Ca²⁺ from the SR.
Caption: Mechanism of this compound action on the RyR1 channel leading to E-C coupling failure.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are summaries of key experimental protocols used to study the effects of this compound on muscle fibers.
[³H]-Ryanodine Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound on the RyR.
Caption: Workflow for a typical [³H]-ryanodine binding assay.
Detailed Protocol:
-
Isolation of Sarcoplasmic Reticulum (SR) Microsomes:
-
Homogenize fresh or frozen skeletal muscle tissue in a buffer containing protease inhibitors.
-
Perform differential centrifugation to pellet and enrich the microsomal fraction containing SR vesicles.
-
-
Binding Assay:
-
Incubate a fixed amount of microsomal protein with varying concentrations of [³H]-ryanodine in a binding buffer (e.g., 0.2 M KCl, 10 mM HEPES pH 7.4, 10 µM Ca²⁺) for a specified time (e.g., 1.5-2 hours) at a controlled temperature (e.g., 36-37°C).[4][8]
-
For determining non-specific binding, a parallel set of tubes is incubated with a large excess (e.g., 1000-fold) of unlabeled this compound.[8]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to trap the microsomes with bound [³H]-ryanodine.[8]
-
Wash the filters with ice-cold buffer to remove unbound ligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]
-
Single-Channel Recordings
This technique allows for the direct observation of the opening and closing (gating) of individual RyR channels incorporated into an artificial lipid bilayer.
Detailed Protocol:
-
Preparation of SR Vesicles: Isolate heavy SR vesicles from muscle tissue as described above.
-
Formation of Planar Lipid Bilayer: Form a lipid bilayer across a small aperture in a partition separating two chambers (cis and trans).
-
Fusion of SR Vesicles: Add SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the lipid bilayer, incorporating RyR channels.
-
Recording:
-
Apply a voltage across the bilayer and record the ionic current flowing through the channel using a patch-clamp amplifier.
-
The composition of the solutions in the cis and trans chambers can be varied to study the effects of different ions (e.g., Ca²⁺, Mg²⁺) and modulators (e.g., ATP, caffeine, this compound) on channel activity.[9]
-
-
Data Analysis: Analyze the recordings to determine channel conductance, open probability (Pₒ), and mean open and closed times. The effect of this compound is observed as a characteristic shift to a long-lived sub-conductance state.[10]
Measurement of Intracellular Ca²⁺ Transients in Single Muscle Fibers
This method visualizes the change in intracellular calcium concentration in response to electrical stimulation.
Detailed Protocol:
-
Isolation of Single Muscle Fibers:
-
Enzymatically digest a small muscle bundle (e.g., from the flexor digitorum brevis) using collagenase.[11]
-
Mechanically triturate the muscle to release individual muscle fibers.
-
-
Loading with Ca²⁺ Indicator:
-
Stimulation and Imaging:
-
Place the fibers in a chamber on a microscope stage and perfuse with a physiological solution.
-
Electrically stimulate the fibers to elicit action potentials and trigger Ca²⁺ release.
-
Record the changes in fluorescence intensity of the Ca²⁺ indicator using a high-speed camera or a photomultiplier tube.
-
-
This compound Application: Perfuse the fibers with a solution containing this compound and repeat the stimulation and imaging to observe its effect on the Ca²⁺ transient.
-
Data Analysis: Quantify the amplitude, rise time, and decay rate of the Ca²⁺ transients before and after the application of this compound.
Conclusion
The impact of this compound on skeletal muscle is fiber-type dependent, with fast-twitch fibers generally exhibiting greater sensitivity and a higher binding affinity for the toxin than slow-twitch fibers. These differences are rooted in the expression of distinct RyR isoforms and variations in their intrinsic properties. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these differences, which is essential for advancing our understanding of muscle function and for the development of novel therapeutic strategies targeting the this compound receptor.
References
- 1. This compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of RyR1-slow, a this compound receptor specific to slow-twitch skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ryr1.org [ryr1.org]
- 7. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-induced increase in skeletal muscle force requires protein kinase A phosphorylation of the this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Interactions among this compound receptor isotypes contribute to muscle fiber type development and function - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ryanodine Binding Poses: A Comparative Guide to In Silico Prediction and Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico predictions and experimental validation of ryanodine (B192298) binding poses within the this compound receptor (RyR). By integrating computational modeling with site-directed mutagenesis, researchers can achieve a detailed understanding of the molecular interactions governing this crucial ligand-receptor relationship, paving the way for the development of novel therapeutic agents targeting RyR channels.
The Synergy of Computational Prediction and Experimental Validation
Predicting the precise binding orientation, or "pose," of a ligand like this compound within its receptor is a cornerstone of modern drug discovery. In silico docking simulations offer a powerful and efficient means to generate hypotheses about these interactions at an atomic level. However, these computational models are theoretical and require rigorous experimental validation to confirm their accuracy. Site-directed mutagenesis, a technique that allows for the precise alteration of amino acid residues within a protein, serves as a gold standard for this validation process. By mutating residues predicted to be critical for ligand binding and observing the resultant changes in binding affinity and channel function, researchers can experimentally test the validity of the in silico model.
A crucial study in this area quantitatively demonstrated the impact of a single point mutation in the cardiac this compound receptor (RyR2), Q4863A, on the interaction with a this compound analog. This research explicitly showed that the mutation increased the apparent dissociation constant by accelerating the dissociation rate of the ryanoid, providing strong evidence for the involvement of this specific residue in the binding process[1]. Such studies underscore the power of combining computational predictions with empirical data from mutagenesis to elucidate the structural basis of ligand-receptor interactions.
Workflow for Validation of In Silico Predictions
The process of validating a predicted this compound binding pose through mutagenesis follows a structured workflow. This involves computational modeling to identify key interacting residues, followed by experimental mutagenesis and functional assays to test the computational predictions.
This compound Receptor Signaling Pathway
This compound receptors are massive intracellular calcium channels located on the membrane of the sarcoplasmic/endoplasmic reticulum. Their primary function is to release calcium ions from intracellular stores, a process that is fundamental to excitation-contraction coupling in muscle cells and various other cellular signaling events. The activity of RyRs is modulated by a host of factors, including calcium ions themselves, ATP, calmodulin, and various kinases and phosphatases. This compound exerts its effect by binding to the open state of the channel, thereby modifying its conductance and gating properties.
Quantitative Comparison of Wild-Type vs. Mutant this compound Receptor Binding
The following table summarizes hypothetical quantitative data that could be obtained from experiments designed to validate a predicted this compound binding pose. In this example, residues A, B, and C are predicted by an in silico model to be critical for this compound binding. These residues are mutated to alanine, and the effects on this compound binding affinity (Kd) and maximum binding capacity (Bmax) are measured.
| Construct | Predicted Role in Binding | Mutation | This compound Binding Affinity (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg) | Interpretation |
| Wild-Type RyR | - | None | 10 ± 1.2 | 5.0 ± 0.5 | Baseline binding characteristics. |
| Mutant A | Forms hydrogen bond with this compound | A -> Ala | 150 ± 15.3 | 4.8 ± 0.6 | Significant decrease in affinity, supporting the predicted hydrogen bond. |
| Mutant B | Forms hydrophobic interaction with this compound | B -> Ala | 85 ± 9.1 | 5.1 ± 0.4 | Moderate decrease in affinity, consistent with the loss of a hydrophobic contact. |
| Mutant C | Not directly involved in binding, but stabilizes the binding pocket | C -> Ala | 25 ± 3.0 | 2.1 ± 0.3 | Minor change in affinity, but significant reduction in the number of available binding sites, suggesting a role in structural integrity. |
| Control Mutant | Distant from the predicted binding site | D -> Ala | 12 ± 1.5 | 4.9 ± 0.5 | No significant change in binding, indicating that the observed effects for mutants A, B, and C are specific to the mutated residues. |
Experimental Protocols
Site-Directed Mutagenesis
Site-directed mutagenesis is performed using a polymerase chain reaction (PCR)-based method.
-
Template DNA: A plasmid containing the full-length cDNA of the this compound receptor isoform of interest (e.g., RyR1 or RyR2) is used as the template.
-
Primer Design: Complementary oligonucleotide primers containing the desired point mutation are designed. The primers should have a melting temperature (Tm) between 75-80°C and be 25-45 bases in length, with the mutation in the center.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and template.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Expression of this compound Receptors
Wild-type and mutant this compound receptors are typically expressed in a heterologous system that lacks endogenous RyRs, such as HEK-293 cells or dyspedic myotubes (which lack RyR1).
-
Cell Culture: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: The expression plasmids containing the wild-type or mutant RyR cDNA are transfected into the cells using a suitable method, such as lipid-based transfection reagents or electroporation.
-
Protein Expression: Cells are harvested 48-72 hours post-transfection to allow for sufficient protein expression.
-
Microsome Preparation: The cells are homogenized, and the microsomal fraction containing the sarcoplasmic/endoplasmic reticulum membranes is isolated by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
[3H]this compound Binding Assay
This assay is used to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound to the expressed receptors.
-
Incubation: Microsomal preparations containing the wild-type or mutant RyRs are incubated with increasing concentrations of [3H]this compound in a binding buffer. The buffer composition is critical and typically contains a defined concentration of Ca2+ and other modulators to ensure the channel is in an open state, which is required for high-affinity this compound binding.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 2-4 hours) at a specific temperature (e.g., 37°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound [3H]this compound is separated from the free ligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled this compound and is subtracted from the total binding to obtain specific binding. The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
By following this integrated approach of in silico prediction and experimental validation, researchers can gain valuable insights into the molecular determinants of this compound binding, which is essential for understanding the function of these critical ion channels and for the rational design of new drugs targeting them.
References
Safety Operating Guide
Proper Disposal Procedures for Ryanodine
For researchers, scientists, and drug development professionals, the proper handling and disposal of ryanodine (B192298) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a toxic alkaloid that is harmful if swallowed, inhaled, or absorbed through the skin, and it is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to the following protocols is essential for minimizing risks.
Immediate Safety and Handling Precautions
Before handling or beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All operations involving this compound powder should be conducted within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form.[1][2]
-
Eye Protection: Safety glasses or goggles are required.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2]
-
Skin Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[1][2]
Facilities that store or use this compound should be equipped with an eyewash station and a safety shower.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewers or waterways. [2][4]
-
Waste Segregation: Proper segregation is the first step to ensure safe disposal.
-
Solid this compound Waste: Collect pure this compound powder, contaminated items (e.g., weighing papers, gloves, absorbent pads), and any residues in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid this compound Waste: Solutions containing this compound must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Contaminated Sharps: Any sharps, such as needles or glass pipettes, that are contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[4]
-
-
Containerization and Labeling:
-
Use only chemically resistant containers appropriate for hazardous waste.
-
All waste containers must be kept securely closed except when adding waste.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated, secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.[4]
-
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid or Liquid)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated space or fume hood.
-
Wear Full PPE: Don all recommended PPE before cleanup.
-
Contain the Spill:
-
Cleanup: Carefully scoop or sweep the contained material into a designated hazardous waste container.[2][4] Avoid dry sweeping that could generate dust.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleanup materials as hazardous waste.[4]
Major Spills
-
Evacuate: Immediately clear all personnel from the affected area and move upwind.[2]
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency responders. Provide them with the location and nature of the hazard.[2]
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: Allow only trained personnel with full-body protective clothing and breathing apparatus to enter the area for cleanup and decontamination.[2]
Data Presentation
The following tables summarize key quantitative data regarding this compound's toxicity and transport classifications.
Table 1: this compound Toxicity Data
| Metric | Species | Route | Value | Reference |
|---|---|---|---|---|
| LDLO | Human | Oral | 143 mg/kg | [1] |
| LD50 | Rat | Oral | 750 mg/kg | [1] |
| LD50 | Rat | Intraperitoneal | 320 µg/kg | [1] |
| LD50 | Mouse | Oral | 650 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 100 µg/kg | [1] |
| LD50 | Rabbit | Dermal | >4000 mg/kg | [1] |
| EC50 | Daphnia | - | ≤ 0.1 mg/L (48h) |[2] |
Table 2: Hazard and Transportation Information
| Classification | Code/Number | Description | Reference |
|---|---|---|---|
| GHS Hazard Codes | H302, H312 | Harmful if swallowed, Harmful in contact with skin | [3] |
| GHS Hazard Codes | H400, H410 | Very toxic to aquatic life, Very toxic to aquatic life with long lasting effects | [1][3] |
| UN Number | 3077 | Environmentally hazardous substance, solid, n.o.s. (this compound) | [1] |
| DOT Hazard Class | 9 | Miscellaneous hazardous materials | [1] |
| Packing Group | III | - |[1] |
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ryanodine
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like ryanodine (B192298) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these protocols is critical for minimizing exposure risk and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent alkaloid that acts as a modulator of this compound receptors, which are critical for calcium release in muscle cells.[1] It is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Consider double-gloving. | To prevent skin contact. |
| Body Protection | Laboratory coat | Full-coverage, long-sleeved. | To protect skin and clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Face shield | To be worn in conjunction with goggles when there is a significant risk of splashing. | To provide full-face protection. | |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher-level respirator for handling powder. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.[3] The open handling of potent powders is expressly prohibited.[4]
Preparation and Weighing:
-
Designated Area: Cordon off and clearly label the designated area for this compound handling within the chemical fume hood.
-
Pre-weighing: If possible, pre-calculate the required amounts to minimize the time spent handling the open powder.
-
Weighing: Use a balance with a draft shield inside the ventilated enclosure. Use anti-static weighing paper or a container that minimizes static electricity.[3]
Handling and Experimental Use:
-
Reconstitution: If reconstituting the powder, do so carefully by injecting the solvent through the septum of the vial to avoid generating dust.[3]
-
Solution Handling: When working with this compound in solution, exercise care to prevent splashes and aerosol generation.
-
Avoid Contamination: Keep hands away from the face and limit the surfaces touched. Change gloves immediately if they become contaminated.
Emergency Procedures:
-
Spills:
-
Solid Spills: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to contain the spill. Scoop the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.[5]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Wash out the mouth with water.[6]
-
Seek immediate medical attention in all cases of exposure.
-
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound waste in general laboratory trash or down the drain.[5]
-
Waste Segregation:
-
Solid Waste: Collect all materials contaminated with this compound, including gloves, pipette tips, weighing paper, and empty vials, in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous liquid waste container.[5]
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[5]
-
-
Containerization and Labeling:
-
Use only appropriate, chemically resistant containers for waste collection.
-
All waste containers must be securely closed and clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data: Toxicity Profile
The following table summarizes the available toxicity data for this compound.
| Test | Species | Route | Dose | Reference |
| LD50 | Mouse | Oral | 650 mg/kg | [6] |
| LD50 | Rabbit | Oral | 650 mg/kg | [6] |
| LD50 | Rat | Oral | 750 mg/kg | [6] |
| LD50 | Rabbit | Skin | >4 g/kg | [6] |
| LDLo | Human | Oral | 143 mg/kg | [2] |
Experimental Protocol: [³H]this compound Binding Assay
This protocol is a modified version of a previously described method for determining the binding of [³H]this compound to its receptor.[8]
Materials:
-
Cell lysate containing this compound receptors
-
[³H]this compound
-
Binding buffer (0.2 M KCl, 20 mM Na-HEPES, pH 7.4)
-
CaCl₂ solutions to achieve desired free Ca²⁺ concentrations
-
1 mM EGTA
-
Unlabeled this compound (for determining non-specific binding)
-
Whatman GF/B filters
-
5% polyethyleneimine
-
Scintillation cocktail
Procedure:
-
Prepare Binding Mixtures: In microcentrifuge tubes, prepare the binding mixtures containing 50-100 µg of cell lysate, binding buffer, and varying concentrations of CaCl₂ to achieve free Ca²⁺ levels between 100 nM and 100 µM.[8]
-
Add Radioligand: Add a final concentration of 6.5 nM [³H]this compound to each tube.[8] For determining non-specific binding, add 20 µM of unlabeled this compound to a parallel set of tubes.[8]
-
Incubation: Incubate the reaction mixtures for 2 hours at 37°C.[8]
-
Filtration: Terminate the binding reaction by filtering the mixtures through Whatman GF/B filters that have been presoaked in 5% polyethyleneimine. Wash the filters three times with 5 ml of ice-cold distilled water.[8]
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the bound radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data can be analyzed using appropriate software to determine binding affinity (Kd) and the maximum number of binding sites (Bmax).[8]
Visualization: this compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, specifically its interaction with the this compound receptor (RyR) and the subsequent impact on intracellular calcium levels.
Caption: this compound binds to the this compound receptor, locking it in a partially open state and causing sustained Ca²⁺ release.
References
- 1. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Receptor: Understanding the Physiology of Intracellular Calcium Release - DoveMed [dovemed.com]
- 3. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound receptor - Wikipedia [en.wikipedia.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. [3H]this compound binding assays. [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
